molecular formula C176H290N56O51S3 B15576023 Vosoritide CAS No. 1480724-61-5

Vosoritide

Cat. No.: B15576023
CAS No.: 1480724-61-5
M. Wt: 4103 g/mol
InChI Key: IGYWDDBBJPSOTG-WBAGYEQSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Achondroplasia is an autosomal dominant genetic disease and the most common cause of dwarfism in humans. It results from a gain-of-function missense mutation in FGFR3 that results in a dramatic suppression of bone growth, both in volume and in length. Treatment for achondroplasia includes both surgical and pharmacological interventions, the latter of which includes C-type natriuretic peptide (CNP) analogs. Endogenous CNP, first described in 1998, is primarily responsible for the stimulation of chondrocytes and long bone growth via activity at the NPR-B receptor, making it an attractive target in the treatment of a condition like achondroplasia. While the remarkably short half-life of endogenous CNP - 2 to 3 minutes due to its rapid degradation by endopeptidases - makes it ineffective as a therapeutic intervention, the development of a peptidase-resistant formulation has allowed for its use as a viable treatment option in achondroplasia. Vosoritide is an analog of CNP with proline-glycine on its N-terminus to convey resistance to neutral endopeptidase. It was approved for use under the brand name Voxzogo (BioMarin Pharmaceutical Inc.) in the EU in August 2021 and the US in November 2021, becoming the first pharmacological intervention approved for the treatment of achondroplasia in both regions.
This compound is a C-type Natriuretic Peptide Analog.
This compound is a modified recombinant C type natriuretic peptide analog which is used to promote linear growth in children and adolescents with achondroplasia who still have open epiphyses. This compound is given in daily subcutaneous injections and its use has not been associated with elevations in serum aminotransferase levels or with cases of clinically apparent liver injury.
a biologic analogue of C-type natriuretic peptide, a potent stimulator of endochondral ossification

Properties

Key on ui mechanism of action

Achondroplasia is a congenital disease resulting from a missense mutation in the fibroblast growth factor receptor 3 (_FGFR3_) gene, resulting in a gain-of-function that negatively regulates endochondral bone growth. Under normal conditions, _FGFR3_ is expressed during both embryonic and postnatal development, but serves a different role in each. During initial development, FGFR3 signaling promotes proliferation of chondrocytes (i.e. growth), whereas postnatal skeletal growth is actually inhibited by FGFR3 - as a result, the pathologic activation of FGFR3 observed in patients with achondroplasia leads to suppressed pre-pubertal skeletal growth. Vosoritide is an analog of C-type natriuretic peptide (CNP), a signaling molecule that appears primarily responsible for the stimulation of chondrocytes and the growth of long bones. The binding of CNP (or vosoritide) with its corresponding receptor, NPR-B, results in a signaling cascade that ultimately inhibits the MAPK/ERK pathway via inhibition of RAF-1 and stimulates the proliferation and differentiation of chondrocytes. This activity serves to antagonize the downstream signaling resulting from FGFR3 and its resultant effects on bone growth.

CAS No.

1480724-61-5

Molecular Formula

C176H290N56O51S3

Molecular Weight

4103 g/mol

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

InChI

InChI=1S/C176H290N56O51S3/c1-14-95(10)143-172(280)201-84-138(245)209-125(86-234)168(276)221-113(54-65-284-13)159(267)229-124(85-233)152(260)200-81-135(242)206-114(66-91(2)3)150(258)198-83-140(247)211-128(174(282)283)89-286-285-88-127(170(278)224-118(70-98-34-16-15-17-35-98)151(259)199-80-137(244)207-115(67-92(4)5)162(270)217-108(41-23-29-60-182)155(263)223-117(69-94(8)9)164(272)226-122(75-142(250)251)167(275)219-110(160(268)231-143)44-32-63-193-176(188)189)210-139(246)82-197-149(257)105(38-20-26-57-179)215-169(277)126(87-235)230-163(271)116(68-93(6)7)208-136(243)79-196-147(255)103(36-18-24-55-177)213-153(261)106(39-21-27-58-180)218-166(274)121(74-132(185)239)222-144(252)96(11)203-133(240)77-195-148(256)104(37-19-25-56-178)214-165(273)119(71-99-46-48-101(236)49-47-99)225-156(264)107(40-22-28-59-181)216-154(262)109(43-31-62-192-175(186)187)212-145(253)97(12)204-161(269)120(73-131(184)238)227-171(279)129-45-33-64-232(129)173(281)123(72-100-76-190-90-202-100)228-158(266)112(51-53-141(248)249)220-157(265)111(50-52-130(183)237)205-134(241)78-194-146(254)102-42-30-61-191-102/h15-17,34-35,46-49,76,90-97,102-129,143,191,233-236H,14,18-33,36-45,50-75,77-89,177-182H2,1-13H3,(H2,183,237)(H2,184,238)(H2,185,239)(H,190,202)(H,194,254)(H,195,256)(H,196,255)(H,197,257)(H,198,258)(H,199,259)(H,200,260)(H,201,280)(H,203,240)(H,204,269)(H,205,241)(H,206,242)(H,207,244)(H,208,243)(H,209,245)(H,210,246)(H,211,247)(H,212,253)(H,213,261)(H,214,273)(H,215,277)(H,216,262)(H,217,270)(H,218,274)(H,219,275)(H,220,265)(H,221,276)(H,222,252)(H,223,263)(H,224,278)(H,225,264)(H,226,272)(H,227,279)(H,228,266)(H,229,267)(H,230,271)(H,231,268)(H,248,249)(H,250,251)(H,282,283)(H4,186,187,192)(H4,188,189,193)/t95-,96-,97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,143-/m0/s1

InChI Key

IGYWDDBBJPSOTG-WBAGYEQSSA-N

Origin of Product

United States

Foundational & Exploratory

Vosoritide's Mechanism of Action in Chondrocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a targeted therapeutic strategy for achondroplasia, the most common form of dwarfism. This condition arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, leading to constitutive activation of its downstream signaling pathways and subsequent impairment of endochondral ossification. This compound effectively counteracts this overactive signaling in chondrocytes, the primary cells of cartilage. By binding to the Natriuretic Peptide Receptor-B (NPR-B), this compound initiates a signaling cascade that culminates in the inhibition of the mitogen-activated protein kinase (MAPK) pathway, a key downstream effector of FGFR3. This guide provides an in-depth technical overview of this compound's mechanism of action at the cellular level, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

The Pathophysiology of Achondroplasia: Overactive FGFR3 Signaling

Achondroplasia is characterized by disproportionate short stature resulting from impaired differentiation and proliferation of chondrocytes in the growth plates of long bones. The underlying cause is a pathogenic variant in the FGFR3 gene, which leads to a constitutively active receptor.[1][2] This aberrant FGFR3 signaling hyperactivates downstream pathways, primarily the RAS-MAPK cascade, which negatively regulates chondrocyte function and endochondral bone growth.[3]

This compound: A CNP Analog to Counteract FGFR3 Overactivation

This compound is a synthetic analog of the endogenous C-type natriuretic peptide (CNP), a natural regulator of bone growth.[4] this compound's primary mode of action is to restore the balance in chondrocyte signaling that is disrupted in achondroplasia.[5][6]

Binding to NPR-B and Activation of cGMP

This compound binds to the Natriuretic Peptide Receptor-B (NPR-B), a cell surface receptor present on chondrocytes.[6][7] This binding event activates the intracellular guanylate cyclase domain of NPR-B, leading to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8]

Inhibition of the MAPK Pathway

The elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG). While the precise intermediates are still under investigation, the ultimate effect of this cascade is the inhibition of the RAF-1 kinase, a critical component of the MAPK signaling pathway.[8] By inhibiting RAF-1, this compound effectively dampens the downstream phosphorylation cascade of MEK and ERK (extracellular signal-regulated kinases 1 and 2), thereby antagonizing the excessive signaling from the mutated FGFR3.[1][2]

Figure 1: this compound Signaling Pathway in Chondrocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B This compound->NPRB GC Guanylate Cyclase NPRB->GC activates FGFR3 Mutated FGFR3 RAS RAS FGFR3->RAS activates cGMP cGMP GC->cGMP produces PKG PKG cGMP->PKG activates RAF1 RAF-1 PKG->RAF1 inhibits Proliferation Chondrocyte Proliferation PKG->Proliferation Differentiation Chondrocyte Differentiation PKG->Differentiation ECM Extracellular Matrix Synthesis PKG->ECM RAS->RAF1 MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Function ERK->Inhibition

Figure 1: this compound Signaling Pathway in Chondrocytes
Promotion of Chondrocyte Proliferation, Differentiation, and Matrix Synthesis

By alleviating the inhibitory effects of the overactive FGFR3 pathway, this compound promotes the normal proliferation and differentiation of chondrocytes.[6][7] This is accompanied by an increase in the synthesis of essential extracellular matrix components, such as collagen and proteoglycans, which are crucial for the structural integrity and function of cartilage.[9]

The Role of SOX9

SOX9 is a master transcriptional regulator of chondrogenesis. The signaling cascade initiated by this compound, particularly the increase in cGMP and subsequent activation of Protein Kinase A (PKA) by cross-talk with the cAMP pathway, can lead to the phosphorylation of SOX9.[4][10] This phosphorylation event is thought to enhance the transcriptional activity of SOX9, further promoting the expression of chondrocyte-specific genes like COL2A1 (encoding type II collagen) and aggrecan.[4][11]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on chondrocyte function and growth.

Parameter Dose/Concentration Observed Effect Study Type Reference
Annualized Growth Velocity (AGV) 15 µg/kg/dayIncrease of 1.57 cm/year vs. placeboPhase 3 Clinical Trial[6]
Annualized Growth Velocity (AGV) 30 µg/kg/dayNo significant difference from 15 µg/kg/dayPhase 2 Clinical Trial[12]
Serum Collagen X Marker (CXM) 15 µg/kg/daySignificant increase from baselinePhase 2/3 Clinical Trials[3]
Urinary cGMP 15 µg/kg/daySustained increase from baselinePhase 2/3 Clinical Trials[3]
Gene Cell Type Treatment Fold Change in Expression (vs. Control) Reference
Sox9 Primary Chondrocytes (CNP Overexpression)CNP Overexpression~1.5[13]
Col2a1 Primary Chondrocytes (CNP Overexpression)CNP Overexpression~2.0[13]
Aggrecan Primary Chondrocytes (CNP Overexpression)CNP Overexpression~1.8[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Chondrocyte Culture and Treatment

Figure 2: Chondrocyte Culture and Treatment Workflow start Isolate Chondrocytes from Cartilage Tissue culture Culture in Monolayer (DMEM/F12 + FBS) start->culture passage Passage Cells (e.g., Trypsin-EDTA) culture->passage seed Seed for Experiment (e.g., 6-well plate) passage->seed starve Serum Starve (e.g., 12-24 hours) seed->starve treat Treat with this compound (Dose-response/Time-course) starve->treat harvest Harvest Cells for Downstream Analysis treat->harvest

Figure 2: Chondrocyte Culture and Treatment Workflow
  • Isolation: Isolate primary chondrocytes from cartilage tissue (e.g., articular or growth plate) by enzymatic digestion with pronase and collagenase.

  • Culture: Culture isolated chondrocytes in a monolayer in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Expansion: Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

  • Seeding for Experiments: Seed chondrocytes at a desired density in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis).

  • Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium to reduce basal signaling.

  • Treatment: Treat cells with varying concentrations of this compound for different time points, depending on the experimental endpoint.

Western Blotting for Phosphorylated ERK (p-ERK)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from this compound-treated and control chondrocytes using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR instrument with SYBR Green or TaqMan probes for target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Extracellular Matrix Quantification
  • Sample Preparation: Collect cell culture supernatants or digest the cell layer with papain to release GAGs.

  • DMMB Assay: Use a 1,9-dimethylmethylene blue (DMMB) dye-binding assay. The binding of DMMB to sulfated GAGs results in a colorimetric change that can be measured spectrophotometrically at approximately 525 nm.

  • Quantification: Determine the GAG concentration by comparing the absorbance to a standard curve generated with known concentrations of chondroitin (B13769445) sulfate.

  • Fixation: Fix the chondrocyte cell layer with a suitable fixative (e.g., Kahle's solution).

  • Staining: Stain the fixed cells with a Sirius Red solution, which specifically binds to collagen fibers.

  • Elution: Elute the bound dye with a sodium hydroxide (B78521) solution.

  • Quantification: Measure the absorbance of the eluted dye at approximately 540 nm and quantify the collagen content against a standard curve.

Conclusion

This compound's mechanism of action in chondrocytes is a well-defined process that directly counteracts the molecular pathology of achondroplasia. By activating the NPR-B/cGMP pathway, this compound effectively inhibits the overactive FGFR3-MAPK signaling cascade, thereby promoting normal chondrocyte proliferation, differentiation, and extracellular matrix synthesis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon this targeted therapeutic approach for skeletal dysplasias.

References

The Effect of Vosoritide on the FGFR3 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates endochondral ossification, resulting in disproportionate short stature and significant medical complications.[1][2][3][4] Vosoritide, a C-type natriuretic peptide (CNP) analog, is a first-in-class therapeutic that directly targets the underlying pathophysiology of achondroplasia.[2][5][6] By activating its cognate receptor, Natriuretic Peptide Receptor-B (NPR-B), this compound initiates a signaling cascade that antagonizes the downstream effects of the overactive FGFR3 pathway.[1][7] This guide provides an in-depth technical overview of this compound's mechanism of action, a summary of key quantitative data from pivotal clinical trials, and detailed experimental protocols.

The FGFR3 Signaling Pathway in Achondroplasia

In healthy individuals, the FGFR3 pathway is a crucial negative regulator of bone growth. Its activation by fibroblast growth factors (FGFs) triggers a downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, which slows chondrocyte proliferation and differentiation in the growth plates.[4][8] In achondroplasia, a specific mutation renders the FGFR3 receptor constitutively active, even in the absence of its ligand.[2][4] This leads to excessive signaling, severely impairing endochondral bone growth.[8][9][10]

G Figure 1: Pathophysiology of Achondroplasia cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Effect FGF FGF Ligand FGFR3 Mutated FGFR3 (Constitutively Active) FGF->FGFR3 Ligand-Independent Activation GRB2_SOS GRB2/SOS FGFR3->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF1 RAF-1 RAS->RAF1 MEK MEK1/2 RAF1->MEK ERK ERK1/2 MEK->ERK Proliferation Chondrocyte Proliferation ERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation ERK->Differentiation Inhibits

Figure 1: Pathophysiology of Achondroplasia

This compound's Mechanism of Action

This compound is an analog of C-type natriuretic peptide (CNP), a natural regulator of bone growth.[1][5] It works by binding to and activating Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[1][7][11] This activation stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][4] Elevated cGMP levels, in turn, inhibit the downstream MAPK pathway, specifically targeting RAF-1, which is a key component of the cascade activated by FGFR3.[12][13] By inhibiting this pathway, this compound effectively counteracts the negative effects of the mutated FGFR3 receptor, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[1][5][7]

G Figure 2: this compound's Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds & Activates cGMP Increased cGMP NPRB->cGMP Stimulates FGFR3 Mutated FGFR3 MAPK_Pathway MAPK Pathway (RAF-1 -> MEK -> ERK) FGFR3->MAPK_Pathway Over-activates cGMP->MAPK_Pathway Inhibits Growth Promotes Chondrocyte Proliferation & Differentiation MAPK_Pathway->Growth

Figure 2: this compound's Mechanism of Action

Quantitative Data from Clinical Trials

This compound has undergone extensive clinical evaluation, demonstrating significant and sustained effects on growth in children with achondroplasia. The data below is summarized from key Phase 2 and Phase 3 studies.

Table 1: Phase 3 Randomized, Placebo-Controlled Study (52 Weeks)

Study involving children aged 5 to 18 years.[14][15]

MetricThis compound Group (15 µg/kg/day)Placebo GroupAdjusted Mean DifferenceP-value
Change in Annualized Growth Velocity (AGV) N/AN/A+1.57 cm/year[8][10][14]<0.0001[10][14]
Change in Height Z-Score from Baseline N/AN/A+0.28[14]<0.0001[14]
Table 2: Long-Term Open-Label Extension Studies

Data showing sustained effect over multiple years of treatment.

Study DurationPopulationBaseline AGV (cm/year)AGV at End of Period (cm/year)Cumulative Height Gain vs. Untreated
2 Years Randomized to this compound4.26[9][10]5.52[9][10]3.52 cm[16]
2 Years Crossed over from Placebo3.81 (at week 52)[9][10]5.43[9][10]N/A
3 Years All ParticipantsN/AN/A5.75 cm[17]
Table 3: Phase 2 Dose-Finding Study Data

Study to determine optimal dosing in children aged 5-14 years.[5][18]

Dose CohortNMaximum Increase in AGV from Baseline (cm/year)Notes
15 µg/kg/day 10Up to 2.34 (across all cohorts)[18]The 15 µg/kg dose was found to saturate the effect on growth velocity.[5]
30 µg/kg/day 9No significant difference from 15 µg/kg dose.[18]-
Table 4: Phase 2 Study in Infants and Young Children (3 months to <5 years)

Evaluation of safety and efficacy in a younger population.[19][20][21]

Metric (at 52 weeks vs. Placebo)Result95% Confidence Interval
Change in Height Z-Score +0.30 SD[19]0.07, 0.54[19]
Change in AGV +0.92 cm/year[19]0.24, 1.59[19]

Experimental Protocols

Protocol 1: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (NCT03197766)
  • Objective: To evaluate the efficacy and safety of this compound in children with achondroplasia.[17]

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.[10][14] Participants were randomized 1:1 to receive either this compound or a placebo.[10]

  • Participant Population: 121 children aged 5 to <18 years with a confirmed diagnosis of achondroplasia and open growth plates.[14][15] All participants had completed a baseline observational growth study of at least 6 months to establish their baseline annualized growth velocity (AGV).[9][17]

  • Intervention: Daily subcutaneous injections of this compound at a dose of 15.0 µg/kg/day or a matching placebo.[9][14][17]

  • Primary Endpoint: Change from baseline in AGV at 52 weeks compared to placebo.[14]

  • Secondary Endpoints: Changes in height Z-score, upper-to-lower body segment ratio, and safety assessments.[5][15]

  • Data Collection: Standing height was measured at regular intervals to calculate AGV. Safety was monitored through adverse event reporting and laboratory tests.

Protocol 2: Open-Label Extension Study (NCT03424018)
  • Objective: To assess the long-term safety and efficacy of this compound.[17]

  • Study Design: An open-label extension study for participants who completed the 52-week Phase 3 trial.

  • Participant Population: All eligible participants from the preceding placebo-controlled study.[9][17]

  • Intervention: All participants received daily subcutaneous injections of this compound at 15.0 µg/kg/day.[9][17] Those previously on placebo were switched to active treatment.[9]

  • Endpoints: Long-term AGV, cumulative height gain, body proportionality, bone age progression, and long-term safety profile.[17]

  • Data Analysis: Growth data from treated participants were compared to an external, untreated control population from a separate natural history study.[17]

Protocol 3: Pharmacodynamic Biomarker Analysis
  • Objective: To measure biomarkers of this compound's biological activity.

  • Biomarkers:

    • Urinary cyclic Guanosine Monophosphate (cGMP): A direct indicator of NPR-B receptor activation.[4]

    • Serum Collagen X Marker (CXM): An exploratory biomarker of growth plate activity, as Type X collagen is produced by hypertrophic chondrocytes.[4]

  • Methodology:

    • Sample Collection: Urine and serum samples were collected from study participants at pre-specified time points, including pre-dose and at 1, 2, and 4 hours post-dose.[4]

    • Analysis: cGMP concentrations in urine and cell lysates were measured using a competitive format ELISA kit.[4] CXM was measured in serum to assess pharmacodynamic responses.[4]

    • Findings: Sustained increases in urine cGMP and serum CXM levels were observed following this compound administration, supporting the drug's mechanism of action and effect on the growth plate.[8]

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for a participant in the pivotal Phase 3 clinical trial and its subsequent extension study.

G Figure 3: Phase 3 Clinical Trial and OLE Workflow Screening Screening & Enrollment (Aged 5 to <18 years) Baseline Baseline Observational Study (≥6 months) Establish Baseline AGV Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Vosoritide_Arm Treatment Arm: This compound (15 µg/kg/day) 52 Weeks Randomization->Vosoritide_Arm Group A Placebo_Arm Control Arm: Placebo 52 Weeks Randomization->Placebo_Arm Group B Endpoint_Analysis Primary Endpoint Analysis (Change in AGV at 52 Weeks) Vosoritide_Arm->Endpoint_Analysis Placebo_Arm->Endpoint_Analysis OLE_Entry Entry into Open-Label Extension (OLE) Endpoint_Analysis->OLE_Entry OLE_Treatment OLE Treatment: All Participants Receive this compound (Long-Term Follow-up) OLE_Entry->OLE_Treatment

Figure 3: Phase 3 Clinical Trial and OLE Workflow

References

The Preclinical Journey of Vosoritide: A Technical Guide to its Discovery and Early Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a significant advancement in the treatment of achondroplasia, the most common form of dwarfism. This technical guide provides an in-depth overview of the preclinical research that underpinned the discovery and development of this compound. It details the scientific rationale, experimental methodologies, and key findings that paved the way for its clinical application. Achondroplasia is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1] This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates endochondral bone growth, resulting in disproportionately short stature and other skeletal abnormalities. This compound was developed to counteract the downstream effects of this overactive signaling cascade.

Mechanism of Action: Targeting the FGFR3 Signaling Pathway

The core of this compound's mechanism of action lies in its ability to modulate the overactive FGFR3 signaling pathway. In individuals with achondroplasia, the mutated FGFR3 receptor is constitutively active, leading to an exaggerated downstream signaling cascade that ultimately inhibits chondrocyte proliferation and differentiation within the growth plates of long bones.

This compound is an analog of the endogenous C-type natriuretic peptide (CNP), which is a natural antagonist of the FGFR3 pathway. This compound binds to the natriuretic peptide receptor-B (NPR-B) on the surface of chondrocytes. This binding activates guanylate cyclase, which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular levels of cGMP then activate cGMP-dependent protein kinase II (PKGII). PKGII plays a crucial role in inhibiting the downstream signaling of the FGFR3 pathway, specifically by targeting the Mitogen-Activated Protein Kinase (MAPK) cascade at the level of the RAF-1 kinase. By inhibiting this pathway, this compound effectively releases the "brake" on chondrocyte proliferation and differentiation, thereby promoting endochondral bone growth.

Vosoritide_Mechanism_of_Action cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to FGF FGF Ligand FGFR3 Mutated FGFR3 Receptor (Constitutively Active) FGF->FGFR3 Activates GC Guanylate Cyclase NPRB->GC Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR3->RAS_RAF_MEK_ERK Activates GTP GTP cGMP cGMP GTP->cGMP Converts PKGII PKGII cGMP->PKGII Activates PKGII->RAS_RAF_MEK_ERK Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation PKGII->Promotion Inhibition Inhibition of Chondrocyte Proliferation & Differentiation RAS_RAF_MEK_ERK->Inhibition

Figure 1: this compound's mechanism of action, antagonizing the overactive FGFR3 pathway.

Preclinical Efficacy in Animal Models

The efficacy of this compound in promoting bone growth was extensively evaluated in preclinical studies using mouse models of achondroplasia. These models harbor mutations in the Fgfr3 gene that recapitulate the human condition.

Animal Models

Two primary mouse models were instrumental in the preclinical assessment of this compound:

  • Fgfr3 G374R Knock-in Mouse: This model carries a glycine-to-arginine substitution at codon 374 of the murine Fgfr3 gene, which is orthologous to the common G380R mutation in human achondroplasia. These mice exhibit key features of the human disease, including dwarfism, shortened long bones, and craniofacial abnormalities.

  • Fgfr3 Y367C/+ Mouse: This model carries a tyrosine-to-cysteine substitution at codon 367, corresponding to a severe form of human achondroplasia. It also displays a phenotype consistent with the human condition.

Efficacy Endpoints and Findings

Preclinical studies in these mouse models demonstrated that systemic administration of this compound led to a significant increase in bone growth.[2] The primary efficacy endpoints included measurements of long bone length (femur and tibia), skull length, and histological analysis of the growth plates. While specific quantitative data from these preclinical studies are not always published in a consolidated format, the consistent reports from various studies indicate a dose-dependent increase in the length of long bones and an improvement in the organization of the growth plate chondrocytes in treated achondroplastic mice compared to untreated controls.

Table 1: Summary of Preclinical Efficacy Findings for this compound in Achondroplasia Mouse Models

ParameterAnimal ModelKey FindingsReference
Long Bone Growth Fgfr3 G374R & Fgfr3 Y367C/+Dose-dependent increase in the length of the femur and tibia in this compound-treated mice compared to vehicle-treated controls.[2]
Craniofacial Growth Fgfr3 G374RAmelioration of craniofacial abnormalities, with an increase in skull length observed in treated mice.
Growth Plate Histology Fgfr3 G374R & Fgfr3 Y367C/+Increased height of the proliferative and hypertrophic zones of the growth plate, indicating enhanced chondrocyte activity. More organized columnar structure of chondrocytes.[2]
Biomarkers Fgfr3 G374RIncreased levels of urinary cGMP and serum CXM, correlating with the biological activity of this compound and chondrocyte activity, respectively.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies employed in the preclinical evaluation of this compound.

Achondroplasia Mouse Model Generation and Husbandry
  • Generation: The Fgfr3 G374R and Y367C/+ mouse models were generated using standard gene-targeting techniques to introduce the specific point mutations into the murine Fgfr3 gene.

  • Husbandry: Mice were housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound Administration
  • Formulation: this compound was typically dissolved in a sterile saline solution for injection.

  • Route of Administration: Subcutaneous injection was the primary route of administration in preclinical studies, mimicking the intended clinical route.

  • Dosing Regimen: Mice were treated with daily subcutaneous injections of this compound at various dose levels, often ranging from low to high micrograms per kilogram of body weight, to establish a dose-response relationship.

Measurement of Bone Growth
  • Radiography: Digital X-rays of the mice were taken at specified time points to measure the length of long bones (femur, tibia) and the skull.

  • Micro-Computed Tomography (µCT): For more detailed three-dimensional analysis of bone structure and morphology, µCT scans were performed on isolated bones.

  • Histology: At the end of the studies, animals were euthanized, and long bones were dissected. The bones were fixed, decalcified, and embedded in paraffin. Sections were then cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other specific stains (e.g., Safranin O for cartilage) to visualize the morphology of the growth plates. The height of the different chondrocyte zones (resting, proliferative, hypertrophic) was measured using image analysis software.

Experimental_Workflow_Bone_Analysis start Achondroplasia Mouse Model treatment Daily Subcutaneous This compound Administration start->treatment radiography Radiographic Measurement of Bone Length treatment->radiography micro_ct µCT Analysis of Bone Microarchitecture treatment->micro_ct histology Histological Analysis of Growth Plates treatment->histology data_analysis Quantitative Data Analysis radiography->data_analysis micro_ct->data_analysis histology->data_analysis

Figure 2: Experimental workflow for assessing the effect of this compound on bone growth.
Pharmacodynamic Biomarker Assays

Pharmacodynamic biomarkers were crucial for assessing the biological activity of this compound in vivo.

  • Urinary cGMP Measurement:

    • Sample Collection: Urine samples were collected from mice at various time points after this compound administration.

    • Assay: Urinary cGMP levels were quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit. The assay typically involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody sites. The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample. Results were often normalized to urinary creatinine (B1669602) levels to account for variations in urine concentration.

  • Serum CXM Measurement:

    • Sample Collection: Blood samples were collected from mice, and serum was isolated by centrifugation.

    • Assay: Serum levels of Collagen X marker (CXM), a biomarker of chondrocyte hypertrophy and endochondral ossification, were measured using a competitive ELISA. This assay quantifies the amount of the C-terminal non-collagenous (NC1) domain of type X collagen in the serum.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program was conducted to support the clinical development of this compound. These studies were designed to identify potential target organs for toxicity and to establish a safe starting dose for human trials.

Juvenile Toxicology Studies

Given that achondroplasia is a pediatric condition, juvenile toxicology studies in animals were a critical component of the preclinical safety assessment. These studies are designed to evaluate the potential adverse effects of a drug on growing and developing animals.

Based on the Australian Public Assessment Report (AusPAR) for this compound, non-clinical studies in healthy animals indicated that this compound increased bone growth, but in some cases, this growth was irregular and resulted in impaired hind limb function. The relevance of this finding to the achondroplasia population was considered less clear, as the condition itself can affect joint and limb function. The non-clinical data did not fully exclude potential long-term risks of bone or joint malformations.

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of this compound on vital organ systems. These studies did not identify any clinically relevant hazards apart from hypotension and tachycardia, which are known pharmacological effects of CNP analogs due to their vasodilatory properties. Slight, transient irritation was also observed at the injection sites in animal studies.

Table 2: Summary of Preclinical Safety Findings for this compound

Study TypeKey FindingsReference
Juvenile Toxicology In healthy animals, irregular bone growth and impaired hind limb function were observed at some doses.AusPAR
Safety Pharmacology The primary pharmacological effects observed were transient hypotension and tachycardia. No other significant safety concerns were identified.AusPAR
Local Tolerance Mild and transient injection site reactions were observed.AusPAR
Genotoxicity & Carcinogenicity This compound was not considered to pose a genotoxic or carcinogenic risk.AusPAR

Conclusion

The preclinical research and discovery of this compound represent a landmark achievement in the development of targeted therapies for genetic disorders. Through a deep understanding of the pathophysiology of achondroplasia and the role of the FGFR3 signaling pathway, researchers were able to design a CNP analog that effectively counteracts the molecular defect. Rigorous preclinical evaluation in relevant animal models provided the essential proof-of-concept for its efficacy in promoting bone growth and established a favorable safety profile, ultimately paving the way for successful clinical development and regulatory approval. The data generated from these foundational studies continue to inform the long-term use and future research directions for this compound and other therapies for skeletal dysplasias.

References

Vosoritide: A C-Type Natriuretic Peptide Analog for the Treatment of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a paradigm shift in the treatment of achondroplasia, the most common form of dwarfism. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols. This compound acts as a positive regulator of endochondral bone growth by antagonizing the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway, which is the underlying cause of achondroplasia. Clinical trials have demonstrated that this compound significantly increases annualized growth velocity in children with achondroplasia, with a generally manageable safety profile. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals working on novel therapies for skeletal dysplasias.

Introduction to Achondroplasia and the Role of FGFR3

Achondroplasia is an autosomal dominant genetic disorder characterized by disproportionate short stature and is caused by a gain-of-function mutation in the FGFR3 gene.[1] This mutation leads to constitutive activation of the FGFR3 protein, a tyrosine kinase receptor that is a negative regulator of bone growth.[2] The overactive FGFR3 signaling pathway inhibits the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation in the growth plates of long bones.[3] This impaired endochondral ossification results in the characteristic short limbs and other skeletal features of achondroplasia.[1]

This compound: A C-Type Natriuretic Peptide (CNP) Analog

This compound is a synthetic analog of human C-type natriuretic peptide (CNP), a naturally occurring peptide that plays a crucial role in bone growth.[4] To enhance its therapeutic potential, this compound has been modified with the addition of a proline-glycine N-terminus to confer resistance to neutral endopeptidase, the enzyme responsible for the rapid degradation of endogenous CNP.[5] This modification extends the half-life of this compound, allowing for once-daily subcutaneous administration.[5]

Mechanism of Action

This compound exerts its therapeutic effect by counteracting the downstream effects of the overactive FGFR3 signaling pathway. The binding of this compound to its receptor, Natriuretic Peptide Receptor-B (NPR-B), on the surface of chondrocytes stimulates the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] Elevated levels of cGMP in turn activate Protein Kinase G II (PKGII), which initiates a signaling cascade that inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway at the level of RAF-1 kinase.[5][8] By inhibiting the MAPK/ERK pathway, which is downstream of FGFR3, this compound effectively dampens the excessive inhibitory signals from the mutated FGFR3, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth.[5][8]

cluster_achondroplasia Achondroplasia Pathophysiology cluster_this compound This compound Mechanism of Action FGFR3_mut Mutated FGFR3 (Constitutively Active) RAS RAS FGFR3_mut->RAS Activates RAF1 RAF-1 RAS->RAF1 Activates MEK MEK1/2 RAF1->MEK Activates Promotion Promotion of Chondrocyte Proliferation & Differentiation ERK ERK1/2 MEK->ERK Phosphorylates Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Leads to This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP Increased cGMP NPRB->cGMP Stimulates PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits

Figure 1: this compound's mechanism of action in achondroplasia.

Quantitative Data from Clinical Trials

Multiple clinical trials have evaluated the efficacy and safety of this compound in children with achondroplasia. The primary endpoint in many of these studies was the change in Annualized Growth Velocity (AGV).

Table 1: Summary of Key Efficacy Data from this compound Clinical Trials
Study PhaseAge RangeTreatment GroupPlacebo/Control GroupKey FindingsCitation(s)
Phase 3 5-17 yearsN=60, 15 µg/kg/day this compoundN=61, PlaceboAdjusted mean difference in AGV of +1.57 cm/year in favor of this compound.[6][7]
Phase 3 Extension (2 years) 5-17 yearsN/AN/ASustained increase in AGV; children treated for 2 years gained an average of 3.52 cm more than untreated peers.[5]
Phase 2 (Dose-Finding) 5-14 yearsMultiple cohorts (2.5, 7.5, 15, 30 µg/kg/day)N/ADose-dependent increase in AGV, with the 15 µg/kg dose showing a saturating effect.[6][9]
Phase 2 (Younger Children) 3-59 months15 or 30 µg/kg/day this compoundPlaceboModest increase in height Z-score.[7]
Table 2: Demographics of Participants in Key this compound Clinical Trials
Study PhaseNumber of ParticipantsAge Range (years)Sex DistributionCitation(s)
Phase 3 1215 to <1850.4% Male[7]
Phase 2 (Dose-Finding) 355-14Not specified in detail[9]
Phase 2 (Younger Children) 750.25 to <549% Female[10]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for key assays used in the preclinical and clinical evaluation of this compound, based on available information. It is important to note that specific, detailed step-by-step protocols are often proprietary to the conducting laboratories and may not be fully available in the public domain.

In Vitro FGFR3 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on FGFR3 kinase activity.

Generalized Protocol:

  • Reagents and Materials: Recombinant human FGFR3 enzyme, a suitable substrate (e.g., Poly(E-Y)), ³³P-ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT), test compound (this compound or other inhibitors), and a phosphocellulose filter plate.

  • Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant FGFR3 enzyme, and the substrate. b. Add the test compound at various concentrations to the reaction mixture. c. Initiate the kinase reaction by adding ³³P-ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., phosphoric acid). f. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. g. Wash the plate to remove unincorporated ³³P-ATP. h. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of FGFR3 kinase activity at each concentration of the test compound and determine the IC₅₀ value.

ERK Phosphorylation Analysis by Western Blot

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in chondrocytes, a key downstream target of the FGFR3 pathway.

Generalized Protocol:

  • Cell Culture: Culture human chondrocytes or a relevant cell line (e.g., ATDC5) in appropriate media.

  • Treatment: a. Serum-starve the cells to reduce basal ERK phosphorylation. b. Pre-treat the cells with various concentrations of this compound for a specified duration. c. Stimulate the cells with a fibroblast growth factor (FGF) to activate the FGFR3 pathway.

  • Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). e. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Chondrocyte Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of chondrocytes.

Generalized Protocol:

  • Cell Culture: Seed chondrocytes in a 96-well plate at a defined density in appropriate culture medium.

  • Treatment: Treat the cells with various concentrations of this compound, a positive control (e.g., FGF), and a negative control (vehicle).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Proliferation Measurement:

    • BrdU Incorporation: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium for the last few hours of incubation. BrdU will be incorporated into the DNA of proliferating cells. Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay.

    • Cell Counting: Alternatively, detach the cells and count them using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the proliferation rates in the different treatment groups to the control group.

cluster_workflow Representative Experimental Workflow start Start: Isolate/Culture Chondrocytes treatment Treat cells with this compound and/or FGF start->treatment kinase_assay In Vitro Kinase Assay (FGFR3 activity) treatment->kinase_assay western_blot Western Blot (p-ERK/Total ERK) treatment->western_blot proliferation_assay Proliferation Assay (e.g., BrdU) treatment->proliferation_assay data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot->data_analysis proliferation_assay->data_analysis

Figure 2: A generalized experimental workflow for evaluating this compound's in vitro effects.

Preclinical Animal Studies

Preclinical studies in animal models of achondroplasia have been instrumental in demonstrating the in vivo efficacy of this compound.

Study Design
  • Animal Model: Typically, a mouse model that recapitulates the genetic and phenotypic characteristics of human achondroplasia is used, such as the Fgfr3Y367C/+ mouse model.

  • Treatment: this compound is administered via daily subcutaneous injections at various doses.

  • Duration: Treatment duration can range from several weeks to months to assess both short-term and long-term effects on bone growth.

  • Endpoints:

    • Skeletal Measurements: Regular measurements of body length, tail length, and long bone length (e.g., femur and tibia) using radiography.

    • Histological Analysis: Examination of the growth plates of long bones to assess chondrocyte organization, proliferation, and differentiation.

    • Biomarker Analysis: Measurement of serum or urine biomarkers of bone growth and cartilage turnover.

Table 3: Summary of Preclinical Findings
Animal ModelTreatmentKey FindingsCitation(s)
Fgfr3Y367C/+ miceDaily subcutaneous this compoundIncreased long bone and craniofacial growth; partial normalization of the dwarfism phenotype.[11]

Conclusion

This compound represents a significant advancement in the treatment of achondroplasia by directly targeting the underlying pathophysiology of the condition. As a CNP analog, it effectively counteracts the inhibitory effects of the overactive FGFR3 pathway, leading to improved chondrocyte function and increased endochondral bone growth. The robust data from preclinical and clinical studies support its efficacy in increasing annualized growth velocity in children with achondroplasia. This technical guide provides a comprehensive overview of the current knowledge on this compound, intended to facilitate further research and development in the field of skeletal dysplasias.

References

The Role of Vosoritide in Endochondral Ossification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation within the growth plates, ultimately impairing endochondral ossification and resulting in disproportionate short stature and other clinical manifestations. Vosoritide, a C-type natriuretic peptide (CNP) analog, is a first-in-class therapeutic that targets the underlying pathophysiology of achondroplasia. By mimicking the action of endogenous CNP, this compound stimulates the natriuretic peptide receptor B (NPR-B), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels antagonize the downstream signaling of the overactive FGFR3 pathway, thereby promoting chondrocyte proliferation and differentiation and restoring endochondral bone growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of quantitative data from pivotal clinical trials, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

The Pathophysiology of Achondroplasia and the Role of Endochondral Ossification

Endochondral ossification is the process by which most of the long bones in the body are formed and grow in length. It involves the replacement of a cartilage template with bone. In the growth plates of long bones, chondrocytes undergo a highly regulated process of proliferation, hypertrophy, and apoptosis, which is essential for longitudinal bone growth.

In individuals with achondroplasia, a mutation in the FGFR3 gene leads to an overactive receptor that continuously sends inhibitory signals to chondrocytes.[1][2] This disrupts the normal process of endochondral ossification by:

  • Inhibiting Chondrocyte Proliferation: The overactive FGFR3 pathway, primarily through the mitogen-activated protein kinase (MAPK) cascade, suppresses the proliferation of chondrocytes in the proliferative zone of the growth plate.[3]

  • Impairing Chondrocyte Differentiation: The differentiation of proliferating chondrocytes into hypertrophic chondrocytes is also hindered, leading to a disorganized and thinner growth plate.[3][4]

This impaired chondrocyte activity results in decreased production of the cartilage matrix that serves as a scaffold for bone formation, leading to the characteristic short limbs and other skeletal features of achondroplasia.

Mechanism of Action of this compound

This compound is a synthetic analog of C-type natriuretic peptide (CNP), a naturally occurring peptide that positively regulates bone growth. This compound has been modified to have a longer half-life than endogenous CNP, making it suitable for once-daily subcutaneous administration.[4]

The mechanism of action of this compound involves the following key steps:

  • Binding to NPR-B: this compound binds to the natriuretic peptide receptor B (NPR-B) on the surface of chondrocytes.[2]

  • Activation of cGMP Production: This binding activates the intracellular guanylate cyclase domain of NPR-B, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

  • Inhibition of the FGFR3 Downstream Pathway: The increased intracellular concentration of cGMP antagonizes the downstream signaling of the overactive FGFR3 pathway. Specifically, cGMP-dependent protein kinase II (PKG II) is activated, which in turn inhibits the Raf-1 kinase, a key component of the MAPK/extracellular signal-regulated kinase (ERK) pathway that is downstream of FGFR3.[3]

  • Promotion of Chondrocyte Proliferation and Differentiation: By inhibiting the negative regulatory signals from the FGFR3 pathway, this compound allows for the normal proliferation and differentiation of chondrocytes in the growth plate.[4][5]

  • Restoration of Endochondral Ossification: The restored chondrocyte function leads to increased production of the cartilage matrix, promoting longitudinal bone growth and partially correcting the skeletal abnormalities associated with achondroplasia.[2]

Signaling Pathway Diagram

Vosoritide_Mechanism_of_Action cluster_intracellular Intracellular Space FGF FGF FGFR3 Mutated FGFR3 FGF->FGFR3 Binds This compound This compound (CNP Analog) NPRB NPR-B This compound->NPRB Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR3->RAS_RAF_MEK_ERK Activates cGMP cGMP NPRB->cGMP Converts GTP to Chondrocyte_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation RAS_RAF_MEK_ERK->Chondrocyte_Inhibition Leads to Chondrocyte_Stimulation Stimulation of Chondrocyte Proliferation & Differentiation RAS_RAF_MEK_ERK->Chondrocyte_Stimulation Inhibition Reversed GTP GTP cGMP->RAS_RAF_MEK_ERK Inhibits

This compound's mechanism of action.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been evaluated in several multicenter, randomized, double-blind, placebo-controlled clinical trials and their open-label extensions. The key quantitative findings from these studies are summarized below.

Phase 3 Study (Ages 5-18 years)

This pivotal study evaluated the efficacy and safety of this compound (15 µg/kg/day) over 52 weeks.[2]

ParameterThis compound (n=60)Placebo (n=61)Adjusted Mean Difference [95% CI]p-value
Change in Annualized Growth Velocity (AGV) (cm/year) +1.57-1.57 [1.22, 1.93]<0.0001
Baseline AGV (cm/year)4.264.06--
AGV at 52 Weeks (cm/year)5.834.06--
Change in Height Z-Score +0.28-0.010.29 [0.18, 0.40]<0.0001
Phase 3 Open-Label Extension Study (Ages 5-18 years)

Participants from the Phase 3 study were enrolled in an open-label extension to assess long-term outcomes.

ParameterThis compound Continuous (n=58)Placebo to this compound (n=61)
AGV at Baseline (cm/year) 4.264.06
AGV at 52 Weeks (cm/year) 5.393.81 (on placebo)
AGV at 104 Weeks (cm/year) 5.525.43 (after 52 weeks on this compound)
Cumulative Height Gain over 2 years vs. Untreated (cm) 3.52-

Note: Data from the 2-year extension study.[6][7]

Phase 2 Study (Ages <5 years)

This study evaluated the safety and efficacy of this compound in younger children.

ParameterThis compoundPlaceboAdjusted Mean Difference [95% CI]
Change in Height Z-Score at 52 Weeks +0.30-0.30 [0.07, 0.54]
Change in AGV at 52 Weeks (cm/year) +0.92-0.92 [0.24, 1.59]

Note: Data from the overall population of randomized and sentinel participants.[8]

Biomarker Data

Changes in key biomarkers of endochondral ossification and CNP activity were assessed in clinical trials.

BiomarkerStudy PhaseBaseline (Mean ± SD)Change from Baseline (Mean ± SD)p-value
Serum Collagen X Marker (CXM) (ng/mL) Phase 2 (Hypochondroplasia)22.5 ± 6.5+19.1 ± 15.9 (at 12 months)<0.0001
Urinary cGMP/Creatinine (B1669602) Phase 2 (Hypochondroplasia)-Peak increase at 2 hours post-dose-

Note: CXM is a marker of hypertrophic chondrocyte activity and endochondral ossification. Urinary cGMP reflects the pharmacological activity of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the development of this compound.

Preclinical In Vitro Chondrocyte Assays

Objective: To assess the effect of this compound on the proliferation and differentiation of chondrocytes.

Methodology:

  • Cell Culture:

    • Primary chondrocytes are isolated from the growth plates of long bones (e.g., tibia, femur) of neonatal mice (e.g., C57BL/6 strain) or from human cartilage biopsies.

    • The cartilage is digested with enzymes such as pronase and collagenase type II to release chondrocytes.

    • Isolated chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Proliferation Assay (e.g., BrdU Incorporation):

    • Chondrocytes are seeded in multi-well plates and treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

    • 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium.

    • During DNA synthesis in proliferating cells, BrdU is incorporated into the newly synthesized DNA.

    • Cells are then fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • A colorimetric substrate is added, and the absorbance is measured to quantify the extent of cell proliferation.

  • Differentiation Assay (Gene Expression Analysis):

    • Chondrocytes are cultured in micromass or monolayer cultures and treated with this compound over a longer period (e.g., 7-21 days) to induce differentiation.

    • Total RNA is extracted from the cells at different time points.

    • Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of key chondrocyte differentiation markers, such as:

      • Sox9 (an early chondrogenic marker)

      • Col2a1 (Collagen type II, a marker of proliferating chondrocytes)

      • Acan (Aggrecan, a major component of cartilage extracellular matrix)

      • Col10a1 (Collagen type X, a marker of hypertrophic chondrocytes)

    • Gene expression levels are normalized to a housekeeping gene (e.g., Gapdh).

Preclinical In Vivo Animal Studies

Objective: To evaluate the effect of this compound on skeletal growth in an animal model of achondroplasia.

Methodology:

  • Animal Model:

    • The Fgfr3ach/+ mouse model, which carries a G380R mutation in the Fgfr3 gene corresponding to the most common mutation in human achondroplasia, is used. These mice exhibit a phenotype that mimics human achondroplasia, including short limbs and craniofacial abnormalities.

  • Treatment Protocol:

    • Fgfr3ach/+ mice are treated with daily subcutaneous injections of this compound or a vehicle control, starting from an early postnatal age (e.g., day 1 or day 4).

    • Treatment is continued for a specified duration (e.g., 4 weeks).

  • Skeletal Analysis:

    • Radiographic Analysis: X-rays of the skeleton are taken to measure the length of long bones (e.g., femur, tibia) and the skull.

    • Histological Analysis of Growth Plates:

      • Long bones are harvested, fixed, decalcified, and embedded in paraffin.

      • Sections of the growth plates are stained with Safranin O (for cartilage proteoglycans) and Fast Green or with Hematoxylin and Eosin (H&E).

      • The height of the total growth plate and of the different chondrocyte zones (resting, proliferative, and hypertrophic) is measured using image analysis software.

Clinical Trial Methodology (Phase 3 Example)

Objective: To evaluate the efficacy and safety of this compound in children with achondroplasia.

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial (e.g., NCT03197766).

Participant Population:

  • Inclusion Criteria:

    • Children aged 5 to 18 years with a confirmed diagnosis of achondroplasia.

    • Open growth plates.

    • Completion of a minimum 6-month baseline growth study to determine their baseline annualized growth velocity.

  • Exclusion Criteria:

    • Previous limb-lengthening surgery within 18 months or planned during the study.

    • Use of growth hormone or other growth-promoting agents.

Intervention:

  • Participants are randomized to receive either daily subcutaneous injections of this compound (15 µg/kg) or placebo for 52 weeks.

Primary Endpoint:

  • Change from baseline in Annualized Growth Velocity (AGV) at 52 weeks.

Secondary Endpoints:

  • Change from baseline in height Z-score.

  • Change in body proportionality (e.g., upper-to-lower body segment ratio).

  • Safety and tolerability.

Biomarker Analysis:

  • Serum Collagen X Marker (CXM):

    • Serum samples are collected at baseline and at specified intervals during the study.

    • CXM levels are measured using a validated enzyme-linked immunosorbent assay (ELISA).

  • Urinary Cyclic Guanosine Monophosphate (cGMP):

    • Urine samples are collected pre-dose and at timed intervals post-dose.

    • Urinary cGMP levels are measured using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive immunoassay.

    • cGMP levels are typically normalized to urinary creatinine to account for variations in urine concentration.

Experimental Workflow Diagrams

In_Vitro_Chondrocyte_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_Chondrocytes Isolate Primary Chondrocytes (e.g., from mouse growth plates) Culture_Chondrocytes Culture Chondrocytes (DMEM/F-12, 10% FBS) Isolate_Chondrocytes->Culture_Chondrocytes Seed_Plates Seed Chondrocytes in Multi-well Plates Culture_Chondrocytes->Seed_Plates Add_this compound Treat with this compound (various concentrations) Seed_Plates->Add_this compound Proliferation_Assay Proliferation Assay (e.g., BrdU incorporation) Add_this compound->Proliferation_Assay Differentiation_Assay Differentiation Assay (e.g., qRT-PCR for markers) Add_this compound->Differentiation_Assay Data_Analysis Data Analysis and Quantification Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis

In Vitro Chondrocyte Assay Workflow.

Clinical_Trial_Workflow cluster_pretrial Pre-Trial cluster_trial 52-Week Double-Blind Trial cluster_posttrial Post-Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Study 6-Month Baseline Growth Study (AGV) Screening->Baseline_Study Randomization Randomization (1:1) Baseline_Study->Randomization Vosoritide_Arm This compound (15 µg/kg/day) Randomization->Vosoritide_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Regular Follow-up Visits (Anthropometry, AEs, Biomarkers) Vosoritide_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint_Analysis Primary Endpoint Analysis (Change in AGV) Follow_Up->Primary_Endpoint_Analysis Secondary_Endpoint_Analysis Secondary Endpoint Analysis (Height Z-Score, etc.) Follow_Up->Secondary_Endpoint_Analysis Open_Label_Extension Enrollment in Open-Label Extension Primary_Endpoint_Analysis->Open_Label_Extension Secondary_Endpoint_Analysis->Open_Label_Extension

Phase 3 Clinical Trial Workflow.

Conclusion

This compound represents a significant advancement in the treatment of achondroplasia, offering a targeted therapy that addresses the underlying molecular basis of the condition. By modulating the FGFR3 signaling pathway through the CNP-NPR-B-cGMP axis, this compound effectively stimulates chondrocyte proliferation and differentiation, leading to improved endochondral ossification and increased longitudinal bone growth. The robust quantitative data from extensive clinical trials demonstrate its efficacy in increasing annualized growth velocity and improving height Z-scores in children with achondroplasia, with a generally favorable safety profile. The detailed experimental protocols provided herein offer a framework for further research and development in the field of skeletal dysplasias. As long-term data from ongoing extension studies continue to emerge, a more complete understanding of the full impact of this compound on the clinical outcomes of individuals with achondroplasia will be elucidated.

References

An In-depth Guide to the Molecular Interactions of Vosoritide Beyond NPR-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide (VOXZOGO®) is a C-type natriuretic peptide (CNP) analog that has been approved for the treatment of achondroplasia, the most common form of dwarfism.[1][2] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of its downstream signaling pathway, primarily the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3] This overactive signaling negatively regulates chondrocyte proliferation and differentiation, impairing endochondral bone growth.[3][4] this compound is designed to counteract this effect by binding to and activating Natriuretic Peptide Receptor-B (NPR-B), a positive regulator of bone growth.[2][4] While NPR-B is its primary and intended target, a comprehensive understanding of this compound's molecular interactions requires looking beyond this initial binding event.

This technical guide explores the molecular targeting of this compound with a focus on its high selectivity for NPR-B, the intricate downstream signaling cascade it modulates, and the pharmacokinetic targets that govern its metabolism and clearance.

Molecular Selectivity of this compound

This compound, a 39-amino acid peptide, was engineered from human CNP to enhance its therapeutic potential.[5][6] A key modification is the addition of a proline-glycine sequence to the N-terminus, which confers resistance to degradation by neutral endopeptidase (NEP), thereby extending its plasma half-life compared to endogenous CNP.[5][6][7] The primary molecular targets of natriuretic peptides are the natriuretic peptide receptors NPR-A, NPR-B, and NPR-C. This compound's efficacy and safety profile are underpinned by its high selectivity for NPR-B.

Table 1: this compound Receptor Selectivity and Downstream Effects

ReceptorThis compound InteractionPrimary Downstream EffectRelevance to Achondroplasia Therapy
NPR-B Agonist [7]↑ cGMP Production [3][8]Therapeutic Target
NPR-AMinimal / No significant interaction---Avoidance of off-target effects (e.g., pronounced natriuresis and vasodilation)
NPR-CLikely minimal interactionLigand clearance[6]Reduced clearance via this pathway may contribute to longer half-life

The Downstream Signaling Cascade: Secondary Molecular Targets

The binding of this compound to NPR-B on the surface of chondrocytes initiates a critical signaling cascade. The molecules involved in this pathway can be considered the secondary molecular targets of this compound's action.

  • Cyclic Guanosine (B1672433) Monophosphate (cGMP): Upon this compound binding, the guanylyl cyclase domain of NPR-B is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP.[9] This increase in intracellular cGMP is a primary biomarker of this compound activity.[3][10]

  • Protein Kinase G (PKG): Elevated cGMP levels lead to the activation of cGMP-dependent protein kinase, also known as protein kinase G (PKG).

  • RAF-1 Kinase: Activated PKG phosphorylates and inhibits the RAF-1 kinase, a key entry point into the MAPK pathway.[7]

  • MEK1/2 and ERK1/2: The inhibition of RAF-1 prevents the subsequent phosphorylation and activation of MEK1/2 and, consequently, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This dampening of the MAPK/ERK pathway is the crucial step that antagonizes the overactive FGFR3 signaling.[1][3]

By inhibiting these downstream kinases, this compound treatment promotes the proliferation and differentiation of chondrocytes in the growth plate, leading to improved endochondral bone growth.[1][3]

Vosoritide_Signaling_Pathway This compound This compound NPRB NPR-B This compound->NPRB Binds & Activates cGMP cGMP NPRB->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits FGFR3 FGFR3 (Constitutively Active) FGFR3->RAF1 Activates MEK12 MEK1/2 RAF1->MEK12 Activates Proliferation Chondrocyte Proliferation & Differentiation ERK12 ERK1/2 MEK12->ERK12 Activates ERK12->Proliferation Inhibits

This compound signaling pathway in chondrocytes.

Pharmacokinetic Molecular Targets

The duration of this compound's action is determined by its pharmacokinetics, which involves molecular targets responsible for its clearance.

  • Neutral Endopeptidase (NEP): As previously mentioned, this compound was specifically designed to be resistant to cleavage by NEP, a key enzyme that degrades endogenous CNP.[3][5][6] This resistance is a critical feature that extends its half-life, allowing for once-daily subcutaneous administration.[8] The mean half-life of this compound is approximately 21.0 to 27.9 minutes.[7]

  • Catabolic Pathways: Like other therapeutic proteins, this compound is ultimately metabolized through general catabolic pathways into smaller peptides and amino acids.[7]

  • Natriuretic Peptide Clearance Receptor (NPR-C): Endogenous CNP is also cleared from circulation through binding to NPR-C, which leads to internalization and lysosomal degradation.[6] While this compound's affinity for NPR-C is expected to be low, any interaction would contribute to its clearance.

Table 2: Pharmacokinetic Parameters of this compound (15 µg/kg Dose)

ParameterValueReference
Mean Half-life (t1/2) 21.0 - 27.9 minutes[7]
Median Time to Max. Concentration (Tmax) 15 minutes[10][11]
Mean Apparent Clearance 79.4 - 104 mL/min/kg[7]

Experimental Protocols

The characterization of this compound's molecular interactions relies on a variety of established experimental techniques.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (unlabeled this compound) for a specific receptor (e.g., NPR-B) by measuring its ability to compete with a radiolabeled ligand.[12][13]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.[14]

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[12][13]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the membranes.[14][15]

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.[14]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14][16]

Binding_Assay_Workflow cluster_0 Incubation cluster_1 Separation & Detection cluster_2 Analysis Membranes Membranes with NPR-B Incubate Incubate to Equilibrium Membranes->Incubate Radio Radiolabeled Ligand Radio->Incubate Voso Unlabeled This compound (Varying Conc.) Voso->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calc Calculate IC50 and Ki Plot->Calc

Workflow for a competitive radioligand binding assay.
Cell-Based cGMP Assay

This functional assay measures the biological activity of this compound by quantifying the production of the second messenger cGMP in response to NPR-B activation.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing or engineered to express NPR-B (e.g., NIH/3T3 cells) is cultured in multi-well plates.[3][17]

  • Phosphodiesterase Inhibition: Prior to stimulation, cells are treated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.[17]

  • Stimulation: Cells are stimulated with varying concentrations of this compound for a defined period.[17]

  • Cell Lysis: The cells are lysed to release intracellular components, including cGMP.[3][17]

  • cGMP Quantification: The concentration of cGMP in the cell lysate is measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescent assay kit.[3][17]

  • Data Analysis: The concentration of this compound that produces 50% of the maximal cGMP response (EC50) is calculated to determine its potency. A study using purified this compound in NIH3T3 cells reported an EC50 of 0.37 nmol/L.[17]

Conclusion

While this compound's therapeutic action is initiated by its binding to NPR-B, a deeper investigation reveals a series of subsequent and related molecular interactions that are crucial to its function and clinical profile. Its high selectivity for NPR-B minimizes off-target effects. The modulation of the downstream MAPK signaling cascade, involving key kinases like RAF-1, MEK1/2, and ERK1/2, represents the core mechanism by which it counteracts the genetic defect in achondroplasia. Furthermore, its engineered resistance to metabolism by neutral endopeptidase is a key pharmacokinetic feature that enables effective therapeutic use. Understanding these molecular targets beyond the primary receptor is essential for the continued development and optimization of therapies for achondroplasia and other skeletal dysplasias.

References

The Impact of Vosoritide on Intracellular cGMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a targeted therapy for achondroplasia, the most common form of disproportionate short stature.[1] Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene, which leads to constitutive activation of its downstream signaling pathway, ultimately impairing endochondral ossification.[2][3] this compound counteracts this effect by targeting the CNP signaling pathway. It binds to the natriuretic peptide receptor B (NPR-B) on the surface of chondrocytes, stimulating the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This elevation in cGMP levels inhibits the overactive FGFR3 signaling cascade, thereby promoting chondrocyte proliferation and differentiation to restore longitudinal bone growth.[2][4] Urinary cGMP has been established as a key pharmacodynamic biomarker for assessing the systemic activity of this compound.[4][5] This guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its quantitative impact on intracellular cGMP levels, and details the experimental protocols used to measure this effect.

This compound's Mechanism of Action: The cGMP Signaling Pathway

In the context of chondrocyte function, a delicate balance is maintained between the inhibitory signals from the FGFR3 pathway and the growth-promoting signals of the CNP pathway.[4] In achondroplasia, this balance is disrupted by the overactive FGFR3 receptor.

This compound acts by mimicking the function of the endogenous CNP.[2] It binds to the NPR-B receptor, a guanylate cyclase-coupled receptor, on the chondrocyte membrane.[6] This binding event activates the receptor's intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in intracellular cGMP has a crucial downstream effect: it inhibits the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK/ERK) pathway that is downstream of FGFR3.[5][7][8] By antagonizing the FGFR3 signaling cascade, this compound effectively "lifts the brake" on chondrocyte proliferation and differentiation, promoting endochondral bone growth.[9]

Vosoritide_Signaling_Pathway cluster_extracellular cluster_intracellular FGFR3 FGFR3 (Constitutively Active) MAPK_pathway MAPK/ERK Pathway FGFR3->MAPK_pathway Activates NPRB NPR-B Receptor GC Guanylate Cyclase Domain NPRB->GC Activates This compound This compound (CNP Analog) This compound->NPRB Binds cGMP Increased cGMP GC->cGMP Converts GTP GTP GTP->GC PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits RAF1->MAPK_pathway Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_pathway->Inhibition Promotion Promotion of Chondrocyte Proliferation & Differentiation ELISA_Workflow cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Detection Sample 1. Urine Sample Collection (Pre-dose, 1h, 2h, 4h) Dilution 2. Sample Dilution Sample->Dilution Plate 3. Add Sample, cGMP-AChE Tracer, & Rabbit Antiserum to Coated Plate Dilution->Plate Incubate 4. Incubate (Competition for Antibody Binding) Plate->Incubate Wash 5. Wash Plate (Remove Unbound Reagents) Incubate->Wash Substrate 6. Add Ellman's Reagent (AChE Substrate) Wash->Substrate Read 7. Read Absorbance (Signal is Inversely Proportional to cGMP) Substrate->Read

References

Investigating the Downstream Effects of Vosoritide Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, represents a targeted therapeutic approach for achondroplasia, the most common form of dwarfism. This condition arises from a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway and subsequent impairment of endochondral ossification. This compound counteracts these effects by binding to the natriuretic peptide receptor B (NPR-B), initiating a signaling cascade that ultimately promotes chondrocyte proliferation and differentiation. This technical guide provides an in-depth exploration of the downstream effects of this compound signaling, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The this compound Signaling Pathway

This compound mimics the action of endogenous CNP, a key regulator of bone growth.[1][2] Its mechanism of action begins with its binding to the NPR-B receptor on the surface of chondrocytes.[2][3] This binding activates the guanylate cyclase domain of NPR-B, leading to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase II (PKGII). The activated PKGII then phosphorylates and inactivates RAF-1, a key kinase in the MAPK/extracellular signal-regulated kinase (ERK) pathway.[1][4] By inhibiting RAF-1, this compound effectively dampens the downstream signaling cascade that is constitutively active in achondroplasia due to the mutated FGFR3.[1][5] This inhibition of the MAPK pathway relieves the suppression of chondrocyte proliferation and differentiation, ultimately promoting longitudinal bone growth.[1][6]

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to GTP GTP PKGII PKGII cGMP->PKGII Activates RAF1 RAF-1 PKGII->RAF1 Inhibits (Phosphorylation) FGFR3 Mutated FGFR3 (Constitutively Active) RAS RAS FGFR3->RAS Activates RAS->RAF1 Activates MEK MEK RAF1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK pERK ERK->pERK Phosphorylation Proliferation Chondrocyte Proliferation pERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation pERK->Differentiation Inhibits Growth Endochondral Bone Growth Proliferation->Growth Differentiation->Growth

Caption: this compound Signaling Pathway.

Quantitative Downstream Effects of this compound

The administration of this compound leads to measurable changes in both clinical outcomes and pharmacodynamic biomarkers. Clinical trials have consistently demonstrated a significant increase in annualized growth velocity (AGV) in children with achondroplasia and hypochondroplasia treated with this compound.

Table 1: Clinical Efficacy of this compound in Pediatric Patients

PopulationTreatment GroupNBaseline AGV (cm/year)AGV at 1 Year (cm/year)Change in AGV (cm/year)Height Z-Score Change from BaselineReference
Achondroplasia (Aged 5-17 years)This compound (15 µg/kg/day)604.066.03+1.57+0.28[5][7]
Placebo614.224.26+0.04-0.01[5]
Hypochondroplasia (Prepubertal)This compound (15 µg/kg/day)245.126.93+1.81+0.36[7][8]

Pharmacodynamic biomarkers provide evidence of target engagement and the biological activity of this compound. Urinary cGMP is a direct indicator of NPR-B activation, while serum Collagen X Marker (CXM) reflects endochondral ossification activity.

Table 2: Pharmacodynamic Biomarker Response to this compound

BiomarkerPopulationTreatmentBaseline (Mean ± SD)Post-treatment (Mean ± SD)Fold Change/PeakTime to PeakReference
Urinary cGMPHypochondroplasiaThis compound (15 µg/kg)---2 hours post-injection[2][6]
Serum CXM (ng/mL)HypochondroplasiaThis compound (15 µg/kg)22.5 ± 6.541.6 ± 15.9 (at 12 months)~1.85-[2][6][9]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the downstream effects of this compound signaling.

Assessment of Chondrocyte Proliferation

3.1.1. BrdU Incorporation Assay

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture: Plate chondrocytes at a desired density in a multi-well plate and culture overnight.

  • Treatment: Treat cells with this compound or vehicle control for the desired duration.

  • BrdU Labeling: Add 10 µM Bromodeoxyuridine (BrdU) to the culture medium and incubate for 2-24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilization and DNA Denaturation: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, followed by treatment with 2N HCl for 30 minutes at 37°C to denature DNA. Neutralize with 0.1 M sodium borate (B1201080) buffer (pH 8.5).

  • Immunostaining: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate with an anti-BrdU antibody overnight at 4°C.

  • Detection: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Analysis: Counterstain nuclei with DAPI and visualize using fluorescence microscopy. The percentage of BrdU-positive cells is determined by counting.[10][11]

3.1.2. Ki67 Immunostaining

This method detects the Ki67 protein, which is present during all active phases of the cell cycle.

  • Sample Preparation: Prepare paraffin-embedded tissue sections or cultured cells on slides.

  • Deparaffinization and Rehydration (for tissue sections): Use xylene and a graded series of ethanol (B145695).

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Permeabilization: Treat with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with an anti-Ki67 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

  • Analysis: Mount with a DAPI-containing medium and analyze using fluorescence microscopy. The proliferation index is calculated as the percentage of Ki67-positive nuclei.[12][13]

Chondrocyte_Proliferation_Workflow cluster_brdu BrdU Incorporation Assay cluster_ki67 Ki67 Immunostaining B1 Cell Culture & Treatment B2 BrdU Labeling B1->B2 B3 Fixation & Permeabilization B2->B3 B4 DNA Denaturation B3->B4 B5 Immunostaining (anti-BrdU) B4->B5 B6 Fluorescence Microscopy B5->B6 K1 Sample Preparation K2 Antigen Retrieval K1->K2 K3 Permeabilization & Blocking K2->K3 K4 Immunostaining (anti-Ki67) K3->K4 K5 Fluorescence Microscopy K4->K5

Caption: Experimental Workflow for Chondrocyte Proliferation Assays.
Assessment of Chondrocyte Differentiation

3.2.1. Alcian Blue Staining for Proteoglycans

This staining method detects sulfated glycosaminoglycans, which are abundant in the cartilage matrix.

  • Sample Preparation: Culture chondrocytes in micromass or pellet culture to promote differentiation.

  • Fixation: Fix cultures with 4% paraformaldehyde for 20 minutes.

  • Staining: Stain with 1% Alcian Blue in 3% acetic acid (pH 2.5) for 30 minutes.

  • Washing: Wash with 3% acetic acid and then with distilled water.

  • Analysis: Visualize the blue-stained matrix using light microscopy. Quantification can be performed by dye elution and spectrophotometry.[1][3][14]

3.2.2. Safranin-O Staining for Proteoglycans

Safranin-O stains proteoglycans in the cartilage matrix red.

  • Sample Preparation: Prepare paraffin-embedded tissue sections or fixed cell cultures.

  • Staining Procedure:

    • Stain with Weigert's iron hematoxylin (B73222) for 5 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol.

    • Stain with 0.02% Fast Green for 3 minutes.

    • Rinse with 1% acetic acid.

    • Stain with 0.1% Safranin-O solution for 5 minutes.

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol and clear with xylene. Mount with a resinous medium.

  • Analysis: Cartilage matrix will appear orange to red, and nuclei will be black.[3][15]

3.2.3. RT-qPCR for Chondrogenic Markers

This technique quantifies the expression of genes associated with chondrocyte differentiation, such as Collagen Type II (COL2A1), Aggrecan (ACAN), and Collagen Type X (COL10A1).

  • RNA Extraction: Isolate total RNA from chondrocyte cultures using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.

  • Quantitative PCR: Perform real-time PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system.

  • Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH). Relative gene expression is calculated using the ΔΔCt method.[16][17][18]

Analysis of MAPK Pathway Inhibition

3.3.1. Western Blot for Phosphorylated ERK (pERK)

This method is used to detect the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.

  • Protein Extraction: Lyse treated and control chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the pERK signal.[19][20][21]

Western_Blot_Workflow W1 Protein Extraction & Quantification W2 SDS-PAGE W1->W2 W3 Protein Transfer (to Membrane) W2->W3 W4 Blocking W3->W4 W5 Primary Antibody (anti-pERK) W4->W5 W6 Secondary Antibody W5->W6 W7 Detection (ECL) W6->W7 W8 Stripping & Re-probing (anti-Total ERK) W7->W8

Caption: Western Blot Workflow for pERK Analysis.
Measurement of Pharmacodynamic Biomarkers

3.4.1. Urinary cGMP Measurement

  • Sample Collection: Collect urine samples at baseline and at specified time points (e.g., 60, 120, 240 minutes) after this compound administration.

  • Assay: Use a competitive enzyme immunoassay (EIA) kit for the quantitative determination of cGMP in urine.

  • Normalization: Normalize cGMP concentrations to urinary creatinine (B1669602) levels to account for variations in urine dilution.[2]

3.4.2. Serum CXM Measurement

  • Sample Collection: Collect serum samples at baseline and at subsequent study visits.

  • Assay: Use a sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for the CXM fragment.[22][23]

    • Coat a microplate with a capture antibody specific for CXM.

    • Add diluted serum samples and standards to the wells and incubate.

    • Wash and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash and add a substrate solution to produce a colorimetric signal.

  • Analysis: Measure the absorbance at the appropriate wavelength and calculate the CXM concentration based on the standard curve.

Conclusion

This compound's mechanism of action, centered on the activation of the NPR-B pathway and subsequent inhibition of the FGFR3-mediated MAPK signaling, has profound downstream effects on chondrocyte biology. The resulting increase in chondrocyte proliferation and differentiation translates into improved linear growth in individuals with achondroplasia. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the molecular intricacies of this compound signaling and its therapeutic potential. The continued elucidation of these downstream effects will be crucial for optimizing treatment strategies and exploring the applicability of this therapeutic approach to other skeletal dysplasias.

References

Vosoritide's Expanding Therapeutic Horizon: A Technical Guide to its Potential in Novel Skeletal Dysplasias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosoritide, a C-type natriuretic peptide (CNP) analog, is the first targeted therapy approved for achondroplasia, the most common form of dwarfism.[1][2][3][4][5] Its mechanism of action, which antagonizes the overactive fibroblast growth factor receptor 3 (FGFR3) signaling pathway, holds significant promise for a broader range of skeletal dysplasias rooted in similar molecular pathologies.[1][2][3][4] This technical guide provides an in-depth analysis of the emerging clinical evidence for this compound's application in skeletal dysplasias beyond achondroplasia, with a primary focus on hypochondroplasia. It includes a comprehensive summary of quantitative data from recent clinical trials, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows. This document aims to serve as a critical resource for researchers and drug development professionals exploring the expanding therapeutic potential of this compound.

Introduction: The Molecular Rationale for Broader Applications

Skeletal dysplasias are a heterogeneous group of disorders characterized by abnormal bone and cartilage growth.[4] A significant subset of these conditions, including achondroplasia and hypochondroplasia, are caused by gain-of-function mutations in the FGFR3 gene.[5][6] This overactive signaling inhibits chondrocyte proliferation and differentiation, leading to impaired endochondral ossification and disproportionate short stature.[6][7]

This compound is a synthetic analog of C-type natriuretic peptide (CNP), a natural regulator of bone growth.[8] It works by binding to the natriuretic peptide receptor B (NPR-B) on chondrocytes, which in turn stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3][8] Elevated cGMP levels inhibit the downstream mitogen-activated protein kinase (MAPK) pathway, effectively counteracting the inhibitory signals from the overactive FGFR3.[7][9][10] This targeted mechanism of action provides a strong rationale for investigating this compound's efficacy in other FGFR3-related skeletal dysplasias and potentially other conditions with similar downstream pathway dysregulation.[11]

Clinical Investigations in Hypochondroplasia

Hypochondroplasia is a skeletal dysplasia caused by less severe activating mutations in the FGFR3 gene compared to achondroplasia, resulting in a milder but still significant form of disproportionate short stature.[12][13] Recent clinical trials have shown promising results for this compound in this patient population.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from a phase 2 clinical trial of this compound in children with hypochondroplasia.[12][14]

Table 1: Efficacy of this compound in Hypochondroplasia (Phase 2 Trial) [12][14]

ParameterBaseline (6-month observation)12-Month TreatmentChange from Baseline
Annualized Growth Velocity (AGV) (cm/year) 5.12 ± 1.366.93 ± 0.931.81
AGV Standard Deviation (SD) --+2.26
Height Standard Deviation Score (SDS) --+0.36
Hypochondroplasia-specific Height SDS --+0.38

Table 2: Safety Profile of this compound in Hypochondroplasia (Phase 2 Trial) [12]

Adverse EventFrequencySeverity
Injection Site Reactions 83.3%Mild
Serious Adverse Events (treatment-related) 0-
Discontinuation due to Adverse Events 0-

Experimental Protocols

Phase 2 Open-Label Trial in Hypochondroplasia (NCT04219007)[12]
  • Study Design: A single-arm, open-label, single-center phase 2 trial.

  • Participants: 26 children with a confirmed genetic diagnosis of hypochondroplasia.

  • Procedure:

    • A 6-month observation period to establish baseline annualized growth velocity.

    • A 12-month intervention period with daily subcutaneous injections of this compound at a dose of 15 μg/kg/day.

  • Primary Endpoints:

    • Incidence of adverse events.

    • Change from baseline in age- and sex-standardized annualized growth velocity.

    • Change from baseline in height standardized deviation score (SDS).

Phase 3 Randomized, Placebo-Controlled Trial in Hypochondroplasia

A phase 3 trial is currently underway to further assess the efficacy and safety of this compound in a larger cohort of children with hypochondroplasia.[15]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter phase 3 study.

  • Participants: Children aged ≥ 3 to < 18 years with a confirmed genetic diagnosis of hypochondroplasia and a height Z score of ≤ -2.0 SDs.

  • Intervention: Daily subcutaneous injections of this compound or placebo.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

The following diagram illustrates the molecular pathway through which this compound counteracts the effects of the activating FGFR3 mutation.

vosoritide_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR3 Activating FGFR3 Mutation MAPK_pathway MAPK Pathway (RAF-MEK-ERK) FGFR3->MAPK_pathway Activates NPRB NPR-B Receptor cGMP Increased cGMP NPRB->cGMP Activates Chondrocyte_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_pathway->Chondrocyte_Inhibition Leads to cGMP->MAPK_pathway Inhibits Chondrocyte_Stimulation Stimulation of Chondrocyte Proliferation & Differentiation cGMP->Chondrocyte_Stimulation Promotes This compound This compound (CNP Analog) This compound->NPRB Binds to

This compound's antagonistic effect on the FGFR3 signaling pathway.
Clinical Trial Workflow

The diagram below outlines the general workflow for the phase 2 clinical trial of this compound in hypochondroplasia.

clinical_trial_workflow Start Enrollment of 26 Children with Hypochondroplasia Observation 6-Month Observation Period (Baseline AGV Measurement) Start->Observation Intervention 12-Month Intervention Period (Daily 15 µg/kg this compound) Observation->Intervention Endpoint Primary Endpoint Assessment: - Adverse Events - Change in AGV - Change in Height SDS Intervention->Endpoint

Phase 2 clinical trial workflow for this compound in hypochondroplasia.

Emerging Applications in Other Skeletal Dysplasias

Preliminary data suggests that this compound may also be effective in other rare genetic conditions that affect the CNP signaling pathway more directly.[13] An investigator-initiated study is evaluating this compound in children with genetic changes in the following genes:

  • Aggrecan (ACAN): Mutations in this gene can cause short stature.

  • Natriuretic Peptide Receptor 2 (NPR2): This gene encodes the receptor for CNP, and mutations can lead to short stature.[13]

  • Rasopathies (e.g., Noonan syndrome): These conditions are caused by mutations in genes that regulate the RAS/MAPK signaling pathway.[13]

Early results from this study show a significant increase in growth rates, with an average increase of over 3 cm per year.[13] This suggests a potential "precision medicine" approach for these disorders.[13] Further research is ongoing to confirm these findings. The CANOPY clinical program is also investigating this compound in children with Noonan syndrome, SHOX deficiency, and Turner syndrome.[16][17]

Conclusion and Future Directions

The clinical data for this compound in hypochondroplasia is highly encouraging, demonstrating both safety and efficacy in improving growth velocity.[11][12][14] The successful translation of this compound from achondroplasia to hypochondroplasia provides a strong proof-of-concept for its application in other FGFR3-related skeletal dysplasias. Furthermore, the promising preliminary results in conditions directly affecting the CNP pathway, such as ACAN and NPR2 mutations, and in rasopathies, open up exciting new avenues for targeted therapies in a broader spectrum of rare growth disorders.

Future research should focus on:

  • Long-term follow-up studies to determine the impact of this compound on final adult height and other clinical outcomes, such as body proportionality and quality of life.[1][3][18]

  • Larger, randomized controlled trials to confirm the efficacy and safety of this compound in other rare skeletal dysplasias.

  • Further elucidation of the downstream effects of this compound on bone and cartilage biology to identify potential new biomarkers and therapeutic targets.

The continued investigation of this compound holds the potential to significantly improve the lives of children with a wide range of skeletal dysplasias for whom there are currently limited or no treatment options.

References

Methodological & Application

Vosoritide Administration Protocols for Preclinical Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration protocols for vosoritide, a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia. This document outlines the underlying mechanism of action, detailed experimental protocols for in vivo studies, and key quantitative endpoints for assessing efficacy.

Introduction to this compound and its Mechanism of Action

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation in the growth plates, ultimately impairing endochondral bone growth.[2][3]

This compound is a synthetic analog of C-type natriuretic peptide (CNP), a natural antagonist of the FGFR3 pathway.[2][4] this compound binds to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Elevated cGMP levels inhibit the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the RAF-1/MEK/ERK pathway, which is overactivated by the mutated FGFR3.[5] By counteracting the inhibitory signals of the FGFR3 pathway, this compound promotes the proliferation and differentiation of chondrocytes, thereby stimulating longitudinal bone growth.[3][6]

Signaling Pathway of this compound

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP ↑ cGMP NPRB->cGMP Stimulates FGFR3 Mutated FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKGII->Proliferation Promotes MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Inhibition Inhibition of Growth ERK12->Inhibition

Caption: this compound signaling pathway in chondrocytes.

Preclinical Experimental Workflow

A typical preclinical study to evaluate the efficacy of this compound in an achondroplasia mouse model follows a structured workflow, from animal model selection and drug administration to comprehensive endpoint analysis.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Select Animal Model (e.g., Fgfr3Y367C/+ mice) Grouping Randomize into Groups (Vehicle, this compound Doses) AnimalModel->Grouping Administration Daily Subcutaneous Administration Grouping->Administration Monitoring Monitor Body Weight and Health Status Administration->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice MicroCT Micro-CT Analysis (Femur, Tibia, Skull) Sacrifice->MicroCT Histo Growth Plate Histomorphometry Sacrifice->Histo Biomarkers Pharmacodynamic Biomarker Analysis Sacrifice->Biomarkers

Caption: Preclinical experimental workflow for this compound studies.

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative data from preclinical studies of this compound in the Fgfr3 mouse model of achondroplasia.

ParameterDetailsReference
Animal Model Fgfr3Y367C/+ knock-in mice[7]
Administration Route Subcutaneous injection[6][8]
Dosage Range 300 µg/kg/day, 800 µg/kg/day[8]
Treatment Duration From 21 to 42 days of age[8]
Key Efficacy Endpoints Increased length of long bones (femur, tibia) and skull[6][7]
Increased thickness of the growth plate cartilage[8]
Correction of skeletal abnormalities[7]
Pharmacodynamic Biomarkers Serum Collagen Type X Marker (CXM), Urinary cyclic guanosine monophosphate (cGMP)[9][10]

Experimental Protocols

This compound Administration in a Mouse Model of Achondroplasia

Objective: To assess the in vivo efficacy of this compound on skeletal growth in a preclinical model of achondroplasia.

Materials:

  • Fgfr3Y367C/+ mice and wild-type littermates

  • This compound (lyophilized powder)

  • Sterile saline for injection

  • Insulin syringes (31-gauge)

  • Animal scale

Protocol:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the start of the experiment.

  • This compound Preparation: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute with sterile saline to achieve the final dosing concentrations (e.g., 300 µg/kg and 800 µg/kg). Prepare fresh solutions daily.

  • Animal Grouping: At 21 days of age, randomly assign mice to treatment groups (e.g., vehicle control, 300 µg/kg this compound, 800 µg/kg this compound). Include both male and female mice and ensure a balanced distribution of sexes and body weights across groups.

  • Administration:

    • Weigh each mouse daily to calculate the precise injection volume.

    • Administer the assigned treatment via subcutaneous injection in the dorsal region.

    • Continue daily injections for the duration of the study (e.g., until 42 days of age).

  • Monitoring: Monitor the animals daily for any signs of distress or adverse reactions. Record body weight daily.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Carefully dissect the hind limbs (femur and tibia) and skull for further analysis.

Micro-Computed Tomography (µCT) Analysis of Long Bones

Objective: To quantitatively assess the effects of this compound on bone length and microarchitecture.

Materials:

  • Dissected femurs and tibias

  • 4% paraformaldehyde (PFA) or 70% ethanol (B145695) for fixation and storage

  • Micro-CT scanner (e.g., Skyscan 1176 or similar)

  • Analysis software (e.g., NRecon, CTAn)

Protocol:

  • Sample Preparation:

    • Fix the dissected long bones in 4% PFA for 24 hours at 4°C.

    • After fixation, transfer the bones to 70% ethanol for storage.

  • Scanning:

    • Scan the femurs and tibias using a high-resolution µCT scanner.

    • Typical scanning parameters for mouse long bones:

      • X-ray voltage: 50 kV

      • X-ray current: 140-370 µA

      • Image pixel size: 9 µm

      • Rotation step: 0.8°

      • Tomographic rotation: 180°

      • Filter: 0.5-1 mm aluminum

  • Reconstruction: Reconstruct the scanned images into 3D datasets using appropriate software (e.g., NRecon). Apply corrections for beam hardening and ring artifacts as needed.

  • Data Analysis:

    • Bone Length: Measure the total length of the femur and tibia from the 3D reconstructed images.

    • Trabecular Bone Analysis:

      • Define a region of interest (ROI) in the distal femoral metaphysis or proximal tibial metaphysis, typically starting just below the growth plate.

      • Quantify trabecular bone parameters within the ROI, including:

        • Bone Volume Fraction (BV/TV)

        • Trabecular Thickness (Tb.Th)

        • Trabecular Number (Tb.N)

        • Trabecular Separation (Tb.Sp)

    • Cortical Bone Analysis:

      • Define an ROI in the mid-diaphysis of the femur or tibia.

      • Quantify cortical bone parameters, including:

        • Cortical Thickness (Ct.Th)

        • Cortical Bone Area (Ct.Ar)

Growth Plate Histomorphometry

Objective: To evaluate the effects of this compound on the cellular organization and dimensions of the growth plate.

Materials:

  • Dissected long bones (tibia)

  • Decalcifying solution (e.g., 10% EDTA)

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Safranin O/Fast Green staining reagents

  • Microscope with a digital camera and image analysis software

Protocol:

  • Tissue Processing:

    • Fix the bones in 4% PFA for 24 hours.

    • Decalcify the bones in 10% EDTA solution at 4°C, with regular changes of the solution until the bones are pliable.

    • Dehydrate the decalcified bones through a graded series of ethanol concentrations.

    • Clear the bones in xylene and embed them in paraffin wax.

  • Sectioning: Cut 5 µm thick sagittal sections of the proximal tibia using a microtome and mount them on glass slides.

  • Staining (Safranin O/Fast Green):

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Weigert's iron hematoxylin (B73222) to visualize cell nuclei.

    • Stain with Fast Green to counterstain the cytoplasm and collagen.

    • Rinse in 1% acetic acid.

    • Stain with 0.1% Safranin O to stain proteoglycans in the cartilage matrix red/orange.

    • Dehydrate the sections and mount with a coverslip.

  • Image Acquisition and Analysis:

    • Capture images of the growth plate at a consistent magnification (e.g., 10x or 20x).

    • Measure the following parameters using image analysis software:

      • Total height of the growth plate.

      • Height of the proliferative zone (characterized by flattened chondrocytes arranged in columns).

      • Height of the hypertrophic zone (characterized by enlarged, rounded chondrocytes).

    • Quantify the number of proliferating chondrocytes (e.g., by counting Ki67-positive cells in immunohistochemically stained sections).

Conclusion

The preclinical evaluation of this compound in the Fgfr3 mouse model of achondroplasia has been instrumental in demonstrating its therapeutic potential. The protocols outlined in these application notes provide a robust framework for conducting in vivo studies to assess the efficacy of this compound and other potential treatments for skeletal dysplasias. Consistent application of these methodologies will ensure the generation of high-quality, reproducible data to support further drug development efforts.

References

Application Notes and Protocols for Screening Vosoritide Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia, a genetic disorder characterized by impaired bone growth.[1][2][3] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to the constitutive activation of the FGFR3 signaling pathway.[1][4] This overactive signaling inhibits chondrocyte proliferation and differentiation, ultimately resulting in disproportionate short stature.[1][5]

This compound counteracts the effects of the FGFR3 mutation by binding to the natriuretic peptide receptor B (NPR-B) on chondrocytes.[1][6] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6] By inhibiting the pERK pathway, this compound promotes chondrocyte proliferation and differentiation, leading to improved endochondral bone growth.[1][4]

These application notes provide detailed protocols for a suite of cell-based assays to screen and characterize the activity of this compound and other CNP analogs. The assays are designed to assess key downstream effects of this compound, including cGMP production, inhibition of ERK phosphorylation, chondrocyte proliferation, and the expression of chondrocyte differentiation markers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for the cell-based screening assays.

Vosoritide_Signaling_Pathway cluster_cell Chondrocyte cluster_nucleus Nucleus This compound This compound NPRB NPR-B This compound->NPRB Binds GC Guanylate Cyclase NPRB->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC RAS_RAF RAS-RAF cGMP->RAS_RAF Inhibits FGFR3 FGFR3 (mutated) FGFR3->RAS_RAF Activates MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation Proliferation Chondrocyte Proliferation pERK->Proliferation Inhibits Differentiation Chondrocyte Differentiation pERK->Differentiation Inhibits Sox9 Sox9 Differentiation->Sox9 Upregulates Col10a1 Col10a1 Differentiation->Col10a1 Upregulates

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow cluster_assays Cell-Based Assays start Start cell_culture Culture & Differentiate ATDC5 Chondrocytes start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment cgmp_assay cGMP Production Assay (ELISA) treatment->cgmp_assay perk_assay pERK Inhibition Assay (Western Blot) treatment->perk_assay prolif_assay Proliferation Assay (BrdU) treatment->prolif_assay gene_exp_assay Gene Expression Analysis (qPCR) treatment->gene_exp_assay data_analysis Data Analysis & Visualization cgmp_assay->data_analysis perk_assay->data_analysis prolif_assay->data_analysis gene_exp_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for screening this compound activity.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison of dose-dependent effects.

Table 1: Effect of this compound on cGMP Production in ATDC5 Chondrocytes

This compound Concentration (nM)cGMP Concentration (pmol/mg protein)Fold Change vs. Control
0 (Control)Baseline Value1.0
0.1
1
10
100
1000
EC50 Calculated Value

Note: Data to be filled in from experimental results. The EC50 value represents the concentration of this compound that elicits a half-maximal response.

Table 2: Inhibition of ERK Phosphorylation by this compound in ATDC5 Chondrocytes

This compound Concentration (nM)pERK / Total ERK Ratio (Normalized to Control)% Inhibition
0 (Control)1.00
0.1
1
10
100
1000
IC50 Calculated Value

Note: Data to be filled in from Western blot densitometry analysis. The IC50 value represents the concentration of this compound that inhibits 50% of the pERK signal.

Table 3: Effect of this compound on ATDC5 Chondrocyte Proliferation

This compound Concentration (nM)BrdU Incorporation (Absorbance at 450 nm)% Increase in Proliferation
0 (Control)Baseline Value0
1
10
100

Note: Data to be filled in from experimental results.

Table 4: Modulation of Chondrocyte Differentiation Marker Gene Expression by this compound

GeneThis compound Concentration (nM)Fold Change in Gene Expression (vs. Control)
Sox9 10
100
Col10a1 10
100

Note: Data to be filled in from qPCR results, normalized to a housekeeping gene.

Experimental Protocols

ATDC5 Cell Culture and Chondrogenic Differentiation

The mouse chondrogenic cell line ATDC5 is a well-established in vitro model for studying chondrocyte differentiation.

Materials:

  • ATDC5 cell line

  • DMEM/F12 (1:1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin-Transferrin-Selenium (ITS) supplement

  • L-Ascorbic acid

  • β-glycerophosphate

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Cell Culture: Culture ATDC5 cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-plate at a 1:3 to 1:5 ratio.

  • Chondrogenic Differentiation:

    • Seed ATDC5 cells at a high density (e.g., 6 x 10^4 cells/cm²) in culture plates.

    • Once confluent, switch to a differentiation medium: DMEM/F12 with 5% FBS, 1% Penicillin-Streptomycin, 1x ITS, 50 µg/mL L-ascorbic acid, and 10 mM β-glycerophosphate.

    • Culture for 7-14 days to induce chondrocyte differentiation, changing the medium every 2-3 days. Differentiated chondrocytes will form cartilaginous nodules.

cGMP Production Assay (ELISA)

This assay quantifies the intracellular accumulation of cGMP in response to this compound treatment.

Materials:

  • Differentiated ATDC5 cells in a 96-well plate

  • This compound stock solution

  • Cell lysis buffer

  • cGMP competitive ELISA kit

  • Plate reader

Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate ATDC5 cells in a 96-well plate as described above.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in a serum-free medium.

  • This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the this compound dilutions to the cells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP ELISA kit manufacturer's instructions.

  • ELISA: Perform the cGMP competitive ELISA according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance using a plate reader and calculate the cGMP concentration based on the standard curve. Normalize the cGMP concentration to the total protein content of each well.

pERK Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of ERK1/2.

Materials:

  • Differentiated ATDC5 cells in a 6-well plate

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate ATDC5 cells in a 6-well plate.

  • Serum Starvation: Serum-starve the cells for 12-24 hours.

  • This compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the pERK signal to the total ERK signal and then to a loading control like GAPDH.

Chondrocyte Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of this compound on the proliferation of chondrocytes.

Materials:

  • Differentiated ATDC5 cells in a 96-well plate

  • This compound stock solution

  • BrdU labeling solution

  • BrdU cell proliferation ELISA kit

  • Plate reader

Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate ATDC5 cells in a 96-well plate.

  • This compound Treatment: Treat the cells with different concentrations of this compound for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • ELISA: Perform the BrdU ELISA according to the manufacturer's protocol, which involves fixing the cells, adding an anti-BrdU antibody, and a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Higher absorbance indicates increased cell proliferation.

Gene Expression Analysis (qPCR)

This assay quantifies the changes in the expression of key chondrocyte differentiation markers, such as Sox9 and Collagen type X alpha 1 (Col10a1), in response to this compound.

Materials:

  • Differentiated ATDC5 cells in a 6-well plate

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Sox9, Col10a1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Cell Seeding and Differentiation: Seed and differentiate ATDC5 cells in a 6-well plate.

  • This compound Treatment: Treat the cells with selected concentrations of this compound for 24-72 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in Sox9 and Col10a1 expression indicates enhanced chondrocyte differentiation.

References

Application Notes and Protocols for the Quantification of Vosoritide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques available for the quantitative analysis of Vosoritide in biological matrices. The information is intended to guide researchers and clinicians in selecting and implementing appropriate bioanalytical methods for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

Introduction

This compound (VOXZOGO®) is a C-type natriuretic peptide (CNP) analog approved for the treatment of achondroplasia in pediatric patients.[1][2] It promotes endochondral bone growth by antagonizing the downstream signaling of the overactive fibroblast growth factor receptor 3 (FGFR3) pathway.[1][3][4] Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as for establishing exposure-response relationships.[5][6]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by binding to the natriuretic peptide receptor-B (NPR-B).[1][4] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[7] The elevated cGMP levels inhibit the mitogen-activated protein kinase (MAPK/ERK) pathway, specifically targeting RAF-1.[3][4] This inhibition counteracts the negative regulatory effects of the gain-of-function mutation in FGFR3 on chondrocyte proliferation and differentiation, ultimately promoting bone growth.[1][3][7]

Vosoritide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPR-B NPR-B This compound->NPR-B Binds to cGMP cGMP NPR-B->cGMP Converts GTP to GTP GTP RAF-1 RAF-1 cGMP->RAF-1 Inhibits FGFR3_pathway FGFR3 Pathway (Overactive in Achondroplasia) FGFR3_pathway->RAF-1 MEK MEK RAF-1->MEK Proliferation_Differentiation Chondrocyte Proliferation and Differentiation RAF-1->Proliferation_Differentiation Promotes ERK ERK MEK->ERK Inhibition_of_Growth Inhibition of Bone Growth ERK->Inhibition_of_Growth

Caption: this compound signaling pathway.

Bioanalytical Methods for this compound Quantification

Several immunoassays have been developed and validated for the quantification of this compound in human plasma. The primary methods employed in clinical studies are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Electrochemiluminescence Assay (ECLA).

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the analytical methods used for this compound in plasma.

Analytical MethodLower Limit of Quantification (LLOQ)Biological MatrixReference
Enzyme-Linked Immunosorbent Assay (ELISA)391 pg/mLHuman Plasma[5][8]
Electrochemiluminescence Assay (ECLA)137 pg/mLHuman Plasma[5][8]
Pharmacokinetic Parameters of this compound

The following table presents a summary of the pharmacokinetic parameters of this compound observed in clinical trials following subcutaneous administration.

DoseCmax (pg/mL)Tmax (min)t½ (min)AUC0-t (pg-min/mL)Reference
2.5 µg/kg5495 - 16-1,370[5][8]
7.5 µg/kg-5 - 16--[5][8]
15 µg/kg5,8001527.9276,000[5][8]
30 µg/kg16,8005 - 16-689,000[5][8]

Experimental Protocols

Plasma Sample Collection and Handling

A standardized workflow is essential for ensuring the integrity of biological samples for this compound quantification.

Sample_Handling_Workflow Collection Blood Sample Collection (Predose and Postdose Timepoints) Processing Centrifugation to Separate Plasma Collection->Processing Storage Storage of Plasma Samples at ≤ -70°C Processing->Storage Analysis Bioanalysis using ELISA or ECLA Storage->Analysis

Caption: Plasma sample handling workflow.

Protocol for Plasma Sample Collection:

  • Sample Collection: Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA). In clinical studies, plasma samples for pharmacokinetic analyses were collected predose and at specific time points postdose, such as 5, 15, 30, 60, 90, 120, and 180 minutes.[5][9]

  • Plasma Separation: Centrifuge the blood samples at a specified speed and temperature (e.g., 1500 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Aliquot the plasma into cryovials and store frozen at ≤ -70°C until analysis to ensure the stability of the analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol provides a general outline for the quantification of this compound in plasma using a sandwich ELISA.

Materials:

  • Murine monoclonal anti-vosoritide IgG capture antibody[5]

  • Rabbit polyclonal anti-CNP IgG primary detection antibody[5]

  • Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary detection antibody[5]

  • Tetramethyl benzidine (B372746) (TMB) substrate[5]

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound standard and quality control (QC) samples

  • Microplate reader

Assay Procedure:

  • Coating: Coat a 96-well microplate with the murine monoclonal anti-vosoritide capture antibody and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.

  • Blocking: Block the plate with assay buffer for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Add standards, QCs, and unknown plasma samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Primary Antibody Incubation: Add the rabbit polyclonal anti-CNP primary detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the HRP-conjugated goat anti-rabbit secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add TMB substrate and incubate in the dark until sufficient color develops.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the optical density at 450 nm using a microplate reader.[5]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve using a four-parameter logistic curve fit.[5]

Electrochemiluminescence Assay (ECLA) Protocol

The ECLA method offers improved sensitivity for the quantification of this compound.

Materials:

  • Biotinylated mouse monoclonal anti-vosoritide IgG capture reagent[5]

  • Ruthenylated rabbit polyclonal anti-vosoritide IgG detection reagent[5]

  • Streptavidin-coated microplates

  • Meso Scale Discovery (MSD) read buffer[5]

  • MSD instrument[5]

  • This compound standard and QC samples

  • Wash buffer

Assay Procedure:

  • Plate Preparation: Use streptavidin-coated microplates.

  • Capture Reagent Incubation: Add the biotinylated mouse monoclonal anti-vosoritide capture reagent to the wells and incubate to allow binding to the streptavidin.

  • Washing: Wash the plate with wash buffer.

  • Sample Incubation: Add standards, QCs, and unknown plasma samples to the wells and incubate.

  • Washing: Wash the plate as described in step 3.

  • Detection Reagent Incubation: Add the ruthenylated rabbit polyclonal anti-vosoritide detection reagent and incubate.

  • Washing: Wash the plate as described in step 3.

  • Data Acquisition: Add MSD read buffer to the wells and read the electrochemiluminescence signal using an MSD instrument.[5]

  • Data Analysis: Determine the concentration of this compound in the study samples by interpolating the raw assay signals against the standard calibrator curve using a four-parameter logistic curve fit.[5]

Conclusion

The quantification of this compound in biological samples is reliably achieved using validated ELISA and ECLA methods. The ECLA offers a lower limit of quantification, providing greater sensitivity for detecting low concentrations of the drug. The provided protocols and data summaries serve as a valuable resource for researchers and professionals involved in the development and clinical application of this compound. Adherence to standardized procedures for sample handling and analysis is paramount for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Vosoritide in Chondrocyte Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog designed to treat achondroplasia, the most common form of dwarfism.[1] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway in chondrocytes, thereby inhibiting their proliferation and differentiation.[1][2] this compound works by binding to the natriuretic peptide receptor type B (NPR-B) on the surface of chondrocytes.[3] This binding stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive FGFR3 pathway, specifically at the level of RAF-1 in the MAPK cascade.[3][4] By antagonizing the effects of the FGFR3 mutation, this compound promotes chondrocyte proliferation and differentiation, ultimately leading to increased endochondral bone growth.[2][5] These application notes provide a comprehensive guide for the in vitro use of this compound to induce chondrocyte proliferation in culture.

Signaling Pathways

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to FGFR3 Mutated FGFR3 GC GC NPRB->GC RAS RAS FGFR3->RAS Activates GTP GTP GC->GTP Activates cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates RAF1 RAF1 PKG->RAF1 Inhibits RAS->RAF1 Activates MEK MEK RAF1->MEK Activates Proliferation_Stimulation Proliferation_Stimulation ERK ERK MEK->ERK Activates Proliferation_Inhibition Proliferation_Inhibition ERK->Proliferation_Inhibition Leads to

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of C-type natriuretic peptide (CNP), of which this compound is an analog, on chondrocyte proliferation and signaling.

Table 1: Dose-Dependent Effect of CNP on Chondrocyte Proliferation

CNP ConcentrationObservationQuantitative Result
10 pMElicited chondrocyte proliferation-
100 pMMaximal proliferative response43% increase in cellularity
10 nMStimulated matrix depositionNo associated change in cellularity

Data adapted from a study on isolated bovine articular chondrocytes cultured for 4 weeks.[6]

Table 2: Effect of CNP on cGMP Production in Chondrocytes

CNP ConcentrationObservation
≥0.163 nMSufficient cGMP generation to activate downstream protein kinase G signaling in heterozygous NPR2 knockout chondrocytes

Data adapted from a study on mouse models with NPR2 mutations.[4]

Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol describes the isolation and culture of primary chondrocytes from cartilage tissue.

Materials and Reagents:

  • Cartilage tissue (e.g., from articular joints)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS)

  • Sterile cell culture flasks, plates, and consumables

Protocol:

  • Aseptically dissect cartilage tissue and mince it into small pieces (1-2 mm³).

  • Wash the minced tissue three times with sterile PBS containing Penicillin-Streptomycin.

  • Digest the tissue with 0.2% Collagenase Type II in DMEM at 37°C for 4-6 hours with gentle agitation.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete culture medium).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

Assessment of Chondrocyte Viability (MTT Assay)

This protocol outlines the procedure for determining cell viability using the MTT assay.

Materials and Reagents:

  • Chondrocytes cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Seed chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10 pM, 100 pM, 1 nM, 10 nM) for the desired incubation period (e.g., 24, 48, 72 hours).

  • After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Assessment of Chondrocyte Proliferation (BrdU Assay)

This protocol describes the measurement of chondrocyte proliferation using a BrdU incorporation assay.

Materials and Reagents:

  • Chondrocytes cultured in a 96-well plate

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution

  • Microplate reader or fluorescence microscope

Protocol:

  • Seed and treat chondrocytes with this compound as described in the MTT assay protocol.

  • Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate at 37°C.

  • Remove the culture medium and fix/denature the cells according to the manufacturer's instructions.

  • Add the anti-BrdU antibody and incubate for the recommended time.

  • Wash the wells with PBS.

  • Add the substrate solution and incubate until color development is sufficient (for HRP-conjugated antibodies).

  • Add the stop solution and measure the absorbance or fluorescence.

  • Quantify the proliferation rate relative to the control group.

Gene Expression Analysis (qPCR)

This protocol details the analysis of gene expression of proliferation markers in chondrocytes.

Materials and Reagents:

  • Chondrocytes cultured in 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Ki67, PCNA) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Seed chondrocytes in 6-well plates and treat with this compound.

  • At the end of the treatment period, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Protein Analysis (Western Blot)

This protocol describes the analysis of protein expression and phosphorylation status of key signaling molecules.

Materials and Reagents:

  • Chondrocytes cultured in 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat chondrocytes with this compound.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Molecular Analysis cluster_data Data Analysis start Isolate & Culture Primary Chondrocytes seed Seed Chondrocytes in Multi-well Plates start->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Viability Assay (e.g., MTT) treat->viability proliferation Proliferation Assay (e.g., BrdU, Ki67) treat->proliferation rna RNA Extraction treat->rna protein Protein Extraction treat->protein analyze Quantify & Analyze Data viability->analyze proliferation->analyze cdna cDNA Synthesis qpcr qPCR Analysis (Gene Expression) qpcr->analyze wb Western Blot (Signaling Proteins) wb->analyze conclusion Draw Conclusions analyze->conclusion

References

Application Notes and Protocols for Long-Term Vosoritide Treatment in Animal Models of Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology and data interpretation for long-term studies of Vosoritide in preclinical animal models of achondroplasia. The protocols and data presented are based on established research practices in the field and are intended to serve as a guide for designing and evaluating similar studies.

Introduction

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to an overactive FGFR3 signaling pathway, which inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired endochondral bone growth and disproportionate short stature.[1][3][4][5][6] this compound, a C-type natriuretic peptide (CNP) analog, is a therapeutic agent designed to counteract the effects of the overactive FGFR3 pathway.[7] By binding to its receptor, Natriuretic Peptide Receptor-B (NPR-B), this compound stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of FGFR3, thereby promoting bone growth.[8][9] Preclinical studies in animal models are crucial for evaluating the long-term efficacy and safety of this compound.

Signaling Pathway

The diagram below illustrates the signaling pathway in achondroplasia and the mechanism of action of this compound. In achondroplasia, the mutated FGFR3 receptor is constitutively active, leading to the phosphorylation of downstream signaling molecules in the MAPK pathway (RAS-RAF-MEK-ERK), which ultimately inhibits chondrocyte proliferation and differentiation. This compound acts on the NPR-B receptor, leading to an increase in cGMP, which inhibits the RAF-MEK-ERK cascade, thus promoting chondrocyte growth and differentiation.

FGFR3_Vosoritide_Pathway cluster_achondroplasia Achondroplasia Signaling cluster_this compound This compound Intervention FGF FGF FGFR3_mut Mutated FGFR3 FGF->FGFR3_mut RAS RAS FGFR3_mut->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition Upregulates This compound This compound NPRB NPR-B This compound->NPRB cGMP ↑ cGMP NPRB->cGMP cGMP->RAF Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation cGMP->Promotion

FGFR3 signaling pathway in achondroplasia and this compound's mechanism.

Experimental Protocols

The following protocols are based on methodologies from preclinical studies of therapeutics for achondroplasia in the Fgfr3G374R mouse model.

Animal Model
  • Model: Fgfr3G374R transgenic mice (C57BL/6N background). This model carries a glycine-to-arginine substitution at codon 374, which is orthologous to the most common human G380R mutation in FGFR3 and faithfully recapitulates the skeletal phenotype of human achondroplasia.[5]

  • Husbandry: Mice are housed in a controlled environment with a 14-hour light/10-hour dark cycle, at a temperature of 18-23°C and 40-60% humidity.[5] Standard chow and water are provided ad libitum.[5]

  • Breeding: Timed breeding of Fgfr3G374RNeoR-fl+/- animals with CAG-Cre+/+ animals is performed to generate experimental cohorts.[5]

Long-Term this compound Treatment Study
  • Objective: To assess the long-term efficacy and safety of this compound on skeletal development in an achondroplasia mouse model.

  • Study Groups:

    • Wild-type (WT) littermates, vehicle-treated

    • Fgfr3G374R mice, vehicle-treated

    • Fgfr3G374R mice, this compound-treated (e.g., 800 µg/kg body weight)[1]

  • Treatment Administration:

    • Daily subcutaneous injections are administered from postnatal day 1 (P1) to a predetermined endpoint (e.g., P14 for early effects, or longer for chronic studies).

    • The injection volume is adjusted based on daily body weight.

  • Monitoring:

    • Body weight and naso-anal length are measured daily.

    • Clinical observations for any signs of toxicity or adverse effects are recorded daily.

Endpoint Analysis
  • Skeletal Analysis (Micro-Computed Tomography - µCT):

    • At the study endpoint, mice are euthanized, and skeletal tissues are collected.

    • Femur and tibia are dissected and fixed for µCT analysis to measure bone length. Femur length is defined as the distance from the greater trochanter to the distal growth plate, and tibia length is measured from the medial malleolus to the proximal growth plate.[4]

  • Axial Skeleton and Craniofacial Measurements:

    • Naso-anal length provides a measure of overall body length.

    • The length of lumbar vertebrae (e.g., L4-L6) and tail length can also be assessed.[4]

  • Histological Analysis:

    • Growth plates of long bones can be sectioned and stained (e.g., with Safranin O/Fast Green) to assess chondrocyte organization and proliferation.

  • Safety and Toxicity:

    • Organ weights and histopathology of major organs can be performed to assess any potential off-target effects.

    • Blood chemistry and hematology can be analyzed.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a long-term this compound study in an animal model of achondroplasia.

Experimental_Workflow start Start breeding Generate Fgfr3-G374R and WT Mouse Cohorts start->breeding grouping Randomize into Treatment Groups (Vehicle, this compound) breeding->grouping treatment Daily Subcutaneous Injections (e.g., P1-P14 or longer) grouping->treatment monitoring Daily Monitoring: - Body Weight - Naso-anal Length - Clinical Observations treatment->monitoring endpoint Study Endpoint: Euthanasia & Tissue Collection treatment->endpoint monitoring->treatment analysis Data Analysis endpoint->analysis uct µCT Analysis: - Femur & Tibia Length - Cranial Measurements analysis->uct histology Histological Analysis of Growth Plates analysis->histology safety Safety Assessment: - Organ Histopathology - Blood Analysis analysis->safety results Results Interpretation & Reporting uct->results histology->results safety->results

References

Application Notes and Protocols: Immunohistochemical Analysis of Vosoritide-Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide, a C-type natriuretic peptide (CNP) analog, is a targeted therapy for achondroplasia, the most common form of dwarfism.[1][2] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of the receptor and subsequent impairment of endochondral bone growth.[3][4] this compound works by binding to the natriuretic peptide receptor B (NPR-B), which in turn inhibits the downstream mitogen-activated protein kinase (MAPK/ERK) signaling pathway at the level of RAF-1, thereby counteracting the negative effects of the overactive FGFR3 signaling.[1][3] This promotes chondrocyte proliferation and differentiation, leading to increased bone growth.[1][4]

Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the cellular and molecular effects of this compound treatment on target tissues, primarily the growth plate cartilage. These application notes provide detailed protocols for the preparation and analysis of this compound-treated tissues using IHC, focusing on key biomarkers in the signaling pathway.

Key IHC Markers for this compound-Treated Tissues

To effectively assess the impact of this compound, IHC studies should focus on key proteins involved in its mechanism of action and the cellular processes it modulates.

  • Natriuretic Peptide Receptor 2 (NPR2): As the direct receptor for this compound, visualizing the expression and localization of NPR2 is crucial to confirm target engagement in the growth plate chondrocytes.

  • Fibroblast Growth Factor Receptor 3 (FGFR3): Staining for FGFR3 can help to characterize the baseline state of the target tissue and to understand the interplay between the this compound-induced signaling and the underlying pathology.

  • Phosphorylated ERK (pERK): As a key downstream component of the MAPK/ERK pathway, which is inhibited by this compound, a decrease in pERK staining in response to treatment would provide evidence of target engagement and downstream pathway modulation.

  • Proliferating Cell Nuclear Antigen (PCNA): This marker is essential for assessing chondrocyte proliferation. An increase in the number of PCNA-positive chondrocytes in the proliferative zone of the growth plate is an expected outcome of successful this compound therapy.[5]

  • Collagen Type X (COL10A1): This protein is a marker of hypertrophic chondrocytes.[6][7] Changes in the expression and organization of Collagen X can provide insights into the effects of this compound on chondrocyte differentiation and the overall organization of the growth plate.[8]

Quantitative Data Presentation

While specific quantitative IHC data from this compound-treated tissues are not extensively published in a comparative format, the following tables provide a template for how such data should be structured and presented. The expected outcomes are based on the known mechanism of action of this compound and data from clinical trials showing increased annualized growth velocity.[9][10]

Table 1: Quantification of Chondrocyte Proliferation in the Growth Plate

Treatment GroupAnimal IDNumber of PCNA-Positive Chondrocytes per unit area (cells/mm²)% of Proliferative Zone Area
Vehicle Control1
2
3
This compound 1
2
3

Table 2: Quantification of pERK Staining Intensity in the Proliferative Zone

Treatment GroupAnimal IDAverage pERK Staining Intensity (Optical Density)% of pERK-Positive Chondrocytes
Vehicle Control1
2
3
This compound 1
2
3

Table 3: Measurement of Growth Plate Zone Heights

Treatment GroupAnimal IDProliferative Zone Height (µm)Hypertrophic Zone Height (µm)Total Growth Plate Height (µm)
Vehicle Control1
2
3
This compound 1
2
3

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPR2 NPR2 Receptor This compound->NPR2 FGF FGF FGFR3 FGFR3 (Constitutively Active) FGF->FGFR3 GC Guanylate Cyclase Domain NPR2->GC RAF1 RAF-1 FGFR3->RAF1 cGMP ↑ cGMP GC->cGMP Converts GTP PKG PKG cGMP->PKG PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation PKG->Proliferation Differentiation Chondrocyte Differentiation PKG->Differentiation MEK MEK RAF1->MEK ERK ERK MEK->ERK pERK ↓ pERK ERK->pERK Inhibition_Prolif Inhibition of Proliferation pERK->Inhibition_Prolif

Caption: this compound signaling pathway in chondrocytes.

Immunohistochemistry Experimental Workflow

IHC_Workflow Tissue_Collection Tissue Collection (e.g., Growth Plate) Fixation Fixation (e.g., 10% NBF) Tissue_Collection->Fixation Decalcification Decalcification (e.g., EDTA) Fixation->Decalcification Processing_Embedding Processing & Paraffin (B1166041) Embedding Decalcification->Processing_Embedding Sectioning Microtome Sectioning (4-5 µm) Processing_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER or PIER) Deparaffinization->Antigen_Retrieval Blocking Blocking (e.g., Normal Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB or Fluorescence) Secondary_Ab->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging_Analysis Imaging & Quantitative Analysis Dehydration_Mounting->Imaging_Analysis

Caption: General workflow for immunohistochemistry of bone and cartilage.

Experimental Protocols

Protocol 1: Sample Preparation of Growth Plate Tissue
  • Tissue Dissection and Fixation:

    • Immediately following euthanasia, dissect the long bones (e.g., tibia, femur) and fix in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Decalcification:

    • After fixation, rinse the tissues thoroughly in phosphate-buffered saline (PBS).

    • Decalcify the bones in 14% ethylenediaminetetraacetic acid (EDTA), pH 7.2-7.4, at 4°C with gentle agitation.

    • Change the EDTA solution every 2-3 days. The duration of decalcification will vary depending on the size and age of the bone and should be monitored by periodic testing (e.g., X-ray or a chemical endpoint test).

  • Paraffin Embedding:

    • Once decalcification is complete, wash the tissues extensively in PBS.

    • Dehydrate the tissues through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).

    • Clear the tissues in xylene or a xylene substitute.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning:

    • Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

    • Dry the slides overnight at 37°C or for 1 hour at 60°C.

Protocol 2: Immunohistochemical Staining
  • Deparaffinization and Rehydration:

    • Incubate slides at 60°C for 30 minutes.

    • Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.

    • Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.

  • Antigen Retrieval:

    • For most cartilage antigens, Proteolytic-Induced Epitope Retrieval (PIER) is recommended. [11]

    • Incubate sections with Proteinase K (20 µg/mL in TE buffer, pH 8.0) for 15 minutes at 37°C.

    • Alternatively, for some antigens, Heat-Induced Epitope Retrieval (HIER) may be optimal. Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature in the buffer.

    • Rinse sections in PBS.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes (for chromogenic detection).

    • Wash in PBS.

    • Block non-specific binding by incubating sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-PCNA, anti-pERK, anti-NPR2, anti-FGFR3, anti-COL10A1) to its optimal concentration in the blocking buffer.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash the sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

    • Wash three times in PBS.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Wash three times in PBS.

    • Visualize the signal using a 3,3'-diaminobenzidine (B165653) (DAB) substrate kit. Monitor the color development under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin.

    • Rinse in running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Mount the coverslip with a permanent mounting medium.

Protocol 3: Image Acquisition and Quantitative Analysis
  • Image Acquisition:

    • Acquire high-resolution digital images of the stained sections using a brightfield microscope equipped with a digital camera.

    • For each sample, capture multiple images of the growth plate at a consistent magnification (e.g., 20x or 40x).

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, BIOQUANT) to quantify the IHC signal.[5]

    • For PCNA: Manually or automatically count the number of PCNA-positive nuclei within the proliferative zone. Express the data as the number of positive cells per unit area or as a percentage of total chondrocytes.[5][12]

    • For pERK and other markers: Measure the staining intensity (e.g., optical density) within a defined region of interest (e.g., the proliferative zone). Alternatively, use a scoring system (e.g., H-score) that combines staining intensity and the percentage of positive cells.

    • For growth plate morphology: Measure the height of the different zones (resting, proliferative, hypertrophic) of the growth plate.

Troubleshooting

  • High Background:

    • Ensure adequate blocking steps.

    • Optimize primary antibody concentration.

    • For cartilage, consider that the tissue's charge can cause background; adjusting the pH of buffers or adding charged molecules may help.[13]

  • Weak or No Signal:

    • Optimize antigen retrieval method (try PIER if HIER fails, or vice versa).

    • Ensure the primary antibody is validated for IHC in the species and tissue type of interest.

    • Increase primary antibody concentration or incubation time.

  • Tissue Detachment:

    • Use positively charged slides.

    • Be gentle during washing steps.

    • If using HIER, avoid harsh heating conditions.

By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the in-situ effects of this compound treatment on the growth plate, providing valuable insights into its therapeutic mechanism and efficacy.

References

Application Notes and Protocols for In Vitro Dose-Response Studies of Vosoritide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosoritide is a C-type natriuretic peptide (CNP) analog developed as a therapeutic agent for achondroplasia, the most common form of dwarfism. Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to constitutive activation of its downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway. This overactive signaling inhibits chondrocyte proliferation and differentiation, ultimately impairing endochondral bone growth.

This compound counteracts the effects of the FGFR3 mutation by binding to the natriuretic peptide receptor-B (NPR-B) on chondrocytes.[1] This binding stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the RAF-1/MEK/ERK signaling cascade downstream of FGFR3.[1] The restoration of this signaling balance promotes chondrocyte proliferation and differentiation, thereby stimulating bone growth.

These application notes provide an overview of in vitro dose-response studies of this compound, including quantitative data and detailed experimental protocols for key assays. The information is intended to guide researchers in designing and executing their own studies to investigate the cellular effects of this compound and other CNP analogs.

This compound Signaling Pathway

The signaling cascade initiated by this compound ultimately leads to the inhibition of the MAPK/ERK pathway, a key downstream effector of FGFR3.

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPRB NPR-B Receptor This compound->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates RAF1 RAF-1 PKG->RAF1 Inhibits MEK MEK RAF1->MEK ERK ERK MEK->ERK Proliferation Chondrocyte Proliferation & Differentiation ERK->Proliferation Inhibits

Figure 1. This compound signaling pathway in chondrocytes.

Quantitative In Vitro Dose-Response Data

The following tables summarize the available quantitative data from in vitro studies of this compound. These values are critical for determining the effective concentration range for experimental design.

Table 1: this compound Activity in cGMP Production Assays

Cell LineAssay TypeEC50Reference
NIH3T3cGMP Production0.37 nmol/L--INVALID-LINK--

Note: While NIH3T3 cells are not chondrocytes, this study provides a foundational understanding of this compound's potency in a well-characterized cell line.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the investigation of this compound's dose-response effects.

Protocol 1: cGMP Production Assay in Chondrocytes

This protocol describes how to measure the dose-dependent effect of this compound on intracellular cGMP levels in a chondrocyte cell line (e.g., ATDC5) or primary chondrocytes.

Experimental Workflow:

cGMP_Assay_Workflow cluster_workflow cGMP Assay Workflow A Seed Chondrocytes in 96-well plate B Incubate overnight A->B C Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) B->C D Treat with varying concentrations of This compound C->D E Lyse cells D->E F Measure cGMP levels using ELISA E->F G Data analysis and EC50 determination F->G Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-ERK A Seed and starve chondrocytes B Pre-treat with varying concentrations of This compound A->B C Stimulate with FGF B->C D Lyse cells and quantify protein C->D E SDS-PAGE and protein transfer D->E F Immunoblotting with p-ERK and Total ERK antibodies E->F G Densitometry and IC50 determination F->G

References

Application Notes and Protocols for Establishing a Murine Model for Vosoritide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achondroplasia, the most common form of dwarfism, is a genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This overactive signaling pathway inhibits chondrocyte proliferation and differentiation, leading to impaired endochondral bone growth. Vosoritide, a C-type natriuretic peptide (CNP) analog, is a therapeutic agent designed to counteract the effects of the mutated FGFR3. It works by binding to the natriuretic peptide receptor B (NPR-B), which in turn inhibits the downstream signaling of the FGFR3 pathway, promoting normal bone growth.[1][2] To facilitate preclinical research and development of this compound and other potential therapies for achondroplasia, a robust and well-characterized animal model is essential. This document provides detailed application notes and protocols for establishing and utilizing a murine model of achondroplasia for this compound research.

The most widely used and well-characterized murine model for this purpose is the Fgfr3G374R mouse. This model carries a glycine-to-arginine substitution at codon 374 of the murine Fgfr3 gene, which is analogous to the most common human achondroplasia mutation (G380R).[3] These mice faithfully recapitulate the key skeletal features of human achondroplasia, including disproportionate short stature, shortened long bones, and craniofacial abnormalities.[3]

Murine Model: Fgfr3G374R

The Fgfr3G374R mouse model is a knock-in model that expresses the mutated Fgfr3 gene. These mice exhibit a phenotype that closely mirrors human achondroplasia, making them an invaluable tool for studying disease pathogenesis and evaluating the efficacy of potential therapeutics like this compound.

Experimental Workflow

The overall workflow for conducting this compound research using the Fgfr3G374R murine model involves several key stages, from model establishment to data analysis.

G cluster_0 Model Establishment cluster_1 Experimental Phase cluster_2 Data Collection & Analysis A Acquire Fgfr3G374R Mouse Strain B Breeding and Colony Management A->B C Genotyping B->C D Experimental Groups (Wild-type, Fgfr3G374R + Vehicle, Fgfr3G374R + this compound) C->D E This compound Administration (Subcutaneous Injections) D->E F Micro-CT Analysis (Skeletal Morphology) E->F G Histological Analysis (Growth Plate Morphology) E->G H Data Interpretation F->H G->H

Fig. 1: Experimental workflow for this compound research in a murine model.

Experimental Protocols

Murine Model Establishment and Maintenance

a. Animal Husbandry:

  • House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow and water.

  • Monitor animal health daily. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

b. Breeding:

  • Heterozygous Fgfr3G374R/+ mice are viable and fertile.

  • To generate experimental cohorts, cross heterozygous Fgfr3G374R/+ mice with wild-type (WT) mice. This will produce litters with approximately 50% heterozygous mutant pups and 50% wild-type littermates, which can serve as controls.

c. Genotyping:

  • Collect tail biopsies from pups at 10-14 days of age.

  • Extract genomic DNA using a commercially available kit or a standard digestion protocol.

  • Perform polymerase chain reaction (PCR) to amplify the region of the Fgfr3 gene containing the mutation.

PCR Primer Sequences: A universal genotyping protocol can be adapted for this purpose.[4] While specific primer sequences for the G374R mutation are proprietary to the developing labs, a common strategy involves using primers that flank the mutation site. The PCR product is then subjected to restriction enzyme digestion or sequencing to identify the mutation.

Example PCR Cycling Conditions (to be optimized): [4]

  • Initial Denaturation: 94°C for 3 minutes

  • 35 Cycles:

    • 94°C for 30 seconds

    • 60°C for 30 seconds

    • 72°C for 1 minute

  • Final Extension: 72°C for 5 minutes

  • Hold: 4°C

This compound Administration

a. Preparation of this compound:

  • Reconstitute lyophilized this compound powder with sterile water for injection.[5]

  • Gently swirl the vial to dissolve the powder; do not shake.[5]

  • The final concentration will depend on the specific vial size used (e.g., 0.8 mg/mL or 2 mg/mL).[5]

  • The reconstituted solution should be used within 3 hours.[6]

b. Dosing and Administration:

  • The recommended dose of this compound in human clinical trials is 15 µg/kg/day.[7] This dose can be used as a starting point for murine studies and optimized as needed.

  • Administer this compound via daily subcutaneous injection.[8]

  • Rotate injection sites (e.g., dorsal back, flank) to minimize local irritation.[5]

  • Ensure animals have adequate access to food and water, as transient hypotension can be a side effect.[9]

Micro-Computed Tomography (µCT) Analysis

µCT is a high-resolution imaging technique used to quantify three-dimensional bone microarchitecture.

a. Sample Preparation:

  • For ex vivo analysis, euthanize mice and carefully dissect the femurs, tibiae, and skulls.

  • Remove soft tissue and fix the bones in 10% neutral buffered formalin.

  • Store bones in 70% ethanol.

b. Scanning Protocol:

  • Scan bones using a high-resolution µCT system.

  • A voxel size of 6-10 µm is recommended for accurate analysis of murine trabecular bone.[10]

  • Typical scanning parameters may include an X-ray source voltage of 50-70 kV and a current of 100-200 µA.

c. Data Analysis:

  • Reconstruct the scanned images to create 3D models of the bones.

  • Analyze the following parameters:

    • Long Bones (Femur and Tibia): Total length, cortical bone volume, cortical thickness, trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10]

    • Skull: Naso-anal length, skull length, and foramen magnum (B12768669) area.[3][11]

Histological Analysis of the Growth Plate

Histology provides detailed information about the cellular organization and morphology of the growth plate.

a. Sample Preparation:

  • Dissect long bones (e.g., tibia) and fix them in 10% neutral buffered formalin.

  • Decalcify bones using a solution such as 10% EDTA.

  • Embed the decalcified bones in paraffin (B1166041) and section them at a thickness of 4-5 µm.

b. Staining Protocol (Safranin O/Fast Green): Safranin O stains proteoglycans in the cartilage matrix red, while Fast Green counterstains the bone and other tissues green.[1][12]

  • Deparaffinize and rehydrate sections to distilled water.[13]

  • Stain with Weigert's iron hematoxylin (B73222) for 5-10 minutes to stain the nuclei.[13][14]

  • Wash in running tap water.[14]

  • Stain with 0.02% Fast Green for 1-3 minutes.[13]

  • Rinse with 1% acetic acid for 10-30 seconds.[13]

  • Stain with 0.1% Safranin O for 5-10 minutes.[13][14]

  • Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.[12]

c. Analysis:

  • Examine the growth plate under a microscope.

  • Measure the height of the total growth plate and the individual zones (resting, proliferative, and hypertrophic). In Fgfr3G374R mice, a reduction in the height of the proliferative and hypertrophic zones is expected.[11]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.

Table 1: Skeletal Parameters from µCT Analysis

ParameterWild-Type (Vehicle)Fgfr3G374R/+ (Vehicle)Fgfr3G374R/+ (this compound)
Femur Length (mm)
Tibia Length (mm)
Naso-anal Length (mm)
**Foramen Magnum Area (mm²) **
Trabecular BV/TV (%)

Table 2: Growth Plate Histomorphometry

ParameterWild-Type (Vehicle)Fgfr3G374R/+ (Vehicle)Fgfr3G374R/+ (this compound)
Total Growth Plate Height (µm)
Proliferative Zone Height (µm)
Hypertrophic Zone Height (µm)

Note: The data in these tables are placeholders and should be populated with experimental results. The expected outcome is that this compound treatment will lead to a partial or complete normalization of the skeletal and growth plate parameters in the Fgfr3G374R/+mice towards the wild-type values. Preclinical studies in mouse models have shown that this compound administration leads to increased long-bone and craniofacial growth.

Signaling Pathway and Mechanism of Action

This compound acts by targeting the downstream signaling of the overactive FGFR3 pathway.

G cluster_0 FGFR3 Signaling Pathway (Achondroplasia) cluster_1 This compound Mechanism of Action FGFR3 Mutated FGFR3 (Constitutively Active) RAS RAS FGFR3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Inhibition This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB cGMP Increased cGMP NPRB->cGMP PKG PKG cGMP->PKG PKG->RAF Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation PKG->Promotion

References

Troubleshooting & Optimization

Addressing Vosoritide stability and solubility in research settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Vosoritide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in research settings. Here you will find answers to frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a C-type natriuretic peptide (CNP) analog. In conditions like achondroplasia, a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) negatively regulates endochondral bone growth. This compound works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn antagonizes the downstream signaling of FGFR3. This inhibition occurs at the level of the RAF-1 kinase within the MAPK/ERK signaling pathway, ultimately promoting chondrocyte proliferation and differentiation, leading to increased bone growth.[1][2]

Q2: What are the basic physicochemical properties of this compound?

This compound is a 39-amino acid peptide with the following properties:

  • Molecular Formula: C176H290N56O51S3[2][3][4]

  • Molecular Weight: Approximately 4103 g/mol [3]

  • Appearance: The commercially available form, VOXZOGO®, is a sterile, preservative-free, white-to-yellow lyophilized powder.[5]

Q3: How should lyophilized this compound be stored?

For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C to minimize chemical degradation.[6] The commercial product is stored in a refrigerator at 2°C – 8°C.[7]

Q4: What is the recommended procedure for reconstituting lyophilized this compound?

Before reconstitution, it is recommended to allow the vial of lyophilized this compound to warm to room temperature in a desiccator to prevent water absorption.[8][9] The initial solvent of choice for CNP peptides is sterile, distilled water.[6][9] For the commercial formulation, Sterile Water for Injection, USP is used.[5] After adding the solvent, gently swirl the vial to dissolve the powder; do not shake.[10] A properly solubilized peptide solution should be clear and free of particles.[8][11]

Q5: What is the stability of this compound in solution?

The stability of peptides like this compound in solution is influenced by factors such as pH, temperature, and buffer composition.[6] The reconstituted commercial product, VOXZOGO®, must be administered within 3 hours of reconstitution and should not be returned to the refrigerator after being stored at room temperature.[1][7] For research purposes, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (weeks) or -80°C for long-term storage.[6][12]

Troubleshooting Guides

Solubility Issues

Q: My this compound is not dissolving in water. What should I do?

If you encounter solubility issues with this compound in water, consider the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution in a chilled water bath. This can help break up aggregates and improve dissolution.[11]

  • pH Adjustment: Since this compound is a peptide, its solubility is pH-dependent.[13]

    • If the peptide has a net positive charge (basic), adding a small amount of dilute acetic acid (e.g., 10%) can help with solubilization.[9][13]

    • If the peptide has a net negative charge (acidic), a dilute basic solution like ammonium (B1175870) bicarbonate (0.1M) can be used.[14]

  • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used for initial solubilization, followed by slow, dropwise dilution into your aqueous buffer with constant stirring.[9][11][14] Always test a small amount of the peptide first.[8][9]

G cluster_start Solubility Troubleshooting Start Start: Reconstitute this compound in Sterile Water CheckSolubility Is the solution clear? Start->CheckSolubility Sonicate Briefly sonicate in a chilled water bath CheckSolubility->Sonicate No Success Solution Ready for Experiment CheckSolubility->Success Yes CheckSolubility2 Is the solution clear now? Sonicate->CheckSolubility2 AdjustpH Adjust pH based on peptide's net charge (Acidic for basic peptides, Basic for acidic peptides) CheckSolubility2->AdjustpH No CheckSolubility2->Success Yes CheckSolubility3 Is the solution clear? AdjustpH->CheckSolubility3 OrganicSolvent Use minimal organic solvent (e.g., DMSO) for initial dissolution, then dilute slowly into aqueous buffer CheckSolubility3->OrganicSolvent No CheckSolubility3->Success Yes OrganicSolvent->Success Failure Consult manufacturer or technical support. Consider peptide quality or synthesis issues. OrganicSolvent->Failure

Stability Issues

Q: I am concerned about the stability of my this compound stock solution during my experiments. How can I assess its stability?

You can perform a stability study using analytical techniques like High-Performance Liquid Chromatography (HPLC). A Reverse-Phase HPLC (RP-HPLC) is commonly used to assess the purity and degradation of peptides.[7][15][16]

Experimental Protocols

Protocol: Assessing this compound Stability by RP-HPLC

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

1. Materials:

  • This compound (lyophilized powder)

  • Sterile, HPLC-grade water

  • Acetonitrile (ACN), HPLC-grade

  • Trifluoroacetic acid (TFA)

  • Buffers of different pH values (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, and borate (B1201080) for basic pH)

  • RP-HPLC system with a C18 column

  • Incubators/water baths set to desired temperatures

  • Freezer (-20°C and -80°C)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, HPLC-grade water.

  • Aliquot the stock solution into separate tubes for each stress condition to be tested.

3. Stress Conditions:

  • Temperature Stress: Incubate aliquots at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points (e.g., 0, 24, 48, 72 hours).

  • pH Stress: Dilute the stock solution in buffers of different pH values (e.g., pH 4, 7, 9) and incubate at a set temperature (e.g., 25°C) for various time points.

  • Freeze-Thaw Stress: Subject aliquots to multiple freeze-thaw cycles (e.g., 1 to 5 cycles), freezing at -20°C or -80°C and thawing at room temperature.

4. RP-HPLC Analysis:

  • At each time point, inject a sample from each condition into the RP-HPLC system.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Detection: UV detector at 214 nm or 280 nm.

5. Data Analysis:

  • Integrate the peak areas from the chromatograms.

  • The stability of this compound is determined by the percentage of the main peak area remaining at each time point compared to the initial time point (T=0).

  • Degradation is indicated by a decrease in the main peak area and the appearance of new peaks (degradation products).

G cluster_workflow Experimental Workflow for this compound Stability Assessment Reconstitute Reconstitute this compound (1 mg/mL in sterile water) Aliquot Aliquot stock solution Reconstitute->Aliquot Stress Apply Stress Conditions (Temperature, pH, Freeze-Thaw) Aliquot->Stress Sample Collect samples at different time points (T=0, T=x, T=y...) Stress->Sample HPLC Analyze samples by RP-HPLC Sample->HPLC Analyze Analyze chromatograms: - Main peak area (% remaining) - Appearance of degradation peaks HPLC->Analyze Report Generate stability report and graphs Analyze->Report

Data Presentation

The following tables summarize key data related to this compound's formulation and provide an example of how to present stability data.

Table 1: Composition of Commercial this compound (VOXZOGO®) Formulation [5]

ComponentPurpose
This compoundActive Ingredient
Trehalose dihydrateIsotonic agent
D-MannitolIsotonic agent
Citric acid monohydrateBuffering agent
Sodium citrate dihydrateBuffering agent
MethionineStabilizer
Polysorbate 80Stabilizer

Table 2: Recommended Storage Conditions for C-Type Natriuretic Peptides (CNP) [6]

FormTemperatureDurationNotes
Lyophilized Powder-20°C or -80°CLong-term (months to years)Minimizes chemical and microbial degradation
In Solution (pH 5-7)-20°CShort-term (weeks to months)Aliquoting is recommended to avoid freeze-thaw cycles
In Solution4°CVery short-term (days to a week)Suitable for immediate use, degradation can occur

Table 3: Example Stability Data of this compound (1 mg/mL) at 25°C in Different pH Buffers (Illustrative)

Time (hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100%100%100%
2498%95%92%
4896%90%85%
7294%84%78%

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Signaling Pathway

G This compound This compound NPRB NPRB This compound->NPRB binds cGMP cGMP NPRB->cGMP activates Guanylate Cyclase PKGII PKGII cGMP->PKGII activates GTP GTP GTP->cGMP RAF1 RAF1 PKGII->RAF1 inhibits MEK12 MEK12 RAF1->MEK12 Proliferation Proliferation RAF1->Proliferation promotes FGFR3 FGFR3 FGFR3->RAF1 activates ERK12 ERK12 MEK12->ERK12 ERK12->Proliferation inhibits Growth Growth Proliferation->Growth

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vosoritide-related cell culture work. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in a cell culture setting?

A1: this compound is an analog of C-type natriuretic peptide (CNP) that works by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[1][2] This binding activates the intracellular guanylate cyclase domain of the receptor, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and inhibits the Raf-1 kinase.[1] This inhibition of Raf-1 blocks the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which is constitutively active in chondrocytes with activating mutations in Fibroblast Growth Factor Receptor 3 (FGFR3), the underlying cause of achondroplasia.[1] By antagonizing the FGFR3 signaling pathway, this compound promotes chondrocyte proliferation and differentiation.[4]

Q2: Which cell lines are most appropriate for studying the effects of this compound in vitro?

A2: The most relevant cell lines for studying this compound are those that endogenously express the NPR-B receptor and, ideally, carry a pathogenic activating mutation in FGFR3 to mimic the disease state of achondroplasia. Primary chondrocytes isolated from individuals with achondroplasia or animal models of the condition are highly relevant. Immortalized human chondrocyte cell lines carrying heterozygous FGFR3 mutations are also a valuable tool.[5] Additionally, cell lines such as NIH/3T3 mouse embryonic fibroblasts have been used to assess the biological activity of this compound by measuring cGMP production.[3]

Q3: What is the recommended concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental endpoint. However, published in vitro studies and clinical data can provide a starting point. For instance, in cGMP assays using NIH/3T3 cells, concentrations ranging from 0 to 200 nmol/L have been used, with a reported half-maximal effective concentration (EC50) of 0.37 nmol/L.[3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How stable is this compound in cell culture medium?

A4: this compound is a peptide analog designed for a longer half-life compared to endogenous CNP, which is rapidly degraded.[6] While specific data on its stability in various cell culture media is limited, it is best practice to prepare fresh solutions of this compound for each experiment. Peptides in solution can be susceptible to degradation over time, which can be influenced by factors such as temperature, pH, and enzymatic activity from serum components. For long-term storage, this compound should be stored as a lyophilized powder at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Low or no cGMP production in response to this compound. 1. Low NPR-B receptor expression: Cell line may not express sufficient levels of the receptor. Receptor expression may decrease with high passage numbers. 2. This compound degradation: Improper storage or handling of this compound. 3. Phosphodiesterase (PDE) activity: High PDE activity in cells can rapidly degrade cGMP. 4. Assay interference: Components in the cell lysate or culture medium may interfere with the cGMP assay.1. Confirm NPR-B expression in your cell line using qPCR or Western blot. Use low-passage cells. 2. Prepare fresh this compound solutions for each experiment from a properly stored lyophilized stock. 3. Include a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cGMP degradation.[3] 4. Ensure your cGMP assay is compatible with your sample type and follow the manufacturer's protocol for sample preparation.
High background in cGMP ELISA. 1. Insufficient washing: Inadequate removal of unbound reagents. 2. Non-specific binding: Antibodies or other reagents binding non-specifically to the plate. 3. Contaminated reagents: Reagents may be contaminated with cGMP or other interfering substances.1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Use a blocking buffer recommended by the assay manufacturer and ensure adequate incubation time. 3. Use fresh, high-quality reagents and dedicated pipette tips for each reagent.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell seeding density, passage number, or serum concentration. 2. Inconsistent this compound treatment: Variations in incubation time or concentration. 3. Assay variability: Pipetting errors or inconsistencies in assay timing.1. Standardize your cell culture protocol, including seeding density and passage number. Consider serum starvation prior to treatment to reduce variability from serum components.[7] 2. Ensure precise timing and concentration of this compound treatment. 3. Use calibrated pipettes and follow a consistent workflow for all assay steps.
Unexpected effects on cell viability assays (e.g., MTT, AlamarBlue). 1. Direct interference with assay reagents: this compound may directly react with the assay reagents, leading to false readings. 2. Alteration of cellular metabolism: this compound may alter the metabolic activity of the cells, which is what these assays measure as a proxy for viability.1. To test for direct interference, run a cell-free control with this compound and the assay reagent. 2. Consider using an alternative viability assay that relies on a different principle, such as trypan blue exclusion or a membrane integrity assay.

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of Chondrocytes

This protocol provides a general framework for treating adherent chondrocytes with this compound.

  • Cell Seeding:

    • Seed chondrocytes in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis) at a predetermined optimal density. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional but Recommended):

    • To reduce the confounding effects of growth factors in serum, you may serum-starve the cells.[7]

    • Aspirate the complete growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Replace with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours prior to treatment.

  • This compound Preparation:

    • Reconstitute lyophilized this compound in a sterile, appropriate solvent (e.g., sterile water or PBS) to create a concentrated stock solution.

    • Prepare a series of dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations for your experiment.

  • Treatment:

    • Aspirate the starvation medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the cells for the desired treatment duration (e.g., 15 minutes for acute signaling studies, or longer for proliferation or differentiation assays).

  • Downstream Analysis:

    • Following incubation, proceed with your desired downstream analysis, such as a cGMP assay, cell viability assay, gene expression analysis (qPCR), or protein analysis (Western blot).

Protocol 2: Measurement of Intracellular cGMP by Competitive ELISA

This protocol outlines the key steps for measuring intracellular cGMP levels in this compound-treated cells.

  • Cell Lysis:

    • After this compound treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature. This acidic lysis inactivates phosphodiesterases, preventing cGMP degradation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant, which contains the intracellular cGMP.

    • Some cGMP ELISA kits may require an acetylation step to increase the sensitivity of the assay. Follow the manufacturer's instructions if this is the case.

  • ELISA Procedure:

    • Follow the protocol provided with your commercial cGMP competitive ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Adding a cGMP-enzyme conjugate (e.g., cGMP-alkaline phosphatase or cGMP-HRP).

      • Adding the anti-cGMP antibody.

      • Incubating to allow for the competitive binding reaction.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate that reacts with the enzyme conjugate to produce a colorimetric or fluorescent signal.

      • Stopping the reaction and measuring the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity versus the known concentrations of the cGMP standards.

    • Determine the concentration of cGMP in your samples by interpolating their signal intensity on the standard curve. The signal is typically inversely proportional to the cGMP concentration in the sample.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_fgfr3 FGFR3 Pathway (in Achondroplasia) This compound This compound (CNP Analog) NPR2 NPR-B Receptor This compound->NPR2 Binds to cGMP cGMP NPR2->cGMP Activates Guanylate Cyclase Domain GTP GTP GTP->cGMP PKGII PKGII cGMP->PKGII Activates Raf1 Raf-1 PKGII->Raf1 Inhibits MEK MEK Raf1->MEK Proliferation Chondrocyte Proliferation & Differentiation Raf1->Proliferation Promotes ERK ERK MEK->ERK Inhibition Inhibition of Proliferation ERK->Inhibition FGFR3 Constitutively Active FGFR3 FGFR3->Raf1 Activates

Caption: this compound signaling pathway in chondrocytes.

cGMP_Assay_Workflow start 1. Cell Culture (e.g., Chondrocytes) treatment 2. This compound Treatment (Dose-response & Time-course) start->treatment lysis 3. Cell Lysis (0.1 M HCl to inactivate PDEs) treatment->lysis centrifugation 4. Centrifugation (Pellet debris) lysis->centrifugation supernatant 5. Collect Supernatant (Contains cGMP) centrifugation->supernatant elisa 6. Competitive cGMP ELISA supernatant->elisa analysis 7. Data Analysis (Standard curve & concentration calculation) elisa->analysis

Caption: Experimental workflow for measuring intracellular cGMP.

References

Technical Support Center: Minimizing Off-target Effects of Vosoritide in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vosoritide. The information is designed to help minimize and manage off-target effects during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of C-type natriuretic peptide (CNP).[1][2] It functions by binding to the natriuretic peptide receptor-B (NPR-B), which is expressed on chondrocytes, the cells responsible for cartilage formation.[1] This binding stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn inhibits the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway.[1][3] In conditions like achondroplasia, where the FGFR3 pathway is constitutively active and suppresses bone growth, this compound's action helps to restore normal chondrocyte proliferation and differentiation, thereby promoting endochondral bone growth.[3]

Q2: What are the known off-target effects of this compound observed in experimental models and clinical studies?

The most significant off-target effect of this compound is transient hypotension (a temporary decrease in blood pressure).[4][5] This is attributed to the vasodilatory effects of CNP analogs on blood vessels.[6] Other commonly reported side effects include:

  • Injection site reactions (e.g., erythema, swelling, urticaria)[4]

  • Vomiting[4]

  • Arthralgia (joint pain)[4]

Q3: How can the risk of hypotension be minimized in animal models during experimentation?

To reduce the risk of a transient decrease in blood pressure and associated symptoms, it is recommended to ensure that experimental animals are well-fed and adequately hydrated prior to this compound administration.[5][7] In clinical settings, patients are advised to have a meal and drink fluids within the hour before injection.[7][8] This practice can be adapted for animal studies to mitigate hypotensive effects.

Q4: Are there cellular models available to study the on-target and off-target effects of this compound?

Yes, various cellular models can be utilized. For on-target activity, chondrocyte cell lines or primary chondrocytes that express NPR-B are suitable. To investigate off-target effects, cell lines expressing other natriuretic peptide receptors, such as NPR-A and NPR-C, can be used. For example, NIH/3T3 cells have been used in cell-based assays to assess this compound's signaling through NPR-B by measuring cGMP production.[9] Similar assays can be developed using cell lines engineered to express specific off-target receptors.

Troubleshooting Guides

Problem: Unexpectedly high incidence or severity of hypotension in animal models.
Possible Cause Troubleshooting Step
Dehydration or fasting of animals. Ensure consistent and adequate access to food and water for all animals before dosing. Implement a standardized feeding and hydration protocol.
Incorrect dosage or formulation. Double-check all dose calculations, dilutions, and the stability of the this compound solution. Use a freshly prepared solution for each experiment if stability is a concern.
Animal stress. Acclimatize animals to the experimental procedures, including handling and injection, to minimize stress-induced physiological changes that could affect blood pressure.
Anesthesia interactions. If anesthesia is used for procedures, be aware of its potential hypotensive effects and choose an anesthetic with minimal cardiovascular impact. Monitor vital signs closely.
Problem: High variability in injection site reactions.
Possible Cause Troubleshooting Step
Inconsistent injection technique. Standardize the subcutaneous injection technique, including needle size, injection volume, and anatomical location. Ensure all personnel are trained on the same protocol.
Formulation issues. Check the formulation for any precipitants or issues with pH or osmolarity that could be causing irritation.
Contamination. Ensure sterile techniques are used during preparation and administration of the injection to prevent bacterial contamination.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's pharmacokinetics and reported adverse effects from clinical studies, which can inform the design of preclinical experiments.

Table 1: Pharmacokinetic Parameters of this compound (15 mcg/kg daily)

ParameterValueReference
Time to Maximum Concentration (Tmax) 15 minutes[3]
Mean Maximum Concentration (Cmax) 4.71 - 7.18 ng/mL[3]
Mean Area Under the Curve (AUC0-t) 161 - 290 ng-min/mL[3]

Table 2: Incidence of Common Adverse Effects in a Phase 3 Clinical Trial

Adverse EffectThis compound Group (%)Placebo Group (%)Reference
Injection Site Erythema 75Not Reported[4]
Injection Site Swelling 62Not Reported[4]
Vomiting 2715[4]
Injection Site Urticaria 25Not Reported[4]
Arthralgia 1510[4]
Decreased Blood Pressure 135[4]
Gastroenteritis 138[4]

Experimental Protocols

Protocol 1: In Vitro Competitive Receptor Binding Assay

This protocol can be adapted to assess the binding affinity of this compound to its target receptor (NPR-B) and potential off-target receptors (e.g., NPR-A, NPR-C).

Materials:

  • Cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with NPR-B, NPR-A, or NPR-C).

  • Radiolabeled natriuretic peptide (e.g., ¹²⁵I-CNP).

  • Unlabeled this compound and other competing ligands.

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus and glass fiber filters.

  • Gamma counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture the cells to a high density and harvest them. Prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of unlabeled this compound or other test compounds to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known ligand for the receptor to determine non-specific binding.

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Protocol 2: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)

Materials:

  • Tail-cuff blood pressure measurement system (including restrainer, cuff, pulse sensor, and control unit).

  • Warming platform.

  • Rodents (rats or mice).

Procedure:

  • Acclimatization: Acclimatize the animals to the restrainer and the procedure for several days before the actual measurement to minimize stress.

  • Animal Preparation: Place the conscious animal in the appropriate-sized restrainer. Position the tail so that the occlusion cuff and sensor can be placed correctly.

  • Warming: Warm the animal's tail using a warming platform to increase blood flow, which is necessary for accurate measurements.[10] Maintain a consistent temperature.

  • Cuff Placement: Place the occlusion cuff and the volume pressure recording (VPR) cuff on the tail, close to the base.[11]

  • Measurement Cycles: Initiate the measurement cycles on the control unit. The system will automatically inflate and deflate the cuff while recording the blood pressure. Perform several cycles to obtain a stable and reliable reading.

  • Data Recording: Record the systolic and diastolic blood pressure, and heart rate for each animal before and at specified time points after this compound administration.

  • Post-Procedure: Return the animal to its cage and monitor for any adverse effects.

Protocol 3: Histopathological Examination of Injection Sites

Materials:

  • Mice or other suitable animal models.

  • This compound solution.

  • Surgical tools for tissue collection.

  • 10% neutral buffered formalin.

  • Paraffin (B1166041) wax.

  • Microtome.

  • Glass slides.

  • Hematoxylin and eosin (B541160) (H&E) stains.

  • Microscope.

Procedure:

  • Dosing and Tissue Collection: Administer subcutaneous injections of this compound or a vehicle control to the animals daily for a specified duration. At the end of the study, euthanize the animals and collect the skin and underlying tissue from the injection sites.

  • Fixation: Immediately fix the collected tissue samples in 10% neutral buffered formalin for at least 24 hours.[12]

  • Processing and Embedding: Dehydrate the fixed tissues through a series of alcohol grades, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue using a microtome.

  • Staining: Mount the sections on glass slides and stain with H&E to visualize the cellular and structural components of the tissue.

  • Microscopic Examination: Examine the stained sections under a microscope. Evaluate for signs of inflammation (e.g., infiltration of immune cells), edema, necrosis, and any other pathological changes at the injection site compared to the control group.[13]

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds GC Guanylyl Cyclase Domain FGFR3 FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP cGMP cGMP GTP->cGMP Activated by GC PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation Promotes MEK MEK RAF1->MEK Activates ERK ERK MEK->ERK Activates Inhibition Inhibition of Chondrocyte Proliferation ERK->Inhibition Leads to

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow_Hypotension cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatize Acclimatize Animals to Restrainer Hydrate Ensure Adequate Hydration & Feeding Acclimatize->Hydrate Baseline Measure Baseline Blood Pressure (Tail-Cuff) Hydrate->Baseline Administer Administer this compound (Subcutaneous) Baseline->Administer Monitor Monitor Blood Pressure at Timed Intervals Administer->Monitor Analyze Analyze Blood Pressure Data Monitor->Analyze Compare Compare to Control Group Analyze->Compare

Caption: Workflow for assessing this compound-induced hypotension.

References

Troubleshooting inconsistent results in Vosoritide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during Vosoritide-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a C-type natriuretic peptide (CNP) analog.[1][2][3] It is designed to treat achondroplasia, a common form of dwarfism, by targeting the underlying molecular mechanisms that impair bone growth.[1][2][3] In achondroplasia, a mutation in the fibroblast growth factor receptor 3 (FGFR3) gene leads to its overactivation, which in turn inhibits chondrocyte proliferation and differentiation, thereby restricting bone growth.[1][2] this compound works by binding to the natriuretic peptide receptor-B (NPR-B), which antagonizes the downstream signaling of FGFR3.[3][4] This inhibition of the FGFR3 pathway promotes the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation and bone growth.[1]

Q2: What are the key assays used to measure the biological activity of this compound?

The primary assays to evaluate the pharmacodynamics and efficacy of this compound include:

  • Urinary cyclic Guanosine Monophosphate (cGMP) Assay: this compound's binding to NPR-B stimulates the production of intracellular cGMP, which is then released into the bloodstream and excreted in the urine.[3] A competitive enzyme-linked immunosorbent assay (ELISA) is commonly used to measure urinary cGMP levels as a biomarker of this compound's activity.[1][5]

  • Serum Collagen Type X Marker (CXM) ELISA: CXM is a biomarker for endochondral ossification and is considered a superior marker for monitoring changes in bone growth in response to this compound.[6][7][8] An ELISA is used to measure the levels of CXM in serum.[7]

  • Phosphorylated ERK (p-ERK) Assay: The overactive FGFR3 pathway in achondroplasia leads to increased phosphorylation of Extracellular signal-regulated kinase (ERK). This compound's mechanism of action involves the inhibition of the MAPK/ERK pathway.[7][9] Western blotting is a common method to assess the levels of p-ERK in chondrocytes to determine the inhibitory effect of this compound.[10][11][12]

  • Chondrocyte Proliferation Assay: A direct measure of this compound's intended biological effect is to assess the proliferation of chondrocytes. The Bromodeoxyuridine (BrdU) incorporation assay is a widely used method for this purpose.[13][14][15][16]

Q3: What are some common sources of variability in this compound assays?

Inconsistent results in this compound assays can arise from various factors, including:

  • Sample Collection and Handling: This is particularly critical for urinary cGMP and serum CXM. Factors such as the time of day of sample collection (diurnal variation in CXM), diet, and renal function can influence cGMP levels. Improper storage and multiple freeze-thaw cycles of samples can degrade the analytes.

  • Reagent Quality and Preparation: Expired or improperly stored reagents, including antibodies, standards, and substrates, can lead to a loss of signal or high background. Inaccurate dilutions are also a common source of error.

  • Assay Protocol Adherence: Deviations from the established protocol, such as incorrect incubation times or temperatures, and insufficient washing steps, can significantly impact the results.

  • Cell Culture Conditions (for cell-based assays): For p-ERK and chondrocyte proliferation assays, the health and confluency of the chondrocyte cultures are critical. Contamination, cell passage number, and serum starvation conditions can all affect the cellular response to this compound.

  • Instrument Calibration and Settings: Incorrectly calibrated plate readers or imagers can lead to inaccurate measurements.

Troubleshooting Guides

Urinary cGMP Competitive ELISA

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Signal Degraded cGMP standard or conjugatePrepare fresh standards and conjugate. Ensure proper storage at -20°C or below.
Inactive enzyme (e.g., HRP)Use a fresh bottle of substrate and ensure it has not been exposed to light.
Incorrect assay buffer pH or compositionVerify the pH and composition of all buffers.
Insufficient incubation times or incorrect temperatureAdhere strictly to the recommended incubation times and temperatures in the protocol.
Presence of interfering substances in urineConsider a sample purification step if high levels of interfering substances are suspected.
High Background Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer from wells.[17][18][19]
Cross-contamination between wellsUse fresh pipette tips for each sample and reagent.[18] Be careful not to splash reagents between wells.
Non-specific binding of antibodiesUse a high-quality blocking buffer and ensure adequate blocking time.
Contaminated substrateUse fresh, colorless substrate solution.[18]
High Variability (Poor Duplicates) Pipetting errorsCalibrate pipettes regularly.[20] Use reverse pipetting for viscous solutions.
Inconsistent incubation conditionsEnsure even temperature distribution across the plate during incubation. Avoid stacking plates.[20][21]
Edge effectsFill the outer wells with buffer or blank samples to minimize evaporation from the experimental wells.[19]
Serum CXM ELISA

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low or No Signal Degraded CXM standard or antibodiesPrepare fresh standards and ensure antibodies have been stored correctly. Avoid repeated freeze-thaw cycles.
Incorrect sample dilutionOptimize the sample dilution to fall within the linear range of the standard curve.
Matrix effects from serum componentsUse a validated sample diluent and consider a matrix-matched standard curve if necessary.
Insufficient incubation timesFollow the protocol's recommended incubation times precisely.
High Background Insufficient washingIncrease the number and vigor of wash steps.[17][18][19]
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific bindingEnsure the blocking step is performed correctly with an appropriate blocking buffer.
High Variability (Poor Duplicates) Inconsistent sample handlingThaw and mix serum samples thoroughly but gently before dilution.
Pipetting inaccuraciesEnsure pipettes are calibrated and use proper pipetting techniques.[20]
Diurnal variation of CXMStandardize the time of day for blood collection across all subjects and time points.
p-ERK Western Blot

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
No or Weak p-ERK Signal Inefficient cell lysis and protein extractionUse a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation.[22] Keep samples on ice at all times.
Low protein concentrationLoad a sufficient amount of protein (typically 20-40 µg of total cell lysate).[23]
Suboptimal antibody concentrationTitrate the primary anti-p-ERK antibody to find the optimal dilution.
Inefficient protein transfer to the membraneVerify the transfer setup and ensure complete transfer of proteins.
Short exposure timeIncrease the exposure time during chemiluminescence detection.
High Background Insufficient blockingBlock the membrane for at least 1 hour at room temperature with 5% BSA in TBST. Avoid using milk as a blocking agent for phospho-antibodies.[22]
Primary or secondary antibody concentration too highReduce the concentration of the antibodies.
Insufficient washingIncrease the number and duration of washes with TBST.[22]
Non-specific Bands Antibody cross-reactivityUse a highly specific monoclonal antibody for p-ERK.
Protein degradationPrepare fresh lysates with protease and phosphatase inhibitors.
Inconsistent Loading Inaccurate protein quantificationUse a reliable protein quantification method (e.g., BCA assay).
Pipetting errors during loadingCarefully load equal amounts of protein into each well.
Solution: Normalize the p-ERK signal to the total ERK signal from the same blot to account for loading variations.[22]
Chondrocyte Proliferation (BrdU) Assay

Summary of Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low BrdU Incorporation Low cell proliferation rateEnsure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density.
Insufficient BrdU labeling timeIncrease the BrdU incubation time, but be mindful of potential cell cycle arrest with prolonged exposure.[14]
Inefficient DNA denaturationEnsure complete denaturation of DNA with HCl or a commercially available denaturing solution to allow antibody access to the incorporated BrdU.[15]
High Background Excessive cell deathHigh background can be caused by the release of DNA from dead cells. Ensure optimal cell culture conditions.
Non-specific antibody bindingUse an appropriate blocking solution and ensure thorough washing.
Contamination of reagentsUse sterile techniques and fresh reagents.
High Variability Uneven cell seedingEnsure a single-cell suspension and mix well before plating to achieve a uniform cell monolayer.
Inconsistent BrdU labelingAdd BrdU solution carefully and consistently to all wells.
Edge effects in the microplateAvoid using the outer wells of the plate for critical experiments.[19]

Experimental Protocols

Protocol: Urinary cGMP Competitive ELISA
  • Sample Preparation: Collect urine samples and centrifuge at 1,000 x g for 10 minutes to remove particulate matter. Store supernatant at -80°C until use. Thaw samples on ice.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and conjugate, according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of standard, control, or urine sample to the appropriate wells of the anti-rabbit IgG coated 96-well plate.

    • Add 50 µL of the cGMP-acetylcholinesterase conjugate (tracer) to all wells.

    • Add 50 µL of the cGMP ELISA rabbit antiserum to all wells.

    • Seal the plate and incubate for 18 hours at 4°C.

    • Wash the plate five times with wash buffer.

    • Add 200 µL of Ellman's Reagent to each well and incubate in the dark on a plate shaker for 60-90 minutes.

    • Read the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of bound tracer for each sample and standard. Plot a standard curve of %B/B0 versus cGMP concentration and determine the concentration of cGMP in the samples.

Protocol: p-ERK Western Blot in Chondrocytes
  • Cell Culture and Treatment: Plate chondrocytes and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with this compound at the desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • Strip the membrane using a mild stripping buffer.

    • Block the membrane again and probe with a primary antibody against total ERK.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB binds FGFR3_ligand FGF FGFR3 FGFR3 (Overactive) FGFR3_ligand->FGFR3 activates GTP GTP NPRB->GTP activates Guanylate Cyclase RAF1 RAF1 FGFR3->RAF1 activates cGMP cGMP (Increased) GTP->cGMP converts to PKG PKG cGMP->PKG activates PKG->RAF1 inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation MEK MEK RAF1->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (Decreased) ERK->pERK becomes Inhibition Inhibition of Chondrocyte Proliferation pERK->Inhibition

Caption: this compound Signaling Pathway.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Inconsistent Assay Results check_protocol Review Assay Protocol and Execution start->check_protocol check_reagents Check Reagent Quality and Preparation check_protocol->check_reagents Protocol OK optimize_protocol Optimize Protocol (e.g., incubation times, concentrations) check_protocol->optimize_protocol Deviation Found check_samples Evaluate Sample Quality and Handling check_reagents->check_samples Reagents OK prepare_fresh Prepare Fresh Reagents and Standards check_reagents->prepare_fresh Issue Found check_instrument Verify Instrument Settings and Calibration check_samples->check_instrument Samples OK standardize_collection Standardize Sample Collection and Storage check_samples->standardize_collection Issue Found recalibrate Recalibrate Instrument check_instrument->recalibrate Issue Found end Consistent Assay Results check_instrument->end Instrument OK optimize_protocol->start prepare_fresh->start standardize_collection->start recalibrate->start

Caption: General Troubleshooting Workflow.

References

Vosoritide Technical Support Center: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the laboratory use of Vosoritide. This resource is designed to assist researchers, scientists, and drug development professionals in the effective reconstitution, handling, and experimental application of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an analog of C-type Natriuretic Peptide (CNP).[1][2] It works by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[3][4] This binding activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] The elevated cGMP levels then inhibit the downstream signaling of the Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, specifically by targeting the RAF-1 kinase within the MAPK/ERK cascade.[1][2] In conditions like achondroplasia, where FGFR3 signaling is overactive and suppresses bone growth, this compound's action helps to restore chondrocyte proliferation and differentiation, thereby promoting endochondral bone growth.[3][6]

Q2: How should I reconstitute lyophilized this compound for in vitro experiments?

A2: For laboratory research, it is recommended to reconstitute lyophilized this compound using sterile, high-purity water or a sterile, slightly acidic buffer (pH 5-7).[4] Bacteriostatic water can also be used if the reconstituted solution will be stored for a short period.[7] It is advisable to first dissolve the peptide in a minimal amount of sterile water and then dilute it to the final working concentration with your specific assay buffer.[4] To avoid peptide degradation, do not shake the vial vigorously; instead, gently swirl or roll the vial to dissolve the powder.[7] If particles remain, gentle sonication can aid in complete dissolution.[5]

Q3: What is the recommended storage condition for this compound?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-term (months to years)Store in a tightly sealed container, protected from light and moisture.[3][6][8]
Reconstituted Stock Solution -20°C or -80°CShort to medium-term (weeks to months)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][9]
Working Dilution 2-8°CShort-term (up to one week)Prepare fresh from a frozen stock solution for each experiment if possible.[6][7]

Q4: Is this compound stable through multiple freeze-thaw cycles?

A4: It is best practice to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of activity.[8][9] For this reason, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes before freezing.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity (e.g., low cGMP induction) 1. Improper reconstitution or storage: The peptide may have degraded due to incorrect solvent, temperature, or multiple freeze-thaw cycles.[10] 2. Bacterial contamination: Contamination of the stock solution can lead to peptide degradation.[4] 3. Incorrect peptide concentration: Errors in calculation during reconstitution or dilution.1. Review the reconstitution and storage protocols. Prepare a fresh stock solution from a new lyophilized vial. 2. Use sterile reconstitution and handling techniques. Consider filtering the stock solution through a 0.2 µm filter.[7] 3. Re-calculate all dilutions. If possible, confirm the concentration of the stock solution using a peptide quantification method.
Inconsistent results between experiments 1. Variability in cell passage number or health: Higher passage numbers or unhealthy cells can lead to inconsistent responses.[11] 2. Inconsistent incubation times or temperatures. 3. Peptide degradation over time in working solutions. 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment. 2. Standardize all incubation steps in your protocol. 3. Prepare fresh working solutions from a frozen aliquot for each experiment.
Precipitation observed in the reconstituted solution 1. Poor peptide solubility in the chosen solvent. [10] 2. Peptide aggregation. 1. This compound is a basic peptide; a slightly acidic buffer may improve solubility.[4][12] You can also try gentle sonication to aid dissolution.[5] 2. Avoid vigorous shaking during reconstitution.[13]

Experimental Protocols & Methodologies

Protocol 1: In Vitro cGMP Induction Assay

This protocol is adapted from a study that measured this compound-induced cGMP production in NIH3T3 cells.[5]

1. Cell Culture:

  • Culture NIH3T3 mouse embryonic fibroblast cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Maintain the cells at 37°C in a humidified incubator with 5% CO2.

2. Assay Procedure:

  • Seed NIH3T3 cells in a multi-well plate and allow them to adhere.

  • To prevent cGMP degradation, pre-treat the cells with a phosphodiesterase inhibitor such as 0.75 mmol/L isobutylmethylxanthine (IBMX) for 15 minutes.[5]

  • Treat the cells with varying concentrations of this compound (e.g., 0-200 nmol/L) for 15 minutes.[5]

  • Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Measure the intracellular cGMP concentration using a commercially available cGMP competitive immunoassay kit.[14][15][16][17] The signal intensity will be inversely proportional to the cGMP concentration.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cGMP.

  • Determine the cGMP concentration in your samples by interpolating from the standard curve.

  • The half-maximal effective concentration (EC50) for this compound in this assay has been reported to be approximately 0.37 nmol/L.[5]

Protocol 2: Western Blot for Phosphorylated ERK (pERK)

This protocol outlines a general method for detecting changes in ERK phosphorylation in chondrocytes following this compound treatment.

1. Cell Treatment and Lysis:

  • Culture primary chondrocytes or a suitable chondrocyte cell line to the desired confluency.

  • Treat the cells with this compound at the desired concentrations and time points.

  • After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[18][19][20][21]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Express the pERK levels as a ratio of total ERK to normalize for loading differences.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NPRB NPR-B Receptor This compound->NPRB Binds to GC Guanylate Cyclase (activated) NPRB->GC Activates FGFR3 FGFR3 RAF1 RAF-1 FGFR3->RAF1 Activates cGMP cGMP (increased) GC->cGMP Converts GTP to PKGII PKGII cGMP->PKGII Activates PKGII->RAF1 Inhibits MEK MEK RAF1->MEK Proliferation Chondrocyte Proliferation & Differentiation ERK ERK MEK->ERK pERK pERK (decreased) ERK->pERK pERK->Proliferation Inhibits

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow cluster_assays Downstream Assays Reconstitution 1. Reconstitute Lyophilized this compound (Sterile H2O or buffer) Treatment 3. Treat Cells with this compound Reconstitution->Treatment Cell_Culture 2. Culture Chondrocytes Cell_Culture->Treatment cGMP_Assay 4a. cGMP Assay Treatment->cGMP_Assay Western_Blot 4b. Western Blot for pERK Treatment->Western_Blot Data_Analysis 5. Data Analysis cGMP_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start Inconsistent or Negative Experimental Results Check_Peptide Check this compound Integrity Start->Check_Peptide Check_Cells Check Cell Health & Passage Start->Check_Cells Check_Protocol Review Assay Protocol Start->Check_Protocol Solution_Peptide Reconstitute Freshly Use Sterile Technique Aliquot for Storage Check_Peptide->Solution_Peptide Issue Found Solution_Cells Use Low Passage Cells Ensure High Viability Check_Cells->Solution_Cells Issue Found Solution_Protocol Verify Concentrations Standardize Incubation Times Check_Protocol->Solution_Protocol Issue Found Success Re-run Experiment Solution_Peptide->Success Solution_Cells->Success Solution_Protocol->Success

Caption: Logical troubleshooting workflow for this compound experiments.

References

Identifying and mitigating potential Vosoritide resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vosoritide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is an analog of C-type natriuretic peptide (CNP).[1][2] It functions by binding to the Natriuretic Peptide Receptor-B (NPR-B) on the surface of chondrocytes.[2][3] This binding activates NPR-B, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] The elevated cGMP levels then inhibit the downstream signaling of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) pathway, specifically by targeting the RAF-1 kinase.[1] By antagonizing the FGFR3 pathway, this compound promotes chondrocyte proliferation and differentiation, which are essential for endochondral bone growth.[1][5]

Q2: What are the primary known and potential mechanisms of resistance to this compound?

A2: The primary mechanisms of resistance, both known and theoretical, can be categorized as follows:

  • Target Receptor Alterations: Mutations in the NPR2 gene, which encodes the NPR-B receptor, can impair this compound binding or signaling. This is a key area of investigation for patients with a suboptimal response to treatment.

  • Antibody Development: The development of neutralizing anti-Vosoritide antibodies could interfere with the drug's ability to bind to NPR-B.[1]

  • Downstream Signaling Modifications: Alterations in the intracellular signaling cascade downstream of NPR-B and cGMP could potentially dampen the cellular response to this compound.

  • Receptor Expression Levels: Insufficient expression of NPR-B on the surface of chondrocytes could limit the drug's efficacy.

Q3: How can I assess the pharmacodynamic response to this compound in my experiments?

A3: Two key biomarkers are used to assess the pharmacodynamic response to this compound:

  • Urinary Cyclic Guanosine Monophosphate (cGMP): As this compound activates the NPR-B receptor, it leads to a measurable increase in cGMP, which is excreted in the urine.[1][6] Monitoring urinary cGMP levels can provide a real-time indication of target engagement.

  • Serum Collagen Type X Marker (CXM): CXM is a biomarker of endochondral ossification and reflects the activity of hypertrophic chondrocytes in the growth plate.[1][7] Increased serum CXM levels suggest that this compound is successfully promoting chondrocyte activity and bone growth.

Troubleshooting Experimental Issues

Q1: I am not observing the expected increase in urinary cGMP levels after this compound treatment in my animal model. What could be the issue?

A1: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Timing of Sample Collection: Ensure that urine samples are collected at the appropriate time points post-administration. Peak cGMP levels are typically observed within 1-2 hours after this compound injection.[6][8][9]

  • This compound Integrity and Dosage: Verify the integrity and concentration of your this compound stock. Ensure the correct dose is being administered based on the animal's body weight.[10][11]

  • Assay Performance: Confirm that your cGMP assay is performing correctly by including appropriate positive and negative controls.

  • Potential Resistance: Consider the possibility of inherent resistance in your animal model, such as a genetic variation in the Npr2 gene.

Q2: My in vitro chondrocyte proliferation assay shows a variable response to this compound. How can I improve consistency?

A2: Variability in cell-based assays can be addressed by:

  • Cell Line Authentication and Passage Number: Ensure you are using a validated chondrocyte cell line and that the cells are within a low passage number range to maintain their phenotype.

  • Serum Starvation: Prior to this compound treatment, serum-starve the cells to reduce baseline proliferation rates and enhance the signal-to-noise ratio.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

  • Assay Controls: Include untreated controls and positive controls (e.g., a known growth factor) to normalize your data and assess assay performance.

Q3: I suspect the development of anti-Vosoritide antibodies in my long-term animal study. How can I test for this?

A3: The presence of neutralizing antibodies can be investigated using a cell-based assay.[1] The general principle is to assess whether serum from treated animals can inhibit this compound-induced cGMP production in a cell line expressing NPR-B (e.g., NIH/3T3 cells).[1] Refer to the detailed protocol provided in the "Experimental Protocols" section below.

Quantitative Data Summary

Table 1: this compound Dose-Response on Annualized Growth Velocity (AGV)

Dose Group (µg/kg/day)Mean Increase in AGV (cm/year)
2.5Variable, often escalated
7.5Variable, often escalated
15~1.57
30No significant difference from 15 µg/kg

Data compiled from Phase 2 and 3 clinical trials.[12] The 15 µg/kg daily dose was identified as the optimal dose, as it saturated the effect on growth velocity.[1][13]

Table 2: Pharmacodynamic Marker Response to this compound (15 µg/kg/day)

BiomarkerTiming of Peak ResponseObservation
Urinary cGMP1-2 hours post-injectionRapid increase, indicating target engagement
Serum CXMSustained increase over monthsReflects increased endochondral bone formation

Data from clinical trial publications.[6][8][9]

Experimental Protocols

Protocol 1: Quantification of Urinary cGMP

Objective: To measure the pharmacodynamic response to this compound by quantifying cGMP levels in urine.

Methodology:

  • Sample Collection: Collect urine samples from subjects or experimental animals at baseline (pre-dose) and at 1, 2, and 4 hours post-Vosoritide administration.[1]

  • Sample Storage: Immediately freeze urine samples at -80°C until analysis.

  • cGMP Measurement:

    • Thaw urine samples on ice.

    • Use a commercially available competitive ELISA kit for cGMP quantification.

    • Follow the manufacturer's instructions for the assay procedure. This typically involves adding samples, standards, and a cGMP-specific antibody to a pre-coated plate.

    • After incubation and washing steps, add a substrate and measure the absorbance using a plate reader.

    • Calculate cGMP concentrations based on the standard curve.

  • Data Normalization: To account for variations in urine concentration, normalize cGMP levels to urinary creatinine, measured in the same samples.[6]

Protocol 2: Assessment of Serum CXM Levels

Objective: To evaluate the effect of this compound on endochondral bone formation by measuring serum CXM.

Methodology:

  • Sample Collection: Collect serum samples at baseline and at regular intervals during the treatment period (e.g., every 3-6 months).[1]

  • Sample Processing and Storage: Process blood samples to obtain serum and store at -80°C.

  • CXM Measurement:

    • Thaw serum samples on ice.

    • Use a validated ELISA assay for CXM.[8] The protocol generally involves:

      • Diluting serum samples (e.g., 1:200 for pediatric samples).[14][15]

      • Adding diluted samples and standards to a pre-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate and measuring the resulting signal.

    • Calculate CXM concentrations from the standard curve.

Protocol 3: Cell-Based Assay for Neutralizing Anti-Vosoritide Antibodies

Objective: To detect the presence of functional, neutralizing antibodies against this compound in serum samples.

Methodology:

  • Cell Culture:

    • Culture NIH/3T3 cells (or another suitable cell line expressing NPR-B) in DMEM supplemented with 10% FBS.[1]

    • Seed the cells in 96-well plates and allow them to adhere overnight.[1]

  • Sample Preparation:

    • Dilute serum samples from this compound-treated and control subjects.

  • Neutralization Reaction:

    • Pre-incubate the diluted serum samples with a known, fixed concentration of this compound (e.g., 5 ng/mL) to allow any antibodies to bind to the drug.[1]

  • Cell Stimulation:

    • Add the serum-Vosoritide mixture to the cultured cells.

    • Include controls with this compound alone (positive control) and media alone (negative control).

  • cGMP Measurement:

    • After a short incubation period, lyse the cells.

    • Measure the intracellular cGMP concentration in the cell lysates using a competitive ELISA kit.[1]

  • Data Analysis: A reduction in cGMP production in the presence of serum from treated subjects compared to the positive control indicates the presence of neutralizing antibodies.

Signaling Pathways and Experimental Workflows

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates RAF1_inactive RAF-1 (Inactive) RAF1_active RAF-1 (Active) PKG->RAF1_active Inhibits Growth_Promotion Promotion of Chondrocyte Proliferation & Differentiation RAF1_inactive->Growth_Promotion Allows for MEK MEK RAF1_active->MEK Activates ERK ERK MEK->ERK Activates Growth_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK->Growth_Inhibition Leads to FGFR3 FGFR3 (Constitutively Active) FGFR3->RAF1_active Activates

Caption: this compound signaling pathway in chondrocytes.

Neutralizing_Antibody_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Serum_Collection 1. Collect Serum (Control & this compound-Treated) Pre_Incubation 3. Pre-incubate Serum with this compound Serum_Collection->Pre_Incubation Cell_Culture 2. Culture NPR-B Expressing Cells (e.g., NIH/3T3) Cell_Stimulation 4. Add Mixture to Cells Cell_Culture->Cell_Stimulation Pre_Incubation->Cell_Stimulation Cell_Lysis 5. Lyse Cells Cell_Stimulation->Cell_Lysis cGMP_Measurement 6. Measure Intracellular cGMP (ELISA) Cell_Lysis->cGMP_Measurement Compare_cGMP 7. Compare cGMP Levels cGMP_Measurement->Compare_cGMP Conclusion 8. Determine Presence of Neutralizing Antibodies Compare_cGMP->Conclusion

Caption: Workflow for detecting neutralizing anti-Vosoritide antibodies.

Resistance_Investigation_Logic Start Suboptimal Response to this compound Observed Check_Compliance Verify Dosing and Administration Compliance Start->Check_Compliance Check_Antibodies Assay for Neutralizing Antibodies (Protocol 3) Check_Compliance->Check_Antibodies If compliant Antibodies_Present Neutralizing Antibodies Detected Check_Antibodies->Antibodies_Present Consider_Alt_Therapy Consider Alternative Therapeutic Strategies Antibodies_Present->Consider_Alt_Therapy Yes Sequence_NPR2 Sequence NPR2 Gene for Mutations Antibodies_Present->Sequence_NPR2 No Mutation_Found NPR2 Mutation Identified Sequence_NPR2->Mutation_Found Mutation_Found->Consider_Alt_Therapy Yes Investigate_Downstream Investigate Downstream Signaling (e.g., pERK, chondrocyte markers) Mutation_Found->Investigate_Downstream No No_Obvious_Cause No Obvious Cause Identified Investigate_Downstream->No_Obvious_Cause

Caption: Logical workflow for investigating potential this compound resistance.

References

Technical Support Center: Optimizing Vosoritide Injection Techniques in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vosoritide in animal studies. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an analog of the C-type natriuretic peptide (CNP).[1][2][3] In conditions like achondroplasia, the fibroblast growth factor receptor 3 (FGFR3) is overactive, which inhibits bone growth.[4] this compound works by binding to the natriuretic peptide receptor-B (NPR-B), which in turn inhibits the downstream signaling of FGFR3 at the level of the RAF-1 protein in the MAPK/ERK pathway.[5][6] This process promotes the proliferation and differentiation of chondrocytes (cartilage cells), leading to increased endochondral bone growth.[5][6]

Q2: What is the recommended route of administration for this compound in animal studies?

The recommended and most commonly used route of administration for this compound in both preclinical animal studies and clinical trials is subcutaneous (SC) injection.[1][5][7][8][9][10] This method allows for slow absorption and sustained release of the peptide.

Q3: How should lyophilized this compound be reconstituted for animal studies?

While specific protocols for reconstituting this compound for animal studies are not widely published, general best practices for lyophilized peptides should be followed. The commercially available formulation of this compound (Voxzogo®) is reconstituted with Sterile Water for Injection, USP.[5][11] For research purposes, sterile phosphate-buffered saline (PBS) can also be used.[12]

Reconstitution Protocol:

  • Bring the lyophilized this compound vial and sterile diluent to room temperature to prevent condensation.[13][14]

  • Briefly centrifuge the vial to ensure the powder is at the bottom.[12]

  • Using a sterile syringe, slowly add the calculated volume of diluent to the vial, directing the stream against the side of the vial to avoid foaming.[13]

  • Gently swirl the vial to dissolve the powder.[14][15] Avoid vigorous shaking, as this can degrade the peptide.[14][16]

  • The reconstituted solution should be clear and colorless to yellow.[8] Do not use if the solution is cloudy or contains particulate matter.

  • For stability, it is recommended to use the reconstituted solution immediately. The commercial formulation is stable for up to 3 hours at room temperature. For research applications, it is advisable to prepare fresh solutions daily or aliquot and store at -20°C or -80°C for longer-term use, avoiding multiple freeze-thaw cycles.[13]

Troubleshooting Guide

Issue 1: Injection Site Reactions

Q: We are observing redness, swelling, and itching at the injection site in our study animals. How can we manage this?

A: Injection site reactions are a common side effect of this compound injections.[2] Here are some steps to minimize and manage these reactions:

  • Rotate Injection Sites: Do not use the same injection site for consecutive days.[2][8] In mice and rats, alternate between the loose skin over the neck and shoulders (scruff) and the flank area.[17][18][19]

  • Ensure Proper Injection Technique: Ensure the injection is subcutaneous and not intradermal. Tenting the skin and inserting the needle at a shallow angle can help.[20]

  • Use Appropriate Needle Size: A smaller gauge needle (26-27G for mice) can minimize tissue trauma.[17][21]

  • Control Injection Volume: High injection volumes can stretch the skin and cause irritation. For mice, it is best to keep the volume low. While up to 3 mL can be administered subcutaneously across multiple sites, for drug administration, smaller, more concentrated volumes are preferable.[22]

  • Monitor and Record: Document the severity and duration of the reactions. If reactions are severe or persistent, consider diluting the drug in a larger volume of sterile, isotonic buffer (while staying within acceptable volume limits for the animal) or consult with a veterinarian.

Issue 2: Potential for Hypotension

Q: Is there a risk of hypotension in animals receiving this compound, and how can it be mitigated?

A: Yes, transient decreases in blood pressure have been observed in clinical studies of this compound.[8] To reduce this risk in animal studies:

  • Ensure Adequate Hydration and Nutrition: In clinical settings, patients are advised to be well-hydrated and have adequate food intake prior to injection.[23] Ensure that study animals have free access to food and water.

  • Monitor Animals Post-Injection: Observe animals for signs of lethargy or distress for a period after injection, particularly during the initial dosing phase. The half-life of this compound is short, with a Tmax of around 15 minutes.[24]

  • Dose Considerations: If signs of hypotension are observed, re-evaluate the dosage. Ensure accurate body weight measurements for correct dose calculation.

Issue 3: Inconsistent Dosing

Q: We are concerned about the accuracy of dosing, especially in small animals like mice. What are the best practices?

A: Accurate dosing is crucial for reproducible results.

  • Accurate Body Weights: Use a calibrated scale to get precise body weights for each animal before each injection.

  • Dilution for Small Volumes: For very small injection volumes, it is advisable to dilute the stock solution to a concentration that allows for a more accurately measurable volume (e.g., 50-100 µL for a mouse).[17]

  • Use Appropriate Syringes: Use low-dead-space syringes (e.g., insulin (B600854) syringes) to minimize drug loss and ensure accurate volume delivery.

  • Prevent Leakage: After injection, wait a few seconds before withdrawing the needle to allow the solution to disperse. Withdrawing the needle too quickly can lead to leakage from the injection site.[20] Applying gentle pressure to the site after withdrawal can also help.[20]

Data Presentation

Table 1: Recommended Subcutaneous Injection Parameters for Mice and Rats

ParameterMouseRat
Needle Gauge 25-27G[17][21]23-26G[22]
Needle Length 1/2 to 3/4 inch[17]1/2 to 1 inch
Max Volume/Site 5 mL/kg (for fluid therapy)[21]5 mL (total)[22]
Recommended Sites Scruff, Flank[17][18][19]Scruff, Flank[22]

Table 2: this compound (Voxzogo®) Reconstitution Concentrations for Clinical Use

Vial StrengthDiluent VolumeFinal Concentration
0.4 mg0.5 mL0.8 mg/mL[11][25]
0.56 mg0.7 mL0.8 mg/mL[11][25]
1.2 mg0.6 mL2.0 mg/mL[11][25]

Note: These concentrations are for the clinically approved product and can be used as a reference for preparing appropriate dilutions for animal studies.

Table 3: Pharmacokinetic Parameters of this compound in Clinical Studies (15 µg/kg Dose)

ParameterValue
Median Tmax (Time to Peak Concentration) 15 minutes[24]
Mean Half-life 21 - 27.9 minutes[26]

Experimental Protocols

Protocol 1: General Procedure for Subcutaneous this compound Injection in Mice

  • Animal Restraint: Securely restrain the mouse by grasping the loose skin at the scruff of the neck.

  • Site Selection: Choose an injection site, either the scruff or the flank. Alternate sites for daily injections.[17][18][19]

  • Skin Tenting: Gently lift the skin to create a "tent."

  • Needle Insertion: Using a 26-27G needle, insert the needle, bevel up, into the base of the tented skin at a shallow angle.[17][20]

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle and syringe.[17]

  • Injection: Slowly and steadily inject the calculated volume of this compound solution.

  • Needle Withdrawal: Pause for a few seconds after the injection is complete, then smoothly withdraw the needle. Apply gentle pressure to the site with a sterile gauze pad if any leakage is observed.[20]

  • Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds cGMP cGMP NPRB->cGMP Activates FGFR3 FGFR3 (Overactive) RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->cGMP cGMP->RAF1 Inhibits Proliferation Chondrocyte Proliferation & Differentiation cGMP->Proliferation Promotes MEK MEK RAF1->MEK ERK ERK MEK->ERK Inhibition Inhibition of Bone Growth ERK->Inhibition

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection Reconstitution Reconstitute Lyophilized This compound Dose_Calc Calculate Dose based on Animal Body Weight Reconstitution->Dose_Calc Restraint Restrain Animal Dose_Calc->Restraint Injection Perform Subcutaneous Injection (Rotate Sites Daily) Restraint->Injection Monitor_AE Monitor for Adverse Events (Injection Site Reactions, Hypotension) Injection->Monitor_AE Data_Collection Collect Experimental Data (e.g., Bone Growth, Biomarkers) Monitor_AE->Data_Collection

Caption: Daily experimental workflow for this compound administration.

References

Technical Support Center: Advancing Vosoritide Delivery in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Vosoritide. The content focuses on overcoming the limitations of current delivery systems to enhance experimental outcomes.

I. Troubleshooting Guide: Subcutaneous this compound Administration in Preclinical Models

This guide provides solutions to common issues encountered during the subcutaneous administration of this compound in animal models.

Issue Potential Cause(s) Recommended Solution(s)
Leakage of Injectate from Injection Site - Needle gauge too large for the animal model. - Incorrect injection technique (e.g., shallow angle, rapid withdrawal). - Injection volume too large for the site.- Use a smaller gauge needle (e.g., 25-27 gauge for mice).[1] - Employ the "tenting" method by lifting the loose skin and inserting the needle at a 30-45 degree angle.[1] - Inject the solution slowly and steadily.[1] - After injection, apply gentle pressure to the site with a sterile swab for a few seconds.[1] - When withdrawing the needle, consider rotating it so the bevel faces downward to help seal the puncture tract.[1]
Injection Site Reactions (Erythema, Swelling, Mass Formation) - Irritation from the vehicle or this compound formulation. - Contamination of the injectate or injection site. - Repeated injections at the same site. - Foreign body reaction to the injected substance.[2]- Ensure the this compound solution is at a neutral pH and warmed to body temperature before injection.[3] - Use a new sterile needle and syringe for each animal.[4] - Rotate injection sites for repeated dosing.[3] - Monitor the site daily for signs of severe reaction; if necrosis or ulceration occurs, consult with a veterinarian.[5] - Consider using a different vehicle if irritation persists across multiple experiments.
Variable Pharmacokinetic (PK) Profile - Inconsistent injection technique leading to variable absorption. - Leakage of the dose. - Dehydration or poor health status of the animal model.- Standardize the injection procedure across all animals and technicians. - Ensure proper restraint to minimize animal movement during injection.[6] - Confirm the full dose was administered and that there was no leakage. - Ensure animals are well-hydrated and in good health before dosing.
Transient Hypotension in Animal Models - Vasodilatory effect of this compound.[7]- Monitor blood pressure post-administration, especially during initial dose-ranging studies. Non-invasive tail-cuff plethysmography can be used for conscious animals.[8] - Ensure animals have ad libitum access to food and water prior to dosing to maintain hydration and normal blood pressure.[9] - For anesthetized procedures, use an anesthetic agent with minimal cardiovascular suppression and monitor vital signs continuously.[10][11]

II. Frequently Asked Questions (FAQs)

A. Current Delivery System Limitations

Q1: What are the primary limitations of the current daily subcutaneous injection of this compound for research purposes?

The main limitations include the short half-life of this compound (approximately 20-45 minutes), which necessitates frequent daily dosing to maintain therapeutic levels.[12] This can be labor-intensive in a research setting, especially for long-term studies, and the repeated handling and injections can be a source of stress for the animals, potentially impacting experimental outcomes.

Q2: How can we mitigate the impact of daily injections on animal welfare and experimental results?

To minimize the impact, it is crucial to handle animals gently and efficiently. Using proper restraint techniques and ensuring injections are performed by well-trained personnel can reduce stress.[6] Rotating injection sites helps to minimize localized skin reactions.[3] For studies where frequent handling is a concern, consider acclimatizing the animals to the handling and injection procedures before the study begins.

B. Exploring Alternative Delivery Systems

Q3: Are there any long-acting formulations of this compound in development?

While specific long-acting formulations of this compound are not widely reported in publicly available literature, research is being conducted on sustained-release technologies for similar C-type natriuretic peptide (CNP) analogs. For instance, a long-acting CNP has been developed using a hydrogel microsphere delivery system that allows for once-weekly to once-monthly subcutaneous administration in mice.[12][13] This approach demonstrated comparable or greater efficacy than daily this compound injections.[13] Ascendis Pharma is also developing a sustained-release CNP analog, TransCon CNP, which is in clinical trials.[14] These developments indicate a strong interest in reducing the dosing frequency for this class of drugs.

Q4: Is oral delivery of this compound a feasible option?

Oral delivery of peptides like this compound is challenging due to their low oral bioavailability.[15] Peptides are susceptible to degradation by enzymes in the gastrointestinal tract and are poorly absorbed through the intestinal wall. Currently, there is no evidence to suggest that an oral formulation of this compound is in development.

Q5: What about transdermal delivery methods like patches or microneedles?

Transdermal delivery of peptides is an active area of research. However, the high molecular weight and hydrophilic nature of peptides make it difficult for them to penetrate the stratum corneum, the outermost layer of the skin.[16] Microneedle patches are a promising technology that creates microscopic channels in the skin, allowing for the delivery of larger molecules like peptides.[17][18][19][20][21][22] This method is minimally invasive and has the potential to offer a patient-friendly alternative to daily injections.[17] While specific research on a this compound microneedle patch has not been published, it represents a potential avenue for future development.

III. Experimental Protocols

A. Pharmacokinetic (PK) Study of Subcutaneous this compound in a Murine Model

Objective: To determine the pharmacokinetic profile of this compound following a single subcutaneous injection in mice.

Methodology:

  • Animal Model: C57BL/6J mice (or other appropriate strain), 8-10 weeks old.

  • This compound Formulation: Reconstitute lyophilized this compound in sterile water for injection to the desired concentration.

  • Dosing: Administer a single subcutaneous injection of this compound at a dose of 15 µg/kg.[15] The injection should be given in the loose skin over the back of the neck (scruff).[6]

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein at the following time points: pre-dose (0 min), 5, 15, 30, 60, 90, 120, and 180 minutes post-dose.[23]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated electrochemiluminescence assay or a similar sensitive method.[23]

  • Data Analysis: Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Apparent clearance (CL/F)

    • Apparent volume of distribution (Vz/F)

B. Pharmacodynamic (PD) Biomarker Analysis

1. Urinary Cyclic Guanosine Monophosphate (cGMP) Assay

Objective: To measure the pharmacological activity of this compound by quantifying changes in urinary cGMP levels.

Methodology:

  • Animal Model and Dosing: As described in the PK study protocol.

  • Urine Collection: Place mice in metabolic cages for urine collection. Collect urine samples at pre-dose and at 1, 2, and 4 hours post-dose.[23]

  • Sample Processing: Centrifuge urine samples to remove debris and store at -80°C until analysis.

  • Bioanalysis: Measure cGMP concentrations using a competitive enzyme immunoassay (EIA) kit. Normalize cGMP levels to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.

  • Data Analysis: Express results as the change in the cGMP/creatinine ratio from pre-dose levels.

2. Serum Collagen Type X Marker (CXM) Assay

Objective: To assess the effect of this compound on endochondral bone growth by measuring serum CXM levels.

Methodology:

  • Animal Model and Dosing: For longer-term studies, administer daily subcutaneous injections of this compound.

  • Blood Sampling: Collect blood samples at baseline (pre-treatment) and at selected time points during the treatment period (e.g., weekly or bi-weekly).

  • Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

  • Bioanalysis: Measure CXM concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or an electrochemiluminescence assay.[1]

  • Data Analysis: Compare post-treatment CXM levels to baseline values to determine the treatment effect.

IV. Visualizations

Vosoritide_Signaling_Pathway cluster_achondroplasia Achondroplasia Pathophysiology cluster_this compound This compound Mechanism of Action FGFR3 Activating Mutation in FGFR3 RAS RAS FGFR3->RAS RAF1 RAF-1 RAS->RAF1 MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 Inhibition Inhibition of Chondrocyte Proliferation & Differentiation ERK12->Inhibition This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB GC Guanylyl Cyclase NPRB->GC cGMP ↑ cGMP GC->cGMP PKGII PKGII cGMP->PKGII PKGII->RAF1 Inhibits Promotion Promotion of Chondrocyte Proliferation & Differentiation PKGII->Promotion

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow_PK_PD cluster_animal_prep Animal Preparation & Dosing cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis Acclimatization Acclimatize Animals Baseline Collect Baseline Samples (Blood, Urine) Acclimatization->Baseline Dosing Administer SC this compound Baseline->Dosing PK_Sampling Serial Blood Sampling (0-180 min) Dosing->PK_Sampling Urine_Collection Urine Collection (0-4 hrs) Dosing->Urine_Collection Serum_Collection Serum Collection (Long-term) Dosing->Serum_Collection Plasma_Sep Plasma Separation PK_Sampling->Plasma_Sep PK_Analysis This compound Quantification (e.g., ECL Assay) Plasma_Sep->PK_Analysis PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) PK_Analysis->PK_Params cGMP_Assay Urinary cGMP/Creatinine Assay Urine_Collection->cGMP_Assay PD_Results Assess Biomarker Changes cGMP_Assay->PD_Results CXM_Assay Serum CXM Assay Serum_Collection->CXM_Assay CXM_Assay->PD_Results

Caption: Workflow for preclinical PK/PD studies of this compound.

References

Technical Support Center: Enhancing the Half-life of Vosoritide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the half-life of Vosoritide for research applications. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the native half-life of this compound and why is it a consideration for research applications?

This compound, an analog of C-type natriuretic peptide (CNP), has a relatively short in vivo half-life, reported to be between 21.0 and 27.9 minutes.[1][2][3] This rapid clearance can be a limiting factor in research settings, requiring frequent administration to maintain effective concentrations for in vitro and in vivo studies. Extending the half-life can lead to more stable and prolonged exposure, facilitating the investigation of its long-term effects and potentially reducing the experimental burden.

Q2: What are the primary strategies to extend the half-life of a peptide therapeutic like this compound?

The most common strategies for extending the half-life of peptides fall into three main categories:

  • Covalent Modification (e.g., PEGylation): This involves attaching a polymer, such as polyethylene (B3416737) glycol (PEG), to the peptide. PEGylation increases the hydrodynamic size of the molecule, which reduces renal clearance and can shield it from proteolytic degradation.[4][5][6]

  • Genetic Fusion: This strategy involves genetically fusing the peptide to a larger, more stable protein, such as albumin or an unstructured recombinant polypeptide like XTEN or PAS.[6][7][8][9] These fusion partners leverage the long half-life of the carrier protein to extend that of the peptide.

  • Formulation Strategies: This approach focuses on creating a depot or a controlled-release formulation that slowly releases the peptide over time. Examples include encapsulation in hydrogels or microparticles.[10][11][12]

Q3: How does PEGylation enhance the half-life of this compound?

PEGylation increases the hydrodynamic volume of this compound, making it more difficult for the kidneys to filter and excrete. The PEG molecule also provides a protective shield that can hinder the access of proteolytic enzymes, further preventing its degradation in circulation.[4][5]

Q4: What are the potential drawbacks of PEGylating this compound?

While effective, PEGylation can sometimes lead to a reduction in the biological activity of the peptide due to steric hindrance, where the PEG molecule blocks the peptide's binding to its receptor.[13] Additionally, PEG is not biodegradable and can accumulate in the body with long-term administration, which is a consideration for therapeutic development.[6] The PEGylation process can also result in a heterogeneous mixture of products (e.g., mono-, di-, or multi-PEGylated forms), which can complicate purification and characterization.[14]

Q5: What are the advantages of using fusion proteins to extend this compound's half-life?

Fusion proteins offer a more homogeneous product compared to chemical conjugation methods like PEGylation. By fusing this compound to a long-lived protein like albumin, the resulting fusion protein can take advantage of the neonatal Fc receptor (FcRn) recycling pathway, which actively prevents its degradation.[15][16] Unstructured polypeptides like XTEN and PAS increase the hydrodynamic radius, similar to PEG, but are biodegradable.[6][7][8]

Q6: What is a linker and why is it important in fusion protein design?

A linker is a short sequence of amino acids that connects the peptide of interest (this compound) to its fusion partner (e.g., albumin). The linker's length, flexibility, and composition are critical for ensuring that both the peptide and the fusion partner fold correctly and maintain their biological functions.[3][17][18] A poorly designed linker can lead to misfolding, aggregation, or reduced activity.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated this compound
Possible Cause Solution
Suboptimal Reaction pH The pH of the reaction is critical for targeting specific amino groups. For N-terminal PEGylation, a slightly acidic pH (around 6.5-7.5) is often optimal to favor the more reactive N-terminal α-amine over the ε-amines of lysine (B10760008) residues.[19][20] Verify the pH of your reaction buffer before starting.
Inefficient Coupling Reagents The activating reagent for the PEG molecule may have degraded. Ensure that your PEGylating reagents are fresh and have been stored correctly, protected from moisture.[19]
This compound Aggregation High concentrations of this compound during the reaction can lead to aggregation, reducing the availability of sites for PEGylation. Try performing the reaction at a lower peptide concentration or including additives that reduce aggregation, such as arginine.
Incorrect Molar Ratio of PEG to Peptide An insufficient molar excess of the PEG reagent will result in a low yield of the PEGylated product. Start with a 5- to 10-fold molar excess of PEG and optimize from there.[19]
Issue 2: Insoluble this compound Fusion Protein Expression in E. coli
Possible Cause Solution
High Expression Rate A high rate of protein expression can overwhelm the cellular machinery for protein folding, leading to the formation of insoluble inclusion bodies. Lower the induction temperature to 15-25°C and reduce the concentration of the inducing agent (e.g., IPTG).[21][22]
Incorrect Fusion Partner or Linker The chosen fusion partner or the linker design may be contributing to misfolding. Consider testing different fusion partners (e.g., MBP, GST as alternatives to albumin for initial solubility screening) or optimizing the linker for length and flexibility.[21][23]
Codon Bias The codon usage of the this compound gene may not be optimal for E. coli expression. Synthesize a codon-optimized version of the gene for your expression host.[13]
Lack of Co-factors or Chaperones Some proteins require specific co-factors for proper folding. Ensure your growth media is supplemented appropriately. Co-expression of molecular chaperones can also aid in proper folding.[22]
Issue 3: Poor or Inconsistent Release of this compound from Hydrogel
Possible Cause Solution
Inhomogeneous Hydrogel Matrix Incomplete mixing of the hydrogel components can lead to a non-uniform matrix, resulting in inconsistent release kinetics. Ensure thorough mixing of all components before gelation.
Inappropriate Hydrogel Pore Size The pore size of the hydrogel network may be too small to allow for efficient diffusion of this compound. Adjust the cross-linking density of the hydrogel; a lower cross-linking density will generally result in a larger pore size and faster release.[11]
Degradation of this compound within the Hydrogel The hydrogel environment may not be optimal for this compound stability, leading to its degradation before release. Incorporate stabilizing excipients into the hydrogel formulation or ensure the pH of the hydrogel is within a stable range for this compound.

Quantitative Data Summary

The following table summarizes expected half-life enhancements for a peptide like this compound based on different modification strategies, with data extrapolated from studies on similar natriuretic peptides.

Modification Strategy Unmodified Peptide Half-life (minutes) Modified Peptide Half-life (hours) Fold Increase (approx.) Reference
PEGylation ~2-51-530-150[24]
Albumin Fusion ~312-19240-380[2][16]

Note: The half-life of unmodified natriuretic peptides can vary. The data presented for modified peptides are based on preclinical studies and are intended to be illustrative of the potential for half-life extension.

Experimental Protocols

Protocol 1: N-terminal PEGylation of this compound

This protocol describes a general method for the site-specific PEGylation of the N-terminus of this compound using a PEG-aldehyde.

Materials:

  • This compound peptide

  • mPEG-propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM MES, pH 6.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Dissolve this compound: Dissolve this compound in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Add PEG Reagent: Add a 10-fold molar excess of mPEG-propionaldehyde to the this compound solution. Mix gently by inversion.

  • Initiate Reaction: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubate: Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

  • Purification: Purify the PEGylated this compound from unreacted components using SEC or RP-HPLC.

  • Analysis: Analyze the purity and extent of PEGylation using SDS-PAGE and MALDI-TOF mass spectrometry.[7][25][26]

Protocol 2: Expression and Purification of Albumin-Vosoritide Fusion Protein

This protocol outlines the expression in E. coli and purification of a this compound-albumin fusion protein with an N-terminal His-tag for affinity purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector containing the His-tagged Albumin-Vosoritide fusion gene.

  • LB Broth with appropriate antibiotic.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Culture Growth: Inoculate a starter culture of the transformed E. coli and grow overnight. The next day, inoculate a larger volume of LB broth and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[27][28]

  • Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 16-18 hours at 20°C.[15]

  • Cell Harvest: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble fusion protein.

  • Affinity Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the fusion protein with Elution Buffer.[29]

  • Buffer Exchange: Desalt the eluted protein into a suitable storage buffer using dialysis or a desalting column.

  • Analysis: Confirm the purity and identity of the fusion protein by SDS-PAGE and Western blot analysis.

Visualizations

Vosoritide_Signaling_Pathway This compound This compound NPRB NPR-B Receptor This compound->NPRB binds cGMP cGMP NPRB->cGMP converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG activates RAF1 RAF-1 PKG->RAF1 inhibits Proliferation Chondrocyte Proliferation & Differentiation PKG->Proliferation promotes FGFR3 FGFR3 (Constitutively Active) FGFR3->RAF1 activates MEK12 MEK1/2 RAF1->MEK12 ERK12 ERK1/2 MEK12->ERK12 ERK12->Proliferation inhibits

Caption: this compound signaling pathway, antagonizing the inhibitory effects of FGFR3.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis This compound This compound Reaction_Mix Reaction Mixture (pH 6.5, NaBH3CN) This compound->Reaction_Mix PEG_Aldehyde mPEG-Aldehyde PEG_Aldehyde->Reaction_Mix PEG_this compound PEGylated this compound (Crude) Reaction_Mix->PEG_this compound SEC_HPLC Size-Exclusion Chromatography PEG_this compound->SEC_HPLC Pure_Product Purified PEG-Vosoritide SEC_HPLC->Pure_Product Analysis SDS-PAGE & Mass Spec Pure_Product->Analysis

Caption: Experimental workflow for N-terminal PEGylation of this compound.

Fusion_Protein_Logic This compound This compound Peptide Linker Flexible Linker (e.g., (GGGGS)n) This compound->Linker Fusion_Partner Half-life Extension Partner (e.g., Albumin, XTEN) Fusion_Partner->Linker Fusion_Construct Fusion Protein Construct Linker->Fusion_Construct Expression Recombinant Expression Fusion_Construct->Expression Purification Purification Expression->Purification Final_Product Long-acting this compound Purification->Final_Product

Caption: Logical relationship for creating a this compound fusion protein.

References

Validation & Comparative

A Comparative Guide to Vosoritide and Other FGFR3 Inhibitors for Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Achondroplasia, the most common form of skeletal dysplasia, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This overactive signaling pathway prematurely slows bone growth. In recent years, several therapeutic agents targeting this pathway have emerged, offering new hope for individuals with achondroplasia. This guide provides an objective comparison of the efficacy and mechanisms of Vosoritide and other notable FGFR3 inhibitors, supported by experimental data from clinical trials.

Mechanisms of Action: A Diverse Approach to a Common Target

While all the therapies discussed aim to counteract the effects of the overactive FGFR3 pathway, they employ distinct mechanisms of action. This compound and TransCon CNP are analogs of C-type natriuretic peptide (CNP), which acts downstream of FGFR3. Infigratinib is a small molecule that directly inhibits the tyrosine kinase activity of the FGFR3 receptor. Recifercept, whose development has been discontinued (B1498344), was designed as a soluble decoy receptor to bind to the ligands that would otherwise activate FGFR3.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cnp_pathway CNP Pathway FGF Ligand FGF Ligand Recifercept Recifercept (Decoy Receptor) FGF Ligand->Recifercept Binds & Sequesters FGFR3 FGFR3 FGF Ligand->FGFR3 Binds & Activates Downstream Signaling\n(MAPK Pathway) Downstream Signaling (MAPK Pathway) FGFR3->Downstream Signaling\n(MAPK Pathway) Activates Infigratinib Infigratinib (TKI) Infigratinib->FGFR3 Inhibits Inhibition of\nChondrocyte Proliferation Inhibition of Chondrocyte Proliferation Downstream Signaling\n(MAPK Pathway)->Inhibition of\nChondrocyte Proliferation Leads to This compound / TransCon CNP This compound & TransCon CNP NPR-B NPR-B This compound / TransCon CNP->NPR-B Binds & Activates Inhibition of\nDownstream Signaling Inhibition of Downstream Signaling NPR-B->Inhibition of\nDownstream Signaling Leads to Inhibition of\nDownstream Signaling->Downstream Signaling\n(MAPK Pathway) Inhibits

Figure 1: Mechanisms of Action of FGFR3 Inhibitors.

Comparative Efficacy: Annualized Growth Velocity

The primary efficacy endpoint in clinical trials for these therapies is the change in Annualized Growth Velocity (AGV). The following table summarizes the reported AGV data from key clinical trials. It is important to note that these are not from head-to-head studies and trial populations may differ.

DrugTrial NameAge Range (years)Treatment DurationMean Change in AGV (cm/year) vs. Placebo/Baseline
This compound Phase 35 to 1852 weeks+1.57
Infigratinib PROPEL 2 (Cohort 5)≥ 518 months+2.50 (from baseline)[1]
TransCon CNP ApproaCH2 to 1152 weeks+1.48
Recifercept Phase 22 to 10N/ADevelopment discontinued (did not meet primary endpoint)

Safety and Tolerability Profile

The safety profiles of these emerging therapies are a critical consideration. The table below provides a summary of the most frequently reported adverse events in their respective clinical trials.

DrugCommon Adverse EventsSerious Adverse Events
This compound Injection site reactions (swelling, redness, itching, pain), vomiting, transient hypotension.[2][3]No drug-related serious adverse events reported in the pivotal Phase 3 trial.[3][4]
Infigratinib The majority of treatment-emergent adverse events were Grade 1 and consistent with the pediatric achondroplasia population. Related adverse events included dyspepsia, decreased appetite, and hyperphosphatemia.[5]No treatment-related serious adverse events reported in the PROPEL 2 trial.[5]
TransCon CNP Generally mild treatment-emergent adverse events, with a low frequency of mild injection site reactions.[6][7]No serious adverse events were assessed as being related to TransCon CNP.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols for the key clinical trials cited.

This compound: Phase 3 Randomized, Double-Blind, Placebo-Controlled Trial
  • Objective : To evaluate the efficacy and safety of once-daily subcutaneous this compound in children with achondroplasia.

  • Study Design : A multinational, randomized, double-blind, placebo-controlled, Phase 3 study. Participants were randomized in a 1:1 ratio to receive either this compound (15 µg/kg/day) or a placebo.

  • Participants : Children with achondroplasia aged 5 to 18 years with open growth plates.

  • Primary Endpoint : Change from baseline in AGV at 52 weeks.

  • Secondary Endpoints : Changes in height Z-score, body proportionality, and health-related quality of life.

  • Methodology : Participants' growth was monitored for at least six months prior to the trial to establish a baseline AGV. Standing height was measured at regular intervals throughout the 52-week treatment period.

Infigratinib: PROPEL 2 Study
  • Objective : To assess the safety, tolerability, and efficacy of oral Infigratinib in children with achondroplasia.

  • Study Design : A Phase 2, open-label, dose-escalation, and dose-expansion study.

  • Participants : Children with achondroplasia who had participated in the PROPEL observational study.

  • Primary Endpoints : Incidence of treatment-emergent adverse events and change from baseline in AGV.

  • Methodology : The study involved multiple cohorts receiving different doses of Infigratinib to identify an optimal dose. Growth parameters were measured at baseline and at regular intervals during treatment.

TransCon CNP: ApproaCH Trial
  • Objective : To evaluate the efficacy and safety of once-weekly subcutaneous TransCon CNP in children with achondroplasia.

  • Study Design : A pivotal, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants : 84 children with achondroplasia aged 2 to 11 years.

  • Primary Endpoint : AGV at Week 52.

  • Methodology : Participants were randomized 2:1 to receive either TransCon CNP or a placebo. Efficacy and safety were assessed over a 52-week period.

Experimental Workflow: Measuring Annualized Growth Velocity

The consistent and accurate measurement of AGV is fundamental to evaluating the efficacy of these treatments. The following diagram illustrates a typical workflow for this process in a clinical trial setting.

cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_analysis Data Analysis A Patient Recruitment (Inclusion/Exclusion Criteria) B Baseline Height Measurement (Standardized Protocol) A->B C Establishment of Baseline AGV (Pre-trial Observation) B->C D Randomization (Treatment vs. Placebo) C->D E Drug Administration (Defined Dose & Frequency) D->E F Regular Height Measurements (e.g., every 3-6 months) E->F Ongoing G Calculation of AGV (Change in Height / Time) F->G H Statistical Comparison (Treatment vs. Control) G->H I Assessment of Secondary Endpoints H->I

Figure 2: Workflow for Measuring Annualized Growth Velocity.

Conclusion

The landscape of therapeutic options for achondroplasia is rapidly evolving. This compound, as the first approved targeted therapy, has set a benchmark for efficacy and safety. Emerging therapies like Infigratinib and TransCon CNP show promising results in early to mid-stage clinical trials, offering potential advantages such as oral administration and less frequent dosing. The data presented in this guide, while not from direct comparative studies, provides a valuable overview for the scientific community. Continued research and long-term follow-up from ongoing and future clinical trials will be essential to fully understand the comparative benefits and risks of these different FGFR3 inhibitors.

References

Validating the Downstream Targets of Vosoritide Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vosoritide's performance in modulating its downstream signaling pathway with alternative therapeutic strategies for achondroplasia. Experimental data is presented to support the validation of its targets, offering a resource for researchers in skeletal dysplasias and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a C-type natriuretic peptide (CNP) analog developed for the treatment of achondroplasia, the most common form of dwarfism.[1][2] Achondroplasia is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, leading to constitutive activation of the receptor and subsequent impairment of chondrocyte proliferation and differentiation, which are critical for endochondral bone growth.[3]

This compound works by binding to the natriuretic peptide receptor-B (NPR-B), stimulating the intracellular production of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] Elevated cGMP levels antagonize the downstream signaling cascade of the overactive FGFR3. Specifically, it inhibits the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, a key signaling route downstream of FGFR3.[3][5][6] By inhibiting the phosphorylation of ERK1/2, this compound helps to restore normal chondrocyte function, promoting their proliferation and differentiation, and ultimately leading to increased bone growth.

Comparative Analysis of Downstream Target Modulation

The validation of this compound's mechanism of action relies on demonstrating its effects on key downstream targets and comparing these with alternative therapeutic approaches. The primary alternatives include other CNP analogs with different pharmacokinetic profiles and direct inhibitors of the FGFR3 tyrosine kinase.

Key Downstream Biomarkers and Their Modulation

Several biomarkers are utilized to assess the engagement and efficacy of this compound and its alternatives. These include:

  • Urinary Cyclic GMP (ucGMP): A direct indicator of NPR-B receptor engagement and activation by CNP analogs.

  • Serum Collagen Type X Marker (CXM): A biomarker of hypertrophic chondrocyte activity and endochondral ossification.

  • Phosphorylated ERK (p-ERK): A key signaling molecule in the MAPK pathway downstream of FGFR3. Inhibition of p-ERK is a primary target for both CNP analogs and FGFR3 inhibitors.

  • Chondrocyte Differentiation Markers: Genes such as Collagen Type II (COL2A1), Aggrecan (ACAN), and SOX9 are markers of healthy chondrocyte function, while RUNX2 is associated with hypertrophic differentiation and bone formation.

The following tables summarize the quantitative data on the modulation of these biomarkers by this compound and its comparators.

Table 1: Comparison of CNP Analogs - this compound vs. TransCon CNP

ParameterThis compound (Daily Injection)TransCon CNP (Weekly Injection)
Urinary cGMP Levels Rapid, transient increase post-injection.Sustained elevation of plasma and urine cGMP for at least 7 days post-dose.[7]
Serum CXM Levels Significant increase from baseline observed in clinical trials.[5]Data on CXM levels from clinical trials is emerging.
Annualized Growth Velocity (AGV) Increased by approximately 1.57 cm/year vs. placebo in Phase 3 trials.In a Phase 2 trial, the highest dose led to an average growth increase of 1.07 cm more than placebo.[2]

Table 2: Comparison of this compound (CNP Analog) vs. FGFR3 Tyrosine Kinase Inhibitors (TKIs)

ParameterThis compoundInfigratinib (TKI)NVP-BGJ398 (TKI)ASP5878 (TKI)
p-ERK Inhibition Indirectly inhibits p-ERK via the cGMP-PKG pathway.[5]Directly inhibits FGFR3 kinase activity, leading to reduced p-ERK.Inhibited FGFR3 downstream signaling, including MAPK.[8]Decreased p-ERK1/2 levels in growth plate chondrocytes of mouse models.[9]
Annualized Growth Velocity (AGV) ~1.57 cm/year increase vs. placebo.-Preclinical studies showed significant rescue of bone growth.[10]Less effective in bone elongation than a CNP analogue in a preclinical study.[11]
Administration Route Subcutaneous injectionOralSubcutaneous injection (preclinical)Oral (preclinical)

Experimental Protocols for Target Validation

Accurate validation of downstream targets requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is designed to quantify the levels of phosphorylated ERK1/2 in chondrocyte cell lysates following treatment with this compound or an alternative inhibitor.

1. Cell Culture and Treatment:

  • Culture human chondrocytes (e.g., from achondroplasia patient-derived iPSCs or a cell line like ATDC5) to 70-80% confluency.
  • Starve cells in serum-free media for 12-24 hours.
  • Treat cells with varying concentrations of this compound, Infigratinib, or other inhibitors for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control.
  • Stimulate with a ligand like FGF2 to induce FGFR3 signaling, where appropriate.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge lysates to pellet cell debris and collect the supernatant.
  • Determine protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli buffer.
  • Load equal amounts of protein per lane on an SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour.
  • Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 (Thr202/Tyr204)).[12][13][14]
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • Detect chemiluminescence using an imaging system.

4. Data Analysis:

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
  • Quantify band intensities using densitometry software.
  • Normalize p-ERK levels to total ERK levels.

ELISA for Urinary Cyclic GMP (ucGMP)

This protocol outlines the measurement of cGMP in urine samples from subjects treated with this compound or other CNP analogs.

1. Sample Collection and Preparation:

  • Collect urine samples at baseline and at various time points post-drug administration.
  • Centrifuge samples to remove any particulate matter.
  • Samples may require dilution with the assay buffer provided in the ELISA kit.

2. ELISA Procedure (using a commercial kit):

  • Follow the manufacturer's instructions for the specific competitive ELISA kit being used.
  • Typically, this involves adding standards and samples to a microplate pre-coated with an anti-cGMP antibody.
  • Add a cGMP-HRP conjugate, which competes with the cGMP in the sample for antibody binding.
  • After incubation and washing steps, add a substrate solution to develop a colorimetric signal.
  • Stop the reaction and measure the absorbance at the appropriate wavelength.

3. Data Analysis:

  • Generate a standard curve using the known concentrations of the cGMP standards.
  • Calculate the concentration of cGMP in the samples by interpolating from the standard curve.
  • Normalize cGMP levels to urinary creatinine (B1669602) to account for variations in urine dilution.

Quantitative PCR (qPCR) for Chondrocyte Differentiation Markers

This protocol is for quantifying the mRNA expression of key chondrocyte differentiation markers in response to treatment.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from treated and control chondrocytes using a suitable kit.
  • Assess RNA quality and quantity.
  • Reverse transcribe an equal amount of RNA into cDNA.

2. qPCR:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes, and cDNA.
  • Use a validated housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
  • Perform the qPCR reaction using a real-time PCR system.

3. Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
COL2A1 CCTGGCAAAGATGGTGAGACAGCCTGGTTTTCCACCTTCACCTG
ACAN CGGGACACCAACGAGACCTATCTGGCGACGTTGCGTAAAA
SOX9 --
RUNX2 CCCAGTATGAGAGTAGGTGTCCGGGTAAGACTGGTCATAGGACC

(Note: Specific primer sequences for SOX9 can be sourced from publications or commercial suppliers.)[15]

4. Data Analysis:

  • Calculate the cycle threshold (Ct) values for each gene.
  • Use the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

Visualizing Signaling Pathways and Workflows

DOT Script for this compound Signaling Pathway:

Vosoritide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to cGMP cGMP NPRB->cGMP Converts GTP to FGFR3 FGFR3 (Activated) RAF1 RAF-1 FGFR3->RAF1 Activates GTP GTP GTP->cGMP PKG PKG cGMP->PKG Activates PKG->RAF1 Inhibits MEK MEK RAF1->MEK Activates Proliferation Chondrocyte Proliferation & Differentiation RAF1->Proliferation Ultimately Inhibits ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Proliferation Inhibits Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Protein Extraction A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-ERK) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection G->H I 9. Stripping & Re-probing (Total ERK) H->I J 10. Data Analysis I->J qPCR_Workflow A 1. Cell Culture & Treatment B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qPCR Reaction Setup C->D E 5. Real-Time PCR Amplification D->E F 6. Data Analysis (ΔΔCt Method) E->F

References

A Comparative Guide to Vosoritide Versus Other Natriuretic Peptides in Bone Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vosoritide and other natriuretic peptides—C-type Natriuretic Peptide (CNP), Atrial Natriuretic Peptide (ANP), and Brain Natriuretic Peptide (BNP)—in the context of bone growth research. The information presented is supported by experimental data to aid in the evaluation of these molecules for therapeutic development.

Introduction to Natriuretic Peptides and Their Role in Bone Growth

Natriuretic peptides are a family of structurally related peptides that play crucial roles in various physiological processes. While initially recognized for their cardiovascular effects, their influence on skeletal development has become an area of intense research. This is particularly true for C-type natriuretic peptide (CNP), which has been identified as a key regulator of endochondral ossification, the process responsible for longitudinal bone growth.[1][2] this compound, a CNP analog, has been developed as a therapeutic agent for conditions characterized by impaired bone growth, such as achondroplasia.[3] Achondroplasia is the most common form of dwarfism and is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene, which leads to an overactive inhibition of chondrocyte proliferation and differentiation.[3]

Mechanism of Action: A Tale of Two Receptors

The differential effects of natriuretic peptides on bone growth are primarily determined by their receptor binding affinities. There are two main signaling receptors for natriuretic peptides: Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B).

  • This compound and CNP exert their effects on bone growth by binding to and activating NPR-B .[4][5] This receptor is highly expressed in the growth plate chondrocytes.[6] Activation of NPR-B leads to the intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG).[4][7] This signaling cascade antagonizes the downstream effects of the overactive FGFR3 pathway, specifically by inhibiting the mitogen-activated protein kinase (MAPK) pathway, thereby promoting chondrocyte proliferation and differentiation.[4]

  • ANP and BNP primarily bind to and activate NPR-A . While NPR-A is also a guanylyl cyclase receptor that increases intracellular cGMP, its expression and role in the growth plate are less pronounced compared to NPR-B.[8] Some studies suggest that ANP signaling in hypertrophic chondrocytes may have limited effects on chondrocyte proliferation and longitudinal bone growth.[8]

Signaling Pathway of this compound/CNP in Chondrocytes

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound / CNP This compound / CNP NPR-B NPR-B This compound / CNP->NPR-B GTP GTP NPR-B->GTP Activates Guanylyl Cyclase Domain cGMP cGMP GTP->cGMP Conversion PKG PKG cGMP->PKG Activates Proliferation Chondrocyte Proliferation PKG->Proliferation Promotes Differentiation Chondrocyte Differentiation PKG->Differentiation Promotes Inhibition PKG->Inhibition FGFR3 FGFR3 MAPK_pathway MAPK Pathway (e.g., RAF-1, MEK, ERK) FGFR3->MAPK_pathway Activates MAPK_pathway->Proliferation Inhibits MAPK_pathway->Differentiation Inhibits Inhibition->MAPK_pathway Activation

Caption: this compound/CNP signaling pathway in chondrocytes.

Comparative Efficacy in Bone Growth

Experimental data consistently demonstrates the superior efficacy of CNP and its analog, this compound, in promoting longitudinal bone growth compared to other natriuretic peptides.

Preclinical Data

In vitro studies using fetal mouse tibia organ cultures have provided direct comparative data. In one key study, CNP was found to be significantly more potent than ANP in increasing the total longitudinal length of cultured tibias.[8] Treatment with 10⁻⁷ M CNP for 6 days resulted in a 25% increase in total bone length, an effect that was much greater than that observed with ANP at the same concentration.[8] Furthermore, experiments on growth plate chondrocytes showed that while CNP treatment facilitated spontaneous Ca²⁺ fluctuations, which are important for chondrogenesis, ANP treatment had no such effect.[1][9]

Natriuretic PeptideModelKey FindingsReference
CNP Fetal Mouse Tibia Organ CultureSignificantly increased total longitudinal bone length by 25% at 10⁻⁷ M after 6 days. More potent than ANP.[8]
ANP Fetal Mouse Tibia Organ CultureIncreased total longitudinal bone length, but to a significantly lesser extent than CNP.[8]
CNP Growth Plate Chondrocyte CultureDose-dependently facilitated spontaneous Ca²⁺ fluctuations.[1][9]
ANP Growth Plate Chondrocyte CultureExerted no effects on spontaneous Ca²⁺ fluctuations.[1][9]
Clinical Data: this compound in Achondroplasia

Clinical trials of this compound in children with achondroplasia have provided robust evidence of its efficacy in promoting growth.

Trial PhasePatient PopulationDosageMean Increase in Annualized Growth Velocity (AGV)Reference
Phase 3 Children with achondroplasia (5-18 years)15 µg/kg/day1.57 cm/year compared to placebo after 52 weeks[10]
Phase 2 (Extension) Children with achondroplasia (5-14 years)15 µg/kg/daySustained increase in AGV for up to 42 months[11]

Experimental Protocols

Fetal Mouse Tibia Organ Culture

This ex vivo model is crucial for assessing the direct effects of natriuretic peptides on longitudinal bone growth.

Methodology:

  • Tissue Isolation: Tibias are dissected from fetal mice (e.g., E15.5).

  • Culture System: The isolated tibias are placed on a filter (e.g., Millicell-CM) in a culture dish containing a serum-free medium (e.g., α-MEM).

  • Treatment: The culture medium is supplemented with the desired concentration of the natriuretic peptide (e.g., 10⁻⁷ M CNP or ANP) or a vehicle control.

  • Incubation: The cultures are maintained in a humidified incubator at 37°C and 5% CO₂ for a specified period (e.g., 6 days), with the medium being changed every 2 days.

  • Measurement: The longitudinal length of the tibias is measured at the beginning and end of the culture period using a dissecting microscope with a calibrated eyepiece.

  • Histological Analysis: At the end of the culture, tibias can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Safranin O) to analyze the morphology of the growth plate, including the height of the proliferative and hypertrophic zones.

Primary Chondrocyte Isolation and Culture

In vitro studies using primary chondrocytes allow for the investigation of cellular and molecular mechanisms.

Methodology:

  • Tissue Source: Growth plate cartilage is dissected from the long bones (e.g., tibias and femurs) of neonatal mice or rats.

  • Enzymatic Digestion: The cartilage is subjected to sequential enzymatic digestion, typically with pronase followed by collagenase D, to release the chondrocytes.[12]

  • Cell Isolation and Plating: The resulting cell suspension is filtered, washed, and the chondrocytes are plated in culture dishes at a specific density in a suitable culture medium (e.g., DMEM/F12 with 10% FBS).[13]

  • Treatment: Once the cells are adherent and have reached a desired confluency, the culture medium is replaced with a medium containing the natriuretic peptide of interest at various concentrations.

  • Assays:

    • Proliferation Assays: Cell proliferation can be measured using assays such as BrdU incorporation or by direct cell counting.

    • Differentiation Marker Analysis: The expression of chondrocyte differentiation markers (e.g., Collagen II, Aggrecan, Sox9) can be assessed at the mRNA level using RT-qPCR or at the protein level using Western blotting or immunofluorescence.[14][15]

    • cGMP Measurement: Intracellular cGMP levels can be quantified using enzyme immunoassays (EIA) to confirm receptor activation.[16]

Experimental Workflow for Preclinical Evaluation

cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies (Animal Models) cluster_clinical Clinical Trials Receptor_Binding Receptor Binding Assays (NPR-A vs NPR-B) Chondrocyte_Culture Primary Chondrocyte Assays (Proliferation, Differentiation, cGMP) Receptor_Binding->Chondrocyte_Culture Organ_Culture Fetal Tibia Organ Culture (Longitudinal Growth) Chondrocyte_Culture->Organ_Culture PK_PD Pharmacokinetics & Pharmacodynamics Organ_Culture->PK_PD Efficacy Efficacy Studies (e.g., Achondroplasia mouse model) - Longitudinal Growth - Histomorphometry PK_PD->Efficacy Safety Safety & Toxicology Efficacy->Safety Phase_1 Phase 1 (Safety, Tolerability, PK/PD) Safety->Phase_1 Phase_2 Phase 2 (Dose-ranging, Efficacy) Phase_1->Phase_2 Phase_3 Phase 3 (Pivotal Efficacy & Safety) Phase_2->Phase_3

Caption: Preclinical to clinical evaluation workflow.

Conclusion

The available evidence strongly indicates that this compound and its parent molecule, CNP, are the most potent natriuretic peptides for stimulating longitudinal bone growth. Their specific action through the NPR-B receptor in growth plate chondrocytes provides a targeted mechanism to counteract the inhibitory effects of the FGFR3 pathway in conditions like achondroplasia. In contrast, ANP and BNP, which primarily signal through NPR-A, have demonstrated significantly less or no effect on chondrocyte proliferation and longitudinal bone growth in comparative studies. For researchers and drug development professionals in the field of skeletal dysplasias, focusing on the CNP/NPR-B signaling axis appears to be the most promising therapeutic strategy.

References

Verifying Vosoritide's Efficacy: A Guide to Replicating Key Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust verification of experimental results is a cornerstone of scientific advancement. This guide provides a comprehensive overview of the key experiments conducted on Vosoritide, a C-type natriuretic peptide (CNP) analog, for the treatment of achondroplasia. It details the methodologies of pivotal clinical trials and presents the quantitative outcomes in a clear, comparative format. Furthermore, this guide offers visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding and potential replication of these studies.

Mechanism of Action: Counteracting Overactive FGFR3 Signaling

Achondroplasia is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1][2][3] This mutation leads to the overactivity of the FGFR3 protein, which negatively regulates bone growth by inhibiting the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation.[1][2][3]

This compound is a synthetic analog of C-type natriuretic peptide (CNP), a naturally occurring peptide that plays a role in bone growth.[1][2][3] this compound works by binding to the natriuretic peptide receptor-B (NPR-B).[2][4] This binding initiates a signaling cascade that ultimately inhibits the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway by inhibiting RAF-1.[1][2] By antagonizing the downstream signaling of the overactive FGFR3, this compound promotes chondrocyte proliferation and differentiation, thereby stimulating endochondral bone growth.[1][4]

Vosoritide_Mechanism_of_Action cluster_achondroplasia Achondroplasia Pathophysiology cluster_this compound This compound Intervention FGFR3 FGFR3 (Gain-of-Function Mutation) MAPK_ERK MAPK/ERK Pathway FGFR3->MAPK_ERK Activates Chondrocyte_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation MAPK_ERK->Chondrocyte_Inhibition Leads to Chondrocyte_Promotion Promotion of Chondrocyte Proliferation & Differentiation MAPK_ERK->Chondrocyte_Promotion Relieves inhibition of This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to RAF1_Inhibition Inhibition of RAF-1 NPRB->RAF1_Inhibition Activates signaling cascade leading to RAF1_Inhibition->MAPK_ERK Inhibits

Caption: this compound's mechanism of action in achondroplasia.

Key Clinical Trial Data

The efficacy and safety of this compound have been evaluated in several key clinical trials. The quantitative data from these studies are summarized below for comparative analysis.

Table 1: Phase 3 Randomized Controlled Trial (52 Weeks)

This study was a multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

MetricThis compound Group (15 µg/kg/day)Placebo GroupDifferencep-value
Change in Annualized Growth Velocity (AGV) +1.57 cm/year-1.57 cm/year[4][5][6][7]<0.0001[6]
Change in Height Z-score +0.28-0.01+0.29[6][7]<0.0001[6]
Table 2: Phase 2 Dose-Finding Study

This was an open-label, dose-escalation study to evaluate the safety and efficacy of different doses of this compound.[8]

DoseNumber of ParticipantsMean Change in AGV from Baseline (cm/year)
2.5 µg/kg/day Cohort 1-
7.5 µg/kg/day Cohort 2-
15 µg/kg/day Cohort 3+1.46 (at 42 months)[8]
30 µg/kg/day Cohort 4(No significant difference from 15 µg/kg)[8][9]
Table 3: Long-Term Extension Studies

Data from open-label extension studies have demonstrated the sustained effect of this compound on growth velocity.[7][10]

Study PhaseDuration of TreatmentAGV in this compound Group (cm/year)AGV in Crossover Group (from Placebo) (cm/year)
Phase 3 Extension 104 weeks5.52[10]5.43[10]

Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental protocols are crucial. Below are the methodologies for the key clinical trials.

Phase 3 Randomized Controlled Trial (NCT03197766)
  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.[4][5][6]

  • Participant Population: Children with achondroplasia aged 5 to 17 years with open epiphyses.[4][5]

  • Intervention: Daily subcutaneous injections of this compound (15 µg/kg) or placebo.[7]

  • Primary Endpoint: The change from baseline in annualized growth velocity (AGV) at 52 weeks compared with placebo.[6][7]

  • Secondary Endpoints: Changes in height Z-score and body proportions.[7]

  • Safety Assessments: Monitoring of adverse events, including injection site reactions and changes in blood pressure.[2][6]

Phase 2 Dose-Finding and Extension Study (NCT02055157)
  • Study Design: An open-label, dose-escalation, and extension study.[8][11]

  • Participant Population: Children with achondroplasia aged 5 to 14 years.[8]

  • Intervention: Participants were enrolled in four cohorts and received daily subcutaneous injections of this compound at doses of 2.5, 7.5, 15, and 30 µg/kg.[8] After a pre-specified period, some cohorts had their doses increased.[8]

  • Primary Objectives: To evaluate the safety, tolerability, and determine the optimal dose of this compound.[8]

  • Efficacy Assessment: Measurement of annualized growth velocity.[8]

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Observation (Establish Baseline AGV) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment Treatment Period (52 weeks) Daily Subcutaneous Injection Randomization->Treatment This compound Group Placebo Placebo Period (52 weeks) Daily Subcutaneous Injection Randomization->Placebo Placebo Group Follow_up Follow-up & Data Analysis (Primary & Secondary Endpoints) Treatment->Follow_up Placebo->Follow_up Extension Open-Label Extension (Long-term Safety & Efficacy) Follow_up->Extension

Caption: A typical workflow for a this compound clinical trial.

Preclinical Animal Studies
  • Animal Model: Preclinical studies have utilized mouse models that recapitulate achondroplasia, such as the Fgfr3G374R transgenic mouse model.[12]

  • Intervention: These studies often involve the administration of FGFR3 inhibitors or CNP analogs to assess their effects on skeletal development.[12]

  • Assessments: Key assessments in these animal models include measurements of bone length, analysis of the growth plate cartilage, and evaluation of craniofacial development.[12]

Comparison with Other Treatments

While this compound is a first-in-class medication for achondroplasia, other therapeutic strategies are in various stages of development.[2] These include FGFR1-3 selective tyrosine kinase inhibitors like infigratinib (B612010) and decoy compounds such as Recifercept, which is designed to sequester FGFR3 ligands.[4] Another approach involves RNA aptamers that neutralize FGF2, a ligand for FGFR3.[12] Comparative data from head-to-head clinical trials are not yet widely available, but these alternative approaches represent other avenues of research in the field.

Conclusion

The key experiments on this compound have consistently demonstrated its efficacy in increasing annualized growth velocity in children with achondroplasia, with a generally manageable safety profile.[6][7] The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers seeking to verify these findings and to inform the design of future studies in the field of skeletal dysplasias. The continued investigation into this compound and other emerging therapies holds promise for improving the health outcomes of individuals with achondroplasia.

References

A Head-to-Head Look at Achondroplasia Therapies: Vosoritide and its Challengers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vosoritide, the first approved targeted therapy for achondroplasia, with other investigational drugs. The analysis is based on available clinical trial data and focuses on key performance indicators, experimental methodologies, and underlying mechanisms of action.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This overactive signaling pathway prematurely slows bone growth. This compound (Voxzogo®), a C-type natriuretic peptide (CNP) analog, was the first therapy to be approved that directly targets the underlying pathophysiology of the condition.[1][2] However, a pipeline of other potential treatments with different mechanisms of action is emerging, offering new hope and diverse therapeutic strategies. This guide compares this compound with key investigational therapies: Infigratinib, TransCon CNP, and the now-discontinued Recifercept.

Comparative Efficacy and Safety

While direct head-to-head clinical trials are largely unavailable, a comparative analysis of individual study outcomes provides valuable insights into the potential of these therapies. The primary efficacy endpoint for most of these trials is the change in Annualized Growth Velocity (AGV).

TherapyDrug ClassKey Efficacy Outcome (AGV Increase)Key Safety FindingsAdministrationDevelopment Stage
This compound (Voxzogo®) CNP Analog1.57 cm/year vs. placebo (Phase 3)[1][3]Generally well-tolerated; most common adverse events are mild and transient injection site reactions.[3]Once-daily subcutaneous injection[2]Approved
Infigratinib FGFR1-3 Tyrosine Kinase Inhibitor+2.50 cm/year at 18 months (Phase 2, Cohort 5)[4][5]Mild side-effect profile; no grade 4 or 5 adverse events reported.[6]Oral[6]Phase 3[5]
TransCon CNP Long-acting CNP Prodrug1.49 cm/year vs. placebo (Pivotal Trial)Safety profile comparable to placebo; low incidence of injection site reactions.Once-weekly subcutaneous injection[7]Pivotal Trial Completed
Recifercept Soluble FGFR3 Decoy ReceptorDid not meet pre-specified efficacy criteria.[8]No significant safety concerns reported.[8]Subcutaneous injectionTerminated[8]

Signaling Pathways and Mechanisms of Action

The therapies discussed employ distinct strategies to counteract the effects of the mutated FGFR3. This compound and TransCon CNP work by augmenting the natural CNP signaling pathway, which acts as a counterbalance to the FGFR3 pathway. Infigratinib, on the other hand, directly inhibits the overactive FGFR3 receptor. Recifercept was designed to act as a "decoy" receptor, preventing the natural ligands from activating FGFR3.

Achondroplasia Signaling Pathways cluster_FGFR3 FGFR3 Pathway (Overactive in Achondroplasia) cluster_CNP CNP Pathway (Therapeutic Target) cluster_Inhibitor Direct FGFR3 Inhibition FGF FGF FGFR3 Mutated FGFR3 FGF->FGFR3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK Inhibition Inhibition of Chondrocyte Proliferation RAS_RAF_MEK_ERK->Inhibition This compound This compound / TransCon CNP NPRB NPR-B Receptor This compound->NPRB cGMP Increased cGMP NPRB->cGMP PKG PKG Pathway cGMP->PKG PKG->RAS_RAF_MEK_ERK Inhibits Stimulation Stimulation of Chondrocyte Proliferation PKG->Stimulation Infigratinib Infigratinib Infigratinib->FGFR3

Figure 1: Simplified signaling pathways in achondroplasia and points of therapeutic intervention.

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials of each therapy is provided below.

This compound (Phase 3 Study)
  • Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.[3][9]

  • Participants: 121 children with achondroplasia aged 5 to 14 years with open growth plates.[3] Participants completed a minimum six-month baseline study to determine their baseline growth velocity.[9]

  • Intervention: Daily subcutaneous injections of this compound (15 µg/kg/day) or placebo for 52 weeks.[1][3]

  • Primary Endpoint: Change in annualized growth velocity (AGV) from baseline compared to placebo.[1][3]

  • Secondary Endpoints: Included anthropometric measures such as height Z-score, body and limb proportionality, and evaluations of health-related quality of life.[3]

Infigratinib (PROPEL 2 & PROPEL 3 Studies)
  • PROPEL 2 Study Design: A Phase 2, open-label, dose-escalation, and dose-expansion study.[10]

  • PROPEL 2 Participants: Children aged 3 to 11 years with achondroplasia who had completed at least 6 months in the PROPEL natural history study.[10]

  • PROPEL 2 Intervention: Oral Infigratinib administered daily in ascending dose cohorts.[10]

  • PROPEL 3 Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-controlled study.[11][12]

  • PROPEL 3 Participants: Children and adolescents with achondroplasia aged 3 to <18 years with open growth plates who have completed at least 26 weeks in the PROPEL observational study.[11][12]

  • PROPEL 3 Intervention: Oral Infigratinib or placebo.[11]

  • Primary Endpoint: Change from baseline in annualized height velocity (AHV).[13]

Infigratinib Clinical Trial Workflow PROPEL PROPEL (Natural History Study) PROPEL2 PROPEL 2 (Phase 2, Open-Label, Dose-Escalation) PROPEL->PROPEL2 ≥ 6 months participation PROPEL3 PROPEL 3 (Phase 3, Randomized, Placebo-Controlled) PROPEL->PROPEL3 ≥ 26 weeks participation OLE Open-Label Extension PROPEL2->OLE PROPEL3->OLE

Figure 2: Clinical trial progression for Infigratinib.
TransCon CNP (ACcomplisH & ApproaCH Trials)

  • ACcomplisH Study Design (Phase 2): A multicenter, double-blind, randomized, placebo-controlled, dose-escalation trial.[14][15]

  • ACcomplisH Participants: Approximately 60 prepubertal children with achondroplasia aged 2 to 10 years.[15][16]

  • ACcomplisH Intervention: Once-weekly subcutaneous injections of TransCon CNP at escalating doses (6, 20, 50, or 100 µg/kg/week) or placebo for 52 weeks.[2][15]

  • ApproaCH Study Design (Pivotal): A double-blind, placebo-controlled trial.

  • ApproaCH Participants: 84 children with achondroplasia aged 2-11 years.[17][18]

  • ApproaCH Intervention: Once-weekly subcutaneous TransCon CNP or placebo for 52 weeks, followed by an open-label extension.[18]

  • Primary Endpoint: Annualized growth velocity (AGV) at 52 weeks.

Recifercept (Phase 2 Study)
  • Study Design: A Phase 2, multiple-dose, randomized study.[8]

  • Participants: Up to 63 children with achondroplasia between 3 months and 11 years old.[19]

  • Intervention: Subcutaneous injections of Recifercept at various doses (1 mg/kg QW, 2 mg/kg BIW, and 1.5 mg/kg QD).[8]

  • Outcome: The study was terminated as it did not meet the pre-specified 6-month efficacy criteria at the tested doses.[8]

Concluding Remarks

This compound has established a benchmark as the first approved targeted therapy for achondroplasia, demonstrating a statistically significant increase in annualized growth velocity. However, the landscape of achondroplasia treatment is evolving. Infigratinib, with its oral administration and promising Phase 2 results, presents a potentially convenient and effective alternative. TransCon CNP, with its less frequent dosing schedule and positive pivotal trial data, is another strong contender. The termination of Recifercept's development underscores the challenges in this therapeutic area. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and long-term safety of these emerging therapies will emerge, ultimately providing more options for individuals with achondroplasia.

References

Vosoritide's Chondrocyte Engagement: A Comparative Analysis Across Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of Vosoritide's effects on various chondrocyte cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action at the cellular level. The data presented herein is compiled from publicly available preclinical and clinical studies.

This compound, a C-type natriuretic peptide (CNP) analog, is a first-in-class therapeutic agent for achondroplasia. Its primary mode of action involves the antagonism of the overactive Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway in chondrocytes, the cells responsible for cartilage formation and endochondral bone growth.[1] Mutations in the FGFR3 gene lead to its constitutive activation, which in turn inhibits chondrocyte proliferation and differentiation, resulting in the characteristic features of achondroplasia.[1] this compound counteracts this by binding to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, stimulating the production of cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This increase in cGMP inhibits the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting RAF-1, thereby promoting chondrocyte proliferation and differentiation.[2][4]

Comparative Efficacy of this compound on Different Chondrocyte Cell Lines

Preclinical research has demonstrated the efficacy of this compound (referred to as BMN 111 in some studies) across various chondrocyte models, including human immortalized control chondrocytes, primary control chondrocytes, and primary chondrocytes derived from individuals with achondroplasia (ACH). A key finding is the partial inhibition of fibroblast growth factor (FGF)-mediated phosphorylation of extracellular-signal-regulated kinases 1 and 2 (ERK1/2) in all tested human cellular systems.[5]

While detailed quantitative comparative data across different cell lines is limited in publicly accessible literature, the available information indicates a consistent mechanism of action. The following table summarizes the observed effects based on existing studies.

Cell Line TypeKey CharacteristicsObserved Effect of this compound/CNP AnalogReference
Human Immortalized Control Chondrocytes Stable, proliferative cell line representing healthy chondrocytes.Partial inhibition of FGF-mediated ERK1/2 phosphorylation.[5]
Human Primary Control Chondrocytes Directly isolated from healthy cartilage tissue, closely mimicking in vivo state but with limited lifespan.Partial inhibition of FGF-mediated ERK1/2 phosphorylation.[5]
Human Primary Achondroplasia (ACH) Chondrocytes Isolated from individuals with achondroplasia, harboring the G380R mutation in FGFR3.Partial inhibition of FGF-mediated ERK1/2 phosphorylation, counteracting the effects of the activating mutation.[5]
Rat Chondrosarcoma Cells A cancerous cell line of chondrocyte origin, often used to study cartilage biology.Inhibition of the ERK pathway.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for in vitro chondrocyte assays.

Vosoritide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (CNP Analog) NPRB NPR-B Receptor This compound->NPRB Binds to FGF FGF FGFR3 FGFR3 (Constitutively Active in ACH) FGF->FGFR3 Activates cGMP Increased cGMP NPRB->cGMP Activates RAF1 RAF-1 FGFR3->RAF1 Activates cGMP->RAF1 Inhibits MEK MEK RAF1->MEK Proliferation Chondrocyte Proliferation & Differentiation RAF1->Proliferation Allows for (when inhibited) ERK ERK MEK->ERK Inhibition Inhibition of Proliferation & Differentiation ERK->Inhibition Leads to

Caption: this compound signaling pathway in chondrocytes.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Chondrocyte Cell Line Culture (e.g., Primary ACH, Immortalized Control) Treatment 2. Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Proliferation_Assay 3a. Proliferation Assay (e.g., BrdU, MTT) Treatment->Proliferation_Assay Differentiation_Assay 3b. Differentiation Marker Analysis (e.g., qPCR for COL10A1, Alkaline Phosphatase Assay) Treatment->Differentiation_Assay ECM_Assay 3c. Extracellular Matrix Analysis (e.g., Alcian Blue Staining for GAGs) Treatment->ECM_Assay Signaling_Assay 3d. Signaling Pathway Analysis (e.g., Western Blot for pERK) Treatment->Signaling_Assay Data_Quantification 4. Data Quantification and Comparison Proliferation_Assay->Data_Quantification Differentiation_Assay->Data_Quantification ECM_Assay->Data_Quantification Signaling_Assay->Data_Quantification

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

While specific, detailed protocols for this compound's application in vitro are proprietary, the following outlines are based on standard methodologies for key experiments.

Chondrocyte Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate chondrocytes (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Chondrocyte Differentiation Assay (Alkaline Phosphatase Activity)
  • Cell Culture and Treatment: Culture chondrocytes in a differentiation-permissive medium. Treat with this compound at various concentrations for a specified duration (e.g., 7-14 days), with medium changes every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • ALP Assay: Use a commercial alkaline phosphatase (ALP) assay kit to measure the enzyme activity in the cell lysates. This typically involves the addition of a substrate (e.g., p-nitrophenyl phosphate) and measuring the colorimetric change.

  • Normalization: Normalize the ALP activity to the total protein concentration in each sample.

Extracellular Matrix Production (Alcian Blue Staining for Glycosaminoglycans)
  • Micromass Culture: Create high-density micromass cultures of chondrocytes by spotting a small volume of a concentrated cell suspension onto a culture dish. Allow the cells to adhere.

  • Treatment: Add differentiation medium containing different concentrations of this compound or a vehicle control. Culture for an extended period (e.g., 14-21 days).

  • Fixation: Fix the micromass cultures with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: Stain the cultures with Alcian blue solution, which specifically binds to sulfated glycosaminoglycans (GAGs), a major component of the cartilage extracellular matrix.

  • Quantification (Optional): The stain can be eluted and the absorbance measured for a quantitative comparison.

Signaling Pathway Analysis (Western Blot for pERK)
  • Cell Culture and Stimulation: Culture chondrocytes to near confluence. Serum-starve the cells for several hours before stimulating them with FGF in the presence or absence of various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated ERK (pERK) and total ERK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of pERK to total ERK is calculated to determine the level of pathway activation.

Conclusion

This compound consistently demonstrates its intended mechanism of action by inhibiting the overactive FGFR3 signaling pathway in various chondrocyte cell models. While direct quantitative comparisons of its effects on proliferation, differentiation, and extracellular matrix production across different cell lines are not extensively detailed in public literature, the available evidence strongly supports its role in promoting a more normal chondrocyte phenotype. Further in-depth, side-by-side comparative studies would be invaluable to the research community to further elucidate the nuanced effects of this compound on different chondrocyte populations.

References

Safety Operating Guide

Proper Disposal of Vosoritide: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of vosoritide is a critical component of laboratory safety and operational integrity. While specific protocols for the disposal of this compound in a laboratory setting are not publicly available from the manufacturer, this guide synthesizes the disposal instructions provided for the clinical product and incorporates general best practices for the handling and disposal of peptide-based therapeutics in a research environment.

Summary of Disposal Procedures

The disposal recommendations for this compound primarily focus on post-administration materials in a clinical or home-use setting. In a laboratory context, these principles should be adapted to encompass bulk materials and contaminated labware. All disposal procedures must comply with local, state, and federal regulations for biomedical and chemical waste.

Waste StreamRecommended Disposal MethodCitation
Used or Expired Vials, Needles, and Syringes Immediately place in an approved sharps disposal or puncture-resistant container.[1]
Full Sharps Containers Dispose of according to your institution's and local guidelines for hazardous material disposal. Do not dispose of in household waste unless explicitly permitted.[1]
Unused Reconstituted this compound Solution Any unused portion should be discarded. Do not pool unused portions from vials. The reconstituted solution should be used within 3 hours if held at room temperature.[1][2]
Unused Medicinal Product (Lyophilized Powder) Any unused medicinal product or waste material should be disposed of in accordance with local requirements. It is recommended to consult your institution's environmental health and safety (EHS) department for guidance on pharmaceutical waste.[3]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as biohazardous waste, following your institution's standard operating procedures.

Disposal Workflow for Laboratory Settings

The following diagram outlines a logical workflow for the proper disposal of this compound and associated materials within a research laboratory. This workflow is based on standard laboratory safety practices and the specific guidance available for this compound.

VosoritideDisposalWorkflow cluster_preparation Preparation & Use cluster_waste_segregation Waste Segregation cluster_disposal_path Disposal Pathway cluster_final_disposition Final Disposition prep Reconstitute this compound use Experimental Use prep->use liquid Unused/Expired Solution prep->liquid sharps Used Sharps (Needles, Syringes, Vials) use->sharps use->liquid solid Contaminated Labware (Gloves, Tubes, etc.) use->solid sharps_container Place in Sharps Container sharps->sharps_container chem_waste Dispose as Chemical/Pharmaceutical Waste liquid->chem_waste bio_waste Dispose as Biohazardous Waste solid->bio_waste unopened Expired/Unused Vials unopened->chem_waste follow_local Follow Institutional & Local Regulations for Final Pickup/Disposal sharps_container->follow_local chem_waste->follow_local bio_waste->follow_local

This compound Laboratory Waste Disposal Workflow

Considerations for Inactivation and Disposal in Research

While no specific chemical inactivation protocols for this compound are provided in the available documentation, it is known that this compound is a peptide. The metabolism of this compound is expected to occur via catabolic pathways, where it is degraded into smaller peptide fragments and amino acids[3][4]. In a laboratory setting, this inherent biological instability can be leveraged for disposal.

For bulk quantities or concentrated solutions of this compound, consult your institution's EHS department. They may recommend treatment as a chemical waste. Depending on local regulations and facility capabilities, this may involve incineration or other licensed hazardous material disposal methods.

General Best Practices for Peptide Drug Disposal in a Lab Setting:

  • Consult the Safety Data Sheet (SDS): Always refer to the product-specific SDS for any available disposal information. The SDS for this compound from some suppliers indicates that the product is not classified as a hazardous substance[3].

  • Institutional EHS Guidance: Your institution's Environmental Health and Safety department is the primary resource for guidance on the proper disposal of all laboratory waste, including pharmaceutical compounds.

  • Segregation of Waste: Ensure that waste streams are properly segregated. Sharps must be placed in designated sharps containers. Non-sharp contaminated materials should be disposed of in appropriate biohazardous or chemical waste containers.

  • Avoid Sewer Disposal: Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS department and local regulations. This helps to protect the environment[4].

By adhering to these guidelines and consulting with institutional safety resources, researchers can ensure the safe and compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Vosoritide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling pharmaceutical compounds. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal plans for Vosoritide, a C-type natriuretic peptide (CNP) analog used in the treatment of achondroplasia.[1][2]

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing standard laboratory safety precautions is crucial to minimize exposure and ensure a safe working environment.[3][4] The following table summarizes the recommended PPE for handling this compound in a research setting.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Hand Protection GlovesImpervious, fire/flame resistant. Must be inspected prior to use. Wash and dry hands after handling.[5]
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Respiratory Respiratory ProtectionGenerally not required with adequate ventilation. Use if dust inhalation is a risk.[5]

Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Experimental Workflow for Handling

The following diagram outlines the standard procedure for handling this compound, from receiving to disposal.

Figure 1. Experimental Workflow for Handling this compound A Receiving and Inspection B Storage in Controlled Environment A->B Store at recommended temperature C Donning appropriate PPE B->C Prepare for handling D Reconstitution in Ventilated Area C->D Ensure safety E Experimental Use D->E Prepare for experiment F Decontamination of Work Area E->F Post-experiment G Waste Segregation and Disposal F->G Final step

Figure 1. Experimental Workflow for Handling this compound
Step-by-Step Handling Procedures

  • Receiving and Inspection : Upon receipt, visually inspect the packaging for any signs of damage.

  • Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4] Recommended storage for the lyophilized powder is at -80°C for up to two years or -20°C for up to one year.[4]

  • Preparation : Before handling, ensure a clean and well-ventilated workspace. An accessible safety shower and eye wash station should be available.[4]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Reconstitution : When preparing for experimental use, handle the lyophilized powder carefully to avoid creating dust. Reconstitution should be performed in a chemical fume hood or other ventilated enclosure.

  • Experimental Use : Avoid direct contact with the skin, eyes, and clothing. Do not breathe vapors, mist, dust, or gas.[4]

  • Decontamination : After handling, thoroughly decontaminate all surfaces and equipment.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly after removing gloves.[5]

Emergency and Disposal Procedures

Accidental Exposure and First Aid

In the event of accidental exposure, immediate action is critical. The following table provides first aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][5]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4][5]
Spill and Disposal Management

The logical relationship for managing spills and disposing of this compound waste is outlined below.

Figure 2. Spill and Disposal Management Logic Spill Accidental Spill Occurs Evacuate Evacuate Personnel to Safe Areas Spill->Evacuate PPE Use Full Personal Protective Equipment Spill->PPE Contain Prevent Further Leakage or Spillage PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Decontaminate Decontaminate Surfaces and Equipment Absorb->Decontaminate Dispose Dispose of Contaminated Material Decontaminate->Dispose

Figure 2. Spill and Disposal Management Logic

Disposal Plan:

  • Unused Product : Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]

  • Contaminated Materials : Absorb spills with a non-combustible material like sand or earth. Dispose of all contaminated materials, including packaging, in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains or water courses.[4] The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Sharps : Any needles and syringes used for reconstitution and administration must be disposed of in a designated sharps container.[6][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.